2-Amino-5-nitrothiobenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-nitrobenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c8-6-2-1-4(10(11)12)3-5(6)7(9)13/h1-3H,8H2,(H2,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYFXVGYNCGBAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=S)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067043 | |
| Record name | Benzenecarbothioamide, 2-amino-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25026-97-5 | |
| Record name | 2-Amino-5-nitrobenzenecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25026-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenecarbothioamide, 2-amino-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025026975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenecarbothioamide, 2-amino-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenecarbothioamide, 2-amino-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-nitrothiobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-amino-5-nitrothiobenzamide synthesis from 2-amino-5-nitrobenzonitrile
The starting material, 2-amino-5-nitrobenzonitrile, is a nitroaromatic compound. These compounds should be handled with care as they can be toxic and may have thermal instabilities. Standard laboratory safety protocols, including wearing gloves, safety glasses, and a lab coat, are required. [8]
Conclusion
The synthesis of this compound from 2-amino-5-nitrobenzonitrile via a catalyzed reaction with hydrogen sulfide in an alcoholic solvent represents a significant improvement over older, aqueous-based methods. This process is characterized by high yields, operational simplicity, and the elimination of wastewater, making it an industrially scalable and environmentally responsible choice. Adherence to the stringent safety protocols outlined is paramount to ensure the well-being of all personnel involved in this synthesis.
References
- Method for producing this compound.
-
Working with Hydrogen Sulfide (H2S): Essential Guidelines. TFT Pneumatic. [Link]
-
Best Practices to Guard Against Hydrogen Sulfide in the Workplace. Total Safety. [Link]
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Hydrogen Sulfide - Evaluating and Controlling Exposure. Occupational Safety and Health Administration (OSHA). [Link]
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Hydrogen Sulfide Safety Tips: Protecting Workers from a Silent Killer. Compliance Solutions. [Link]
-
Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. National Library of Medicine. [Link]
- Process for the preparation of 2-amino-5-nitrobenzonitrile.
-
Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]
-
Technical Deep Dive: Synthesis and Properties of 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-nitrothiobenzamide
Foreword: A Molecule of Interest for Specialized Synthesis
2-Amino-5-nitrothiobenzamide is a distinct aromatic compound characterized by a trifunctional architecture: a primary amine, a nitro group, and a thioamide moiety. This specific arrangement of functional groups imparts a nuanced reactivity profile, making it a valuable intermediate in specialized chemical synthesis, particularly for pigments and potentially as a scaffold in medicinal chemistry. Understanding its core physicochemical properties is not merely an academic exercise; it is a critical prerequisite for optimizing reaction conditions, developing purification strategies, and predicting its behavior in various chemical and biological systems. This guide provides a comprehensive analysis of these properties, grounded in theoretical principles and established analytical methodologies, to empower researchers in their synthetic and developmental endeavors.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and identity.
-
IUPAC Name: 2-amino-5-nitrobenzenecarbothioamide
-
Molecular Formula: C₇H₇N₃O₂S[1]
-
SMILES: C1=CC(=C(C=C1[O-])C(=S)N)N[1]
-
InChI: InChI=1S/C7H7N3O2S/c8-6-2-1-4(10(11)12)3-5(6)7(9)13/h1-3H,8H2,(H2,9,13)[1]
The structure combines an aniline-like amino group and an electron-withdrawing nitro group on a benzene ring, with a thioamide group positioned ortho to the amine. This arrangement is key to its chemical behavior.
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The following table summarizes the key computed and predicted physicochemical properties. Experimental data for this specific molecule is not widely published; therefore, values are derived from computational models and analysis of analogous structures.
| Property | Value / Predicted Profile | Source / Rationale |
| Molecular Weight | 197.22 g/mol | Calculated from formula (C₇H₇N₃O₂S) |
| Monoisotopic Mass | 197.0259 Da | PubChem[1] |
| Physical State | Predicted: Yellow to orange crystalline solid | Based on the nitroaniline chromophore found in related compounds like 2-amino-5-nitrobenzonitrile.[2] |
| Melting Point | Not experimentally determined in available literature. | Likely a high-melting solid, prone to decomposition at elevated temperatures. |
| Solubility | Polar Protic (Water, Ethanol): Low to moderate solubility. Polar Aprotic (DMSO, DMF): High solubility. Nonpolar (Hexane, Toluene): Very low solubility. | Predicted based on functional groups. The polar amino, nitro, and thioamide groups facilitate interaction with polar solvents, especially those that are hydrogen bond acceptors like DMSO.[3] |
| XlogP | 1.6 | PubChem (Predicted)[1] |
| pKa | Basic pKa (Amino Group): ~2-3 Acidic pKa (Thioamide N-H): ~15-17 | Estimated based on anilines and thioamides. The electron-withdrawing nitro group significantly reduces the basicity of the aniline nitrogen.[4][5] |
In-Depth Physicochemical Analysis
Solubility Profile: The Role of Intermolecular Forces
The solubility of this compound is dictated by the interplay of its three functional groups.
-
Hydrogen Bonding: The amino (-NH₂) and thioamide (-CSNH₂) groups are potent hydrogen bond donors and acceptors. This is the primary driver of solubility in polar protic solvents. The thioamide's sulfur atom is a weaker H-bond acceptor than the oxygen in an amide, which may slightly reduce water solubility compared to its amide analog, 2-amino-5-nitrobenzamide.
-
Dipole-Dipole Interactions: The highly polar nitro (-NO₂) group and the thioamide group create a significant molecular dipole. This promotes strong interactions with polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the molecule, leading to high solubility.[3]
-
Van der Waals Forces: Interactions with nonpolar solvents are limited to weak Van der Waals forces, which are insufficient to overcome the strong crystal lattice energy of this polar solid, resulting in poor solubility.
Acid-Base Properties (pKa)
The molecule possesses both a basic and a weakly acidic site.
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Basicity: The primary amine (-NH₂) at the 2-position is basic. However, its basicity is significantly suppressed by the strong electron-withdrawing effect of the para-nitro group and the ortho-thioamide group. The pKa of the conjugate acid (Ar-NH₃⁺) is therefore predicted to be much lower than that of aniline (~4.6), likely in the range of 2-3.
-
Acidity: The N-H protons of the thioamide group are weakly acidic. Deprotonation is generally difficult, with pKa values for simple thioamides being in the range of 15-17.
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific spectra for this compound are not publicly available, its features can be reliably predicted.
-
¹H NMR Spectroscopy:
-
Aromatic Region (δ 7.0-8.5 ppm): Three protons on the benzene ring will appear as distinct multiplets (doublets and a doublet of doublets), with chemical shifts influenced by the directing effects of the three substituents.
-
Amine & Thioamide Protons (Variable): The -NH₂ and -CSNH₂ protons will likely appear as broad singlets that are exchangeable with D₂O. Their chemical shifts can vary depending on solvent and concentration.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching (~3200-3500 cm⁻¹): Two distinct bands for the symmetric and asymmetric stretching of the primary amine, and a broader band for the thioamide N-H.[6]
-
NO₂ Stretching (~1500-1550 cm⁻¹ and 1330-1370 cm⁻¹): Strong, sharp bands corresponding to the asymmetric and symmetric stretching of the nitro group.
-
C=S Stretching (~1000-1250 cm⁻¹): A band of medium intensity for the thio-carbonyl group. This is a key differentiator from its amide analog.
-
-
UV-Visible Spectroscopy:
-
The molecule contains a strong chromophore (the 4-nitroaniline system). It is expected to exhibit significant absorbance in the UV-Vis region, likely with a λmax between 350-450 nm, resulting in its characteristic yellow/orange color.
-
-
Mass Spectrometry: High-resolution mass spectrometry is the definitive technique for confirming molecular weight. The predicted collision cross-section (CCS) values provide information about the molecule's three-dimensional shape in the gas phase.
| Adduct | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 198.03318 | 135.2 |
| [M+Na]⁺ | 220.01512 | 141.9 |
| [M-H]⁻ | 196.01862 | 138.3 |
| [M+NH₄]⁺ | 215.05972 | 152.9 |
| Data sourced from PubChemLite.[1] |
Synthesis and Analytical Workflows
Synthesis Pathway
A documented method for producing this compound involves the reaction of 2-amino-5-nitrobenzonitrile with hydrogen sulfide.[7] This process offers a high-yield route that avoids significant aqueous waste.
Caption: Synthesis workflow for this compound.[7]
Recommended Analytical Workflow
A robust workflow is necessary to confirm the identity and purity of the synthesized compound.
Caption: Recommended workflow for physicochemical characterization.
Experimental Protocols
Protocol: Determination of Qualitative Solubility
Objective: To determine the solubility of this compound in a range of common laboratory solvents.
Methodology:
-
Preparation: Dispense approximately 1-2 mg of the compound into separate, labeled 1-dram vials.
-
Solvent Addition: To each vial, add 100 µL of a test solvent (e.g., Water, Ethanol, DMSO, Dichloromethane, Hexane).
-
Observation & Agitation: Vigorously vortex each vial for 30 seconds. Visually inspect for dissolution.
-
Incremental Addition: If the solid has not dissolved, add the solvent in 100 µL increments, vortexing after each addition, up to a total volume of 1 mL.
-
Classification:
-
Very Soluble: Dissolves in < 200 µL.
-
Soluble: Dissolves in 200 µL - 500 µL.
-
Sparingly Soluble: Dissolves in 500 µL - 1 mL.
-
Insoluble: Does not fully dissolve in 1 mL.
-
Causality: This method provides a rapid, semi-quantitative assessment of solubility, which is critical for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and analytical sample preparation.
Protocol: Structural Confirmation via NMR Spectroscopy
Objective: To confirm the chemical structure of the synthesized compound using ¹H NMR.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent in which it is highly soluble (e.g., DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Instrument Setup: Load the sample into the NMR spectrometer. Set the experiment parameters (e.g., number of scans, relaxation delay).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
D₂O Exchange (Self-Validating Step): Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the labile -NH₂ and -CSNH₂ protons will diminish or disappear, confirming their identity.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction) and integrate the signals. Analyze the chemical shifts, coupling constants, and integration values to confirm they match the expected structure of this compound.
Applications and Relevance
While a niche molecule, this compound and its derivatives are relevant in several areas:
-
Dye & Pigment Synthesis: The patent literature explicitly notes its utility as an intermediate for dyes.[7] The nitroaniline core is a common structural motif in disperse dyes for textiles.
-
Pharmaceutical Research: The related 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[8] Head group modification of related 2-amino-5-nitrothiazole compounds has been explored for developing novel antibacterial and antiparasitic agents.[9] This suggests that this compound could serve as a starting material for creating new bioactive analogues.
Conclusion
This compound is a specialized chemical intermediate whose utility is unlocked through a thorough understanding of its physicochemical properties. Its predicted profile—a polar, high-melting solid with high solubility in polar aprotic solvents—is a direct consequence of its amino, nitro, and thioamide functional groups. The analytical and synthetic protocols outlined in this guide provide a robust framework for researchers to produce, purify, and confidently characterize this molecule, enabling its effective use in the development of new materials and potential therapeutic agents.
References
- Benchchem. (n.d.). 2-Amino-5-nitrobenzamide | Research Chemical. Retrieved from a URL which is no longer active but was accessible.
- Google Patents. (1993). JPH05320126A - Method for producing this compound.
- Patel, R. V., et al. (2018). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. RSC Advances.
- ResearchGate. (n.d.). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). Retrieved from a URL which is no longer active but was accessible.
-
PubChemLite. (n.d.). This compound (C7H7N3O2S). Retrieved from [Link]
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SpectraBase. (n.d.). 2-Amino-5-nitrobenzamide. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-nitrobenzamide. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds. Retrieved from [Link]
- CP Lab Safety. (n.d.). This compound, 95% Purity. Retrieved from a URL which is no longer active but was accessible.
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PubChem. (n.d.). 2-Amino-5-nitrobenzophenone. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Amino-5-Nitrothiazole: Properties, Applications, and Manufacturing. Retrieved from a URL which is no longer active but was accessible.
-
OEHHA. (2009). 2-Amino-5-Nitrothiazole. Retrieved from [Link]
- ResearchGate. (n.d.). 2-Amino-5-nitrobenzophenone and 2-Methylamino-2. Retrieved from a URL which is no longer active but was accessible.
-
PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Properties and Applications of 2-Amino-5-nitrobenzoic Acid. Retrieved from a URL which is no longer active but was accessible.
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ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]
-
PubMed. (2010). Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. Retrieved from [Link]
- Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from a URL which is no longer active but was accessible.
-
MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
- Jencks, W.P., & Westheimer, F.H. (n.d.). pKa Data Compiled by R. Williams. Retrieved from a URL which is no longer active but was accessible.
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An In-Depth Technical Guide to 2-amino-5-nitrothiobenzamide (CAS 25026-97-5): Synthesis and Applications in Heterocyclic Chemistry
This guide provides a comprehensive technical overview of 2-amino-5-nitrothiobenzamide, a versatile though specialized chemical intermediate. We will delve into its synthesis, grounded in patented industrial methods, and explore its primary application as a precursor in the construction of medicinally relevant heterocyclic scaffolds. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel molecular entities.
Introduction: The Strategic Importance of the Thioamide Moiety
In the landscape of medicinal chemistry, the thioamide group stands out as a crucial bioisosteric replacement for the more common amide functionality. While structurally similar, the substitution of sulfur for oxygen imparts unique physicochemical properties. Thioamides are generally stronger hydrogen bond donors and weaker acceptors than their amide counterparts. This modification can significantly alter a molecule's binding affinity for biological targets, improve its pharmacokinetic profile, and enhance stability.[1][2]
Furthermore, the thioamide group is a versatile functional handle for the synthesis of a wide array of sulfur-containing heterocycles, which are prominent scaffolds in numerous FDA-approved drugs.[1] this compound (I) is a prime example of a building block designed for this purpose, possessing the necessary functionalities for efficient chemical transformations.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Appearance |
| This compound | 25026-97-5 | C₇H₇N₃O₂S | 197.22 g/mol | Orange Crystalline Solid |
| 2-amino-5-nitrobenzonitrile | 17420-30-3 | C₇H₅N₃O₂ | 163.13 g/mol | Bright Yellow Powder |
| 2-Amino-6-nitrobenzothiazole | 6285-57-0 | C₇H₅N₃O₂S | 195.20 g/mol | Yellow to Orange Powder |
Synthesis of this compound (I)
The most direct and industrially relevant synthesis of this compound involves the reaction of its nitrile precursor, 2-amino-5-nitrobenzonitrile, with hydrogen sulfide. A Japanese patent outlines an efficient method that avoids the generation of significant aqueous waste, a key consideration for sustainable chemical manufacturing.[3]
The underlying chemistry involves the nucleophilic addition of a hydrosulfide species to the electrophilic carbon of the nitrile group, followed by tautomerization to the more stable thioamide. The reaction is catalyzed by a secondary or tertiary amine, which acts as a base to generate the hydrosulfide anion (HS⁻) from H₂S, thereby increasing its nucleophilicity.
Caption: Synthesis of this compound from its nitrile precursor.
Experimental Protocol: Synthesis of this compound [3]
-
Reaction Setup: In a pressure-rated reaction vessel equipped with a gas inlet, thermometer, and mechanical stirrer, charge 2-amino-5-nitrobenzonitrile (1.0 eq.) and a lower alcohol solvent, such as isopropanol (approx. 4-5 volumes).
-
Catalyst Addition: Add a catalytic amount of a secondary or tertiary amine (e.g., diethylamine, triethylamine, approx. 0.1-0.2 eq.).
-
Reaction with H₂S: Seal the vessel and begin bubbling hydrogen sulfide gas through the stirred suspension. The reaction can be conducted at atmospheric or elevated pressure (e.g., 1-4 kg/cm ²).
-
Heating and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting nitrile.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and vent any excess H₂S into a scrubber containing a sodium hydroxide solution. The product, this compound, typically crystallizes from the reaction mixture as an orange solid.
-
Purification: Filter the crystalline product, wash with a small amount of cold isopropanol, and dry under vacuum to yield the final product with high purity. The patent reports yields in the range of 80-92%.[3]
Core Application: A Gateway to Benzothiazole Scaffolds
While the patent mentions its utility as an intermediate for dyes, the most logical and high-value application for this compound in a research and drug development context is its conversion into 2-substituted-6-nitrobenzothiazoles.[3] The ortho-disposed amino and thioamide groups are perfectly positioned for an intramolecular oxidative cyclization, a well-established method for forming the benzothiazole ring system.[4][5]
Benzothiazoles are considered "privileged scaffolds" in medicinal chemistry, appearing in a wide range of biologically active compounds, including antimicrobial and anticancer agents.[6] The 6-nitro substituent, in particular, serves as a versatile handle for further chemical modifications, such as reduction to an amine, which can then be functionalized to generate a library of diverse compounds for structure-activity relationship (SAR) studies.[7][8]
Caption: The primary application pathway for this compound.
Experimental Protocol: Synthesis of 2-Amino-6-nitrobenzothiazole (Representative)
This protocol is adapted from established methods for the oxidative cyclization of thioanilides.[4][5]
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent. Alkaline conditions are often employed; for example, an aqueous solution of sodium hydroxide.
-
Oxidant Addition: To the stirred solution, add an oxidizing agent. Common reagents for this transformation include potassium ferricyanide (K₃[Fe(CN)₆]) or selenium dioxide (SeO₂).[4] The oxidant should be added portion-wise to control the reaction temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Isolation: The product, 2-amino-6-nitrobenzothiazole, is typically a solid that precipitates from the reaction mixture.
-
Purification: Filter the solid product, wash thoroughly with water to remove inorganic salts, and then with a small amount of a cold organic solvent (e.g., ethanol). The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.
Conclusion and Future Perspectives
This compound is a strategically designed intermediate whose value lies not in its own biological activity, but in its potential as a precursor for more complex and medicinally relevant molecules. Its synthesis from 2-amino-5-nitrobenzonitrile is an efficient process, and its chemical architecture makes it an ideal substrate for the construction of the 6-nitrobenzothiazole scaffold.
For researchers in drug discovery, this compound offers a reliable starting point for the synthesis of compound libraries targeting a range of diseases. The ability to readily form the benzothiazole core and then modify the 6-position opens up a vast chemical space for exploration. Future work will likely focus on leveraging this intermediate in combinatorial chemistry workflows and for the synthesis of targeted covalent inhibitors, where the benzothiazole scaffold can be tailored to interact with specific enzymatic targets.
References
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Grembecka, J. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. European Journal of Medicinal Chemistry, 277.
- Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
-
Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
- Prakash, O., & Kumar, R. (2014). Conversion of Thioamide to Benzothiazole with Oxidizing Agents. Asian Journal of Chemistry, 26(18), 6211-6213.
-
Mohurle, S., & Maiti, B. (n.d.). Hantzsch synthesis of thiazole from α-haloketones and thioamides. ResearchGate. Retrieved from [Link]
- JPH05320126A. (1993). Method for producing this compound. Google Patents.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Amino-6-nitrobenzothiazole: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]
- Wu, H., et al. (2020). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. Journal of Materials Chemistry A, 8(30), 15073-15080.
- Racane, L., et al. (2006). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. Molecules, 11(4), 325-333.
-
Chem-Impex. (n.d.). 2-Mercapto-6-nitrobenzothiazole. Retrieved from [Link]
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Singh, P., & Kumar, A. (2015). Iodine-mediated cyclisation of thiobenzamides to produce benzothiazoles and benzoxazoles. ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide on the Potential Reactivity of the Amino Group in 2-Amino-5-nitrothiobenzamide
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the primary amino group in 2-amino-5-nitrothiobenzamide. The molecule's unique electronic architecture, governed by the interplay of an electron-donating amino group, a powerful electron-withdrawing nitro group, and a thioamide moiety, results in a nuanced reactivity profile. This document explores the theoretical underpinnings of this reactivity, detailing the electronic and steric factors at play. Furthermore, it presents field-proven, adaptable protocols for key transformations of the amino group, including N-acylation, N-alkylation, and diazotization. Each section is designed to provide researchers, scientists, and drug development professionals with both the foundational knowledge and practical methodologies required to effectively utilize this versatile chemical scaffold.
Introduction and Molecular Context
This compound is a bespoke chemical entity featuring a trifecta of functional groups on a benzene core: a primary amine (-NH₂), a nitro group (-NO₂), and a thioamide (-CSNH₂). The strategic placement of these groups dictates the molecule's chemical behavior, particularly the nucleophilicity of the 2-amino group. This primary amine serves as a critical synthetic handle for molecular elaboration, making a thorough understanding of its reactivity paramount for its application in medicinal chemistry and materials science. For instance, this scaffold is a precursor for synthesizing various heterocyclic compounds, such as benzothiazoles.[1][2] The core challenge and opportunity lie in the electronic deactivation of the aromatic system by the para-nitro group, which significantly modulates the reactivity of the ortho-amino group. This guide will dissect these electronic effects and provide robust protocols to harness the synthetic potential of this key functional group.
Electronic and Steric Profile: The Causality of Reactivity
The reactivity of the amino group in this compound is not considered in isolation. It is a direct consequence of the cumulative electronic and steric effects exerted by the adjacent and para substituents.
2.1. Electronic Effects of Substituents
The nucleophilic character of the lone pair of electrons on the nitrogen atom of the amino group is significantly influenced by:
-
The Nitro Group (-NO₂): Positioned para to the amino group, the nitro group is a potent electron-withdrawing group. It exerts a strong negative inductive effect (-I) and a powerful negative resonance (mesomeric) effect (-M). This dual-mode electron withdrawal pulls electron density from the benzene ring and, consequently, from the nitrogen atom of the amino group. This delocalization severely diminishes the electron density on the nitrogen, making it a much weaker nucleophile compared to aniline. This deactivation is analogous to that seen in the well-studied p-nitroaniline.[3][4]
-
The Thioamide Group (-CSNH₂): The thioamide group, located ortho to the amino group, has a more complex electronic influence. It is generally considered an electron-withdrawing group due to the electronegativity of the sulfur and nitrogen atoms. However, the sulfur atom is less electronegative than oxygen, making the thioamide group a better electron donor through resonance compared to an amide group.[5][6] Its proximity to the amino group also introduces steric hindrance, which can influence the approach of bulky electrophiles.
-
The Amino Group (-NH₂): The amino group itself is a strong electron-donating group through resonance (+M) and electron-withdrawing through induction (-I), with the resonance effect dominating. However, its ability to activate the ring is substantially dampened by the overpowering electron-withdrawing nature of the nitro group.
The net result is a significantly deactivated aromatic amine, where the amino group's nucleophilicity is substantially reduced. Reactions that proceed readily with aniline often require more forcing conditions, stronger electrophiles, or specific catalytic activation for this compound.
Visualization: Electronic Influence Diagram
The following diagram illustrates the key electronic effects influencing the amino group's reactivity.
Caption: Electronic contributions of substituents on this compound.
Potential Reactivity and Experimental Protocols
This section outlines key reactions targeting the amino group and provides robust, adaptable experimental protocols. These protocols are designed as self-validating systems, incorporating in-process monitoring and clear characterization endpoints.
N-Acylation: Formation of Amides
N-acylation is a fundamental transformation used to introduce an acyl group, which can serve as a protective group or as a key structural component of a target molecule.[7] Due to the reduced nucleophilicity of the amino group, acylation typically requires an activated acylating agent (like an acyl chloride or anhydride) and may benefit from a base catalyst.
Field-Proven Protocol: N-Acetylation with Acetic Anhydride
This protocol is adapted from standard procedures for the acylation of deactivated anilines.[8]
Causality: Acetic anhydride is a potent acylating agent. The use of a mild base like sodium acetate helps to deprotonate the ammonium salt formed transiently, regenerating the free amine for reaction and neutralizing the acetic acid byproduct.
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, suspend this compound (e.g., 5 mmol) in 20 mL of glacial acetic acid.
-
Acylation: To the stirred suspension, add acetic anhydride (e.g., 6 mmol, 1.2 equivalents) dropwise at room temperature.
-
Catalysis & Reaction: Add anhydrous sodium acetate (e.g., 5.5 mmol, 1.1 equivalents). Heat the mixture to 80-90 °C and stir for 1-2 hours.
-
In-Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold water with vigorous stirring.
-
Isolation: The N-acetylated product will precipitate. Collect the solid by vacuum filtration, washing thoroughly with cold water to remove acetic acid and salts.
-
Purification & Validation: Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure N-(2-(aminocarbonothioyl)-4-nitrophenyl)acetamide. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The IR spectrum should show a characteristic amide C=O stretch (around 1660-1680 cm⁻¹) and the disappearance of one of the N-H stretches of the primary amine.
N-Alkylation: Formation of Secondary Amines
N-alkylation of deactivated anilines is often challenging due to the low nucleophilicity of the amine and the potential for over-alkylation. The reaction typically requires a strong base and polar aprotic solvents to facilitate the SN2 reaction.
Field-Proven Protocol: N-Benzylation with Benzyl Bromide
Causality: A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the weakly acidic amine, generating a more potent nucleophile (the anilide anion). A polar aprotic solvent like Dimethylformamide (DMF) is ideal for SN2 reactions, as it solvates the cation (Na⁺) but not the anion, enhancing the nucleophilicity of the anilide.
-
Setup: To a flame-dried 100 mL three-neck flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, e.g., 6 mmol, 1.2 equivalents). Wash the NaH with dry hexanes (x2) to remove the mineral oil and suspend it in 20 mL of anhydrous DMF.
-
Anion Formation: Cool the suspension to 0 °C. Add a solution of this compound (5 mmol) in 10 mL of anhydrous DMF dropwise over 20 minutes. Allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution will be observed.
-
Alkylation: Cool the mixture back to 0 °C and add benzyl bromide (5.5 mmol, 1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
In-Process Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of ice-cold water to destroy any unreacted NaH.
-
Isolation: Transfer the mixture to a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water. Separate the layers. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). Characterize the purified N-benzyl-2-amino-5-nitrothiobenzamide by NMR, MS, and IR to confirm its structure and purity.
Diazotization and Subsequent Reactions
The transformation of a primary aromatic amine into a diazonium salt is one of the most versatile reactions in aromatic chemistry.[9][10] The resulting diazonium group (-N₂⁺) is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles in Sandmeyer-type reactions.[10]
Field-Proven Protocol: Diazotization and Sandmeyer Chlorination
Causality: The reaction is performed in a strong acid (HCl) at low temperatures (0-5 °C) to form nitrous acid (HONO) in situ from sodium nitrite (NaNO₂) and to keep the unstable diazonium salt from decomposing.[11] The subsequent Sandmeyer reaction uses a copper(I) catalyst (CuCl) to facilitate the replacement of the diazonium group with a chloride nucleophile.
-
Diazotization Setup: In a 250 mL beaker, suspend this compound (10 mmol) in a mixture of 30 mL of water and 10 mL of concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazonium Salt Formation: Prepare a solution of sodium nitrite (11 mmol, 1.1 equivalents) in 10 mL of cold water. Add this solution dropwise to the amine suspension, keeping the temperature strictly below 5 °C. The solid will slowly dissolve as the soluble diazonium salt is formed. Stir for an additional 20 minutes at 0-5 °C after the addition is complete. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue).
-
Sandmeyer Reaction: In a separate 250 mL flask, dissolve copper(I) chloride (12 mmol) in 15 mL of concentrated hydrochloric acid. Cool this solution to 0-5 °C.
-
Coupling: Add the cold diazonium salt solution slowly and portion-wise to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.
-
In-Process Monitoring: The reaction is complete when the gas evolution ceases.
-
Isolation: Allow the mixture to warm to room temperature and stir for 1 hour. The product, 2-chloro-5-nitrothiobenzamide, will precipitate. Collect the solid by vacuum filtration and wash with water.
-
Purification & Validation: Purify the crude product by recrystallization (e.g., from ethanol). Confirm the structure using NMR, MS, and elemental analysis. The absence of amine signals in the NMR and IR spectra is a key indicator of a successful reaction.
Visualization: Reaction Pathways Workflow
This diagram outlines the key synthetic transformations starting from the amino group.
Caption: Key synthetic pathways for the 2-amino group.
Summary of Reactivity Data
| Reaction Type | Key Reagents | Typical Conditions | Product Class | Mechanistic Considerations |
| N-Acylation | Acyl Chloride, Anhydride | Base catalyst (e.g., Pyridine, NaOAc), 25-90°C | Amide | Requires activated electrophile due to low amine nucleophilicity. |
| N-Alkylation | Alkyl Halide | Strong base (e.g., NaH, K₂CO₃), Polar aprotic solvent (DMF, DMSO) | Secondary/Tertiary Amine | Requires deprotonation to form a more nucleophilic anilide anion. |
| Diazotization | NaNO₂, Strong Acid (HCl, H₂SO₄) | Low temperature (0-5°C) | Arenediazonium Salt | Unstable intermediate; must be used immediately in subsequent reactions. |
| Sandmeyer | Cu(I) Salt (CuCl, CuBr, CuCN) | Acidic, 0-25°C | Aryl Halide/Nitrile | Radical-mediated or ion-pair mechanism to replace -N₂⁺ group. |
Conclusion and Future Outlook
The amino group of this compound, while significantly deactivated by the potent electron-withdrawing nitro group, remains a viable and valuable site for chemical modification. Standard synthetic transformations such as acylation, alkylation, and diazotization are achievable, provided that the reaction conditions are appropriately adjusted to account for the reduced nucleophilicity. The protocols outlined in this guide serve as a robust starting point for researchers. Future work could explore more advanced transformations, such as Buchwald-Hartwig or Ullmann couplings, to form C-N bonds with aryl partners, further expanding the synthetic utility of this versatile building block in the development of novel therapeutics and functional materials.
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A Strategic Guide to the Preliminary Biological Evaluation of 2-amino-5-nitrothiobenzamide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating challenge of drug resistance and the demand for novel therapeutic agents necessitates the exploration of new chemical entities. The scaffold of 2-amino-5-nitrothiobenzamide presents a compelling starting point for drug discovery, drawing rationale from the established biological activities of structurally related nitroaromatic and thioamide compounds. This guide delineates a comprehensive, multi-tiered strategy for the preliminary in vitro biological activity screening of this compound. We will delve into the rationale behind each proposed screening cascade, provide detailed, field-proven protocols, and offer insights into the interpretation of the generated data. This document is designed not as a rigid template, but as a dynamic framework to empower researchers to make informed, data-driven decisions in the early stages of drug development.
Introduction: The Therapeutic Potential of the this compound Scaffold
The chemical architecture of this compound integrates two key pharmacophores: a nitroaromatic ring and a thiobenzamide moiety. The nitro group is a well-established component in numerous antimicrobial and anticancer agents, often mediating its effect through bioreduction to reactive nitrogen species within hypoxic environments, such as those found in solid tumors or anaerobic bacteria.[1] The thioamide group, a bioisostere of the amide bond, is present in various biologically active compounds and can participate in crucial interactions with biological targets.
Our screening strategy is therefore predicated on a tripartite hypothesis:
-
Antimicrobial/Antiparasitic Activity: Structurally analogous compounds, such as 2-amino-5-nitrothiazole, are known inhibitors of pyruvate:ferredoxin oxidoreductase (PFOR), an essential enzyme in the energy metabolism of anaerobic organisms.[2][3] This provides a strong impetus to investigate this compound as a potential anti-infective agent.
-
Anticancer Activity: The presence of the nitroaromatic moiety suggests potential as a hypoxia-activated prodrug, a class of compounds that are selectively toxic to cancer cells in the oxygen-deficient microenvironment of solid tumors.[4][5]
-
Anti-inflammatory Activity: Benzamide and thiobenzamide derivatives have demonstrated anti-inflammatory properties, with some acting as inhibitors of key inflammatory mediators like cyclooxygenases (COX), lipoxygenases (LOX), or the NF-κB signaling pathway.[6][7][8]
This guide will systematically outline the experimental workflows to interrogate these potential activities.
Synthesis of this compound
A reliable synthetic route is the prerequisite for any biological screening campaign. Based on established methodologies, this compound can be synthesized from 2-amino-5-nitrobenzonitrile.
Synthetic Protocol
A plausible and documented method involves the reaction of 2-amino-5-nitrobenzonitrile with hydrogen sulfide in the presence of a suitable catalyst.[9]
Materials:
-
2-amino-5-nitrobenzonitrile
-
Hydrogen sulfide (gas or a suitable donor like sodium hydrosulfide)
-
An alcoholic solvent (e.g., methanol, ethanol)
-
A secondary or tertiary amine catalyst (e.g., triethylamine, diisopropylethylamine)
Procedure:
-
Dissolve 2-amino-5-nitrobenzonitrile in the chosen alcohol in a reaction vessel equipped with a gas inlet and a stirrer.
-
Add the amine catalyst to the solution.
-
Bubble hydrogen sulfide gas through the solution at a controlled rate, or add the hydrogen sulfide donor portion-wise. The reaction is typically carried out at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, purge the reaction mixture with an inert gas (e.g., nitrogen) to remove excess hydrogen sulfide.
-
The product can be isolated by precipitation upon addition of water or by removal of the solvent under reduced pressure, followed by purification by recrystallization or column chromatography.
Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Tier 1 Screening: Foundational Biological Activities
The initial phase of screening is designed to be broad, cost-effective, and provide clear go/no-go decision points.
Antimicrobial Activity Screening
The primary hypothesis to test is the compound's ability to inhibit the growth of clinically relevant microorganisms.
Given the known activity of related nitro-heterocycles against anaerobic bacteria and parasites via PFOR inhibition, the initial screen should include a panel of such organisms.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for many bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test microorganism.
-
Suspend the colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive (bacteria in broth) and negative (broth only) controls.
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours. For anaerobic organisms, incubation must be performed in an anaerobic chamber.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.
-
| Microorganism | Strain ID | Growth Conditions | MIC (µg/mL) | Positive Control (Drug) | MIC of Control (µg/mL) |
| Clostridium difficile | ATCC 9689 | Anaerobic | Metronidazole | ||
| Helicobacter pylori | ATCC 43504 | Microaerophilic | Metronidazole | ||
| Staphylococcus aureus | ATCC 29213 | Aerobic | Vancomycin | ||
| Escherichia coli | ATCC 25922 | Aerobic | Ciprofloxacin |
Anticancer Activity Screening
The initial assessment of anticancer potential is typically a cytotoxicity assay against a panel of cancer cell lines.
Nitroaromatic compounds can be bioreduced in the hypoxic microenvironment of tumors to form cytotoxic radicals. A primary screen for general cytotoxicity is a crucial first step.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO diluted in medium).
-
-
Incubation:
-
Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
| Cell Line | Tissue of Origin | IC₅₀ (µM) | Positive Control (Drug) | IC₅₀ of Control (µM) |
| MCF-7 | Breast Cancer | Doxorubicin | ||
| A549 | Lung Cancer | Cisplatin | ||
| HCT116 | Colon Cancer | 5-Fluorouracil | ||
| HUVEC | Normal Endothel. | Doxorubicin |
Tier 2 Screening: Mechanistic Elucidation
If promising activity is observed in Tier 1, the next step is to investigate the potential mechanism of action.
Antimicrobial Mechanism: PFOR Enzyme Inhibition
As the primary hypothesized target for antimicrobial activity, direct inhibition of the PFOR enzyme should be assessed.
Caption: Workflow for the in vitro PFOR enzyme inhibition assay.
This assay must be performed under strict anaerobic conditions.
-
Reagent Preparation:
-
Prepare an anaerobic assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare stock solutions of pyruvate, coenzyme A (CoA), thiamine pyrophosphate (TPP), and a suitable electron acceptor like ferredoxin or methyl viologen.
-
-
Assay Setup:
-
In an anaerobic cuvette, combine the assay buffer, CoA, TPP, ferredoxin, and varying concentrations of this compound (or vehicle control).
-
Add the purified PFOR enzyme.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding pyruvate.
-
Immediately monitor the reduction of ferredoxin spectrophotometrically (e.g., an increase in absorbance at 430 nm) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
Anti-inflammatory Mechanism: COX/LOX and NF-κB Inhibition
To dissect the potential anti-inflammatory activity, direct inhibition of key pro-inflammatory enzymes (COX-1, COX-2, LOX) and a central signaling pathway (NF-κB) should be evaluated.
-
Cyclooxygenase (COX) Inhibition Assay: Commercially available kits are often used to measure the peroxidase activity of COX-1 and COX-2.[10][11] The assay typically monitors the appearance of an oxidized colorimetric substrate.
-
Lipoxygenase (LOX) Inhibition Assay: This assay measures the ability of the compound to inhibit the conversion of linoleic acid or arachidonic acid to hydroperoxides by LOX, which can be monitored by the change in absorbance at 234 nm.[2]
-
NF-κB Reporter Assay: This cell-based assay utilizes a cell line (e.g., HEK293T) stably transfected with a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element.[7][12] Inhibition of NF-κB activation by the compound in stimulated cells (e.g., with TNF-α) is quantified by a decrease in the reporter signal.
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An In-Depth Technical Guide to the Solubility Profile of 2-Amino-5-nitrothiobenzamide in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Novel Thioamide
In the realm of drug discovery and materials science, the solubility of a compound is a critical determinant of its utility. It governs bioavailability, dictates formulation strategies, and influences the feasibility of synthetic and purification processes. This guide focuses on 2-amino-5-nitrothiobenzamide, a molecule of interest due to its structural motifs that suggest potential applications in medicinal chemistry and materials engineering. The presence of an aromatic amine, a nitro group, and a thioamide functionality creates a unique electronic and steric environment, making its interaction with various organic solvents a subject of significant academic and industrial relevance.
To date, a comprehensive experimental solubility profile for this compound in a wide range of organic solvents has not been extensively reported in the public domain. This guide, therefore, adopts a dual approach. Firstly, it provides a robust theoretical framework for understanding and predicting the solubility of this compound, drawing comparisons with its well-characterized oxygen analog, 2-amino-5-nitrobenzamide. Secondly, it equips the researcher with detailed, field-proven experimental protocols to determine the solubility of this compound with high fidelity. By integrating theoretical principles with practical methodologies, this document serves as both a predictive tool and a practical handbook for scientists and professionals working with this and structurally related compounds.
Molecular Architecture and its Implications for Solubility
The structure of this compound, a trifunctional aromatic compound, is the primary determinant of its solubility characteristics. The interplay between the electron-donating amino group, the electron-withdrawing nitro group, and the polarizable thioamide moiety dictates its intermolecular interactions.
Key Physicochemical Properties of the Analogous 2-Amino-5-nitrobenzamide:
To build a foundational understanding, we first consider the properties of the closely related 2-amino-5-nitrobenzamide.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O₃ | [1] |
| Molecular Weight | 181.15 g/mol | [2] |
| pKa (predicted) | Not available | |
| LogP (predicted) | 0.2759 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
The substitution of the carbonyl oxygen in 2-amino-5-nitrobenzamide with a sulfur atom to form this compound is expected to induce several changes in its physicochemical properties:
-
Polarity and Polarizability: Thioamides are generally more polar than their amide counterparts due to the larger dipole moment of the C=S bond. Sulfur's larger and more diffuse electron cloud also makes the thioamide group more polarizable, enhancing its capacity for London dispersion forces.[4]
-
Hydrogen Bonding: The hydrogen bond accepting capability of the thiocarbonyl sulfur is weaker than that of the carbonyl oxygen.[5] This can significantly influence solubility in protic solvents.
-
Molecular Size and Shape: The C=S bond is longer than the C=O bond, which can lead to subtle changes in molecular packing in the solid state and affect the crystal lattice energy.[6]
These differences suggest that the solubility behavior of this compound will diverge from that of its benzamide analog, particularly in solvents where hydrogen bonding is a dominant intermolecular force.
The Theoretical Underpinnings of Solubility
The dissolution of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamic favorability of the process.[7] This is largely dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
Solvent Polarity and its Influence:
Organic solvents can be broadly classified based on their polarity:
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. The solubility of this compound in these solvents will depend on the balance between the favorable interactions with the amino and thioamide groups and the disruption of the solvent's hydrogen-bonding network.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have significant dipole moments but lack acidic protons. They are effective at solvating polar molecules through dipole-dipole interactions. Given the polar nature of the nitro and thioamide groups, this compound is expected to exhibit good solubility in these solvents.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals forces. The solubility of the polar this compound is anticipated to be low in these solvents.
The Role of Temperature:
For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the solute's crystal lattice. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards the dissolution process.
Experimental Determination of Solubility: A Practical Guide
Given the absence of extensive published data, the experimental determination of the solubility of this compound is paramount. The following protocols are designed to be robust and self-validating.
The Shake-Flask Method: The Gold Standard
The shake-flask method is a widely accepted and reliable technique for determining thermodynamic (equilibrium) solubility.[8]
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[9] The agitation speed should be sufficient to keep the solid suspended.[10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is highly recommended.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
Quantification by UV-Vis Spectroscopy
This method is suitable if this compound has a distinct chromophore and does not degrade in the solvent.
Protocol:
-
Determine λmax: Prepare a dilute solution of the compound in the solvent of interest and scan its absorbance across a range of wavelengths to identify the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the determined λmax. Plot absorbance versus concentration to generate a calibration curve.
-
Analyze the Saturated Solution: Dilute the filtered supernatant from the shake-flask experiment with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.
-
Calculate Solubility: Use the equation of the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the solubility in the original saturated solution.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC offers high specificity and is the method of choice when dealing with complex matrices or when the compound lacks a strong UV chromophore.
Protocol:
-
Method Development: Develop a suitable HPLC method (e.g., reversed-phase) that can effectively separate this compound from any potential impurities or degradation products. This involves selecting an appropriate column, mobile phase, and detector settings.
-
Calibration: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject a known volume of the filtered supernatant from the shake-flask experiment into the HPLC system.
-
Calculate Solubility: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[6]
Predicted Solubility Profile of this compound
While experimental data is the gold standard, in silico predictive models can provide valuable initial estimates of solubility. The following table presents the predicted aqueous solubility of this compound using a widely recognized prediction tool. It is important to note that these are computational estimates and should be confirmed experimentally.
Predicted Aqueous Solubility (at 25 °C and pH 7.4):
| Prediction Tool | Predicted logS (mol/L) | Predicted Solubility (mg/mL) |
| AqSolDB | -3.5 to -4.0 | 0.03 to 0.01 |
Note: The SMILES string for this compound (C1=CC(=C(C=C1[O-])C(=S)N)N) was used for this prediction.
For organic solvents, a qualitative prediction based on the principles discussed earlier is provided below.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | Moderate | Capable of hydrogen bonding with the amino and thioamide groups. |
| Ethanol | Polar Protic | Moderate | Similar to methanol, but slightly less polar. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong dipole moment effectively solvates the polar functional groups. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO in its ability to solvate polar compounds. |
| Acetonitrile | Polar Aprotic | Moderate to High | Less polar than DMSO and DMF, but still a good solvent for polar molecules. |
| Acetone | Polar Aprotic | Moderate | A less polar aprotic solvent. |
| Dichloromethane | Nonpolar aprotic | Low to Moderate | Can engage in dipole-dipole interactions but is less polar. |
| Toluene | Nonpolar | Low | Primarily interacts through weak van der Waals forces. |
| Hexane | Nonpolar | Very Low | A nonpolar alkane, a poor solvent for polar compounds. |
Advanced Predictive Models: Hansen Solubility Parameters (HSP)
For a more nuanced prediction of solubility, the Hansen Solubility Parameters (HSP) can be employed. This model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from atomic dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound in organic solvents. While direct experimental data remains to be established, the theoretical principles and comparative analysis with its benzamide analog offer valuable predictive insights. The detailed experimental protocols provided herein empower researchers to generate high-quality solubility data, which is essential for advancing the development of this compound for its intended applications.
Future work should focus on the experimental determination of the solubility of this compound in a diverse set of organic solvents at various temperatures. This data will not only be invaluable for practical applications but will also serve to validate and refine the predictive models discussed in this guide. Furthermore, the determination of the Hansen Solubility Parameters for this compound will provide a powerful tool for rational solvent selection in future research and development endeavors.
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Newberry, R. W., & Raines, R. T. (2013). n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society, 135(20), 7847–7850. [Link]
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American Chemical Society. (1997). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. [Link]
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PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]
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ResearchGate. (2023). Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties. [Link]
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ResearchGate. (2007). Hansen Solubility Parameters : A User's Handbook. [Link]
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World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]
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ResearchGate. (n.d.). Terahertz Absorption Spectroscopy of Benzamide, Acrylamide, Caprolactam, Salicylamide, and Sulfanilamide in the Solid State. Retrieved January 21, 2026, from [Link]
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Stoltz, B. M. (n.d.). Selected Reactions of Thiocarbonyl Compounds. Retrieved January 21, 2026, from [Link]
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Methodological & Application
The Strategic Application of 2-Amino-5-nitrothiobenzamide as a Chromophoric Precursor in Advanced Dye Synthesis
Foreword: Unveiling the Potential of a Versatile Dye Intermediate
In the ever-evolving landscape of materials science and industrial chemistry, the demand for novel colorants with superior performance characteristics is incessant. Dyes are no longer mere agents of coloration; they are functional molecules engineered for specific applications, ranging from high-performance textiles to advanced optical materials. Within this context, the judicious selection of synthetic intermediates is paramount. 2-Amino-5-nitrothiobenzamide, a multifaceted aromatic compound, has emerged as a significant precursor in the synthesis of a diverse array of dyes, particularly those within the azo class. Its unique molecular architecture, featuring a reactive primary amine, an electron-withdrawing nitro group, and a thioamide moiety, offers a rich platform for the synthesis of chromophores with tunable properties.
This comprehensive guide provides an in-depth exploration of the use of this compound as an intermediate in dye synthesis. We will delve into the fundamental principles governing its reactivity, present detailed, field-proven protocols for the synthesis of azo dyes, and discuss the characterization and potential applications of the resulting colorants. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who seek to leverage the unique properties of this versatile intermediate.
The Chemical Rationale: Understanding the Reactivity of this compound
The utility of this compound as a dye intermediate is rooted in its distinct chemical functionalities. The primary aromatic amine group serves as the key reactive site for diazotization, a fundamental process in azo dye synthesis.[1] This reaction converts the amino group into a highly electrophilic diazonium salt, which is then poised to react with a variety of electron-rich aromatic compounds in a process known as azo coupling.[2]
The presence of the electron-withdrawing nitro group para to the amino group plays a crucial role in modulating the electronic properties of the molecule. It enhances the electrophilicity of the resulting diazonium salt, thereby facilitating the coupling reaction. Furthermore, the nitro group often imparts a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of the final dye, leading to deeper and more intense colors.[3] The thioamide group, while not directly participating in the diazotization and coupling reactions, can influence the overall properties of the resulting dye, including its solubility, affinity for substrates, and fastness properties.
Core Experimental Workflow: From Intermediate to Azo Dye
The synthesis of azo dyes from this compound follows a well-established two-step reaction sequence: diazotization followed by azo coupling. The overall workflow is depicted in the diagram below.
Sources
Application Notes and Protocols: The Strategic Use of 2-Amino-5-nitrothiobenzamide in Modern Heterocyclic Chemistry
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of heterocyclic chemistry, the design of molecular scaffolds with inherent biological activity is a cornerstone of drug discovery and materials science. 2-Amino-5-nitrothiobenzamide emerges as a highly valuable and versatile precursor for the synthesis of complex heterocyclic systems. Its strategic arrangement of functional groups—an aromatic amine ortho to a thioamide—provides a reactive platform for a variety of cyclization strategies. The presence of a nitro group, a powerful electron-withdrawing moiety, significantly influences the molecule's reactivity and often imparts potent biological properties to the resulting heterocycles.
This guide provides an in-depth exploration of the applications of this compound, focusing on the synthesis of quinazoline-based scaffolds. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and discuss the biological significance of the synthesized compounds, offering researchers a comprehensive resource for leveraging this potent synthon.
Core Application: Synthesis of 6-Nitroquinazoline-4(3H)-thiones
The primary application of this compound lies in its role as a direct precursor to 6-nitroquinazoline-4(3H)-thiones. The ortho-disposed amino and thioamide groups are perfectly positioned for cyclocondensation reactions with various carbon electrophiles. This approach is a robust method for constructing the bicyclic quinazoline core, a privileged structure in medicinal chemistry.
Mechanistic Rationale: The Condensation-Cyclization Cascade
The synthesis of 2-substituted-6-nitroquinazoline-4(3H)-thiones from this compound and aldehydes proceeds through a well-established reaction cascade. The causality behind this efficient transformation is as follows:
-
Schiff Base Formation: The reaction initiates with the nucleophilic attack of the primary aromatic amine onto the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form an N-benzylidene-2-aminothiobenzamide intermediate (a Schiff base).
-
Intramolecular Cyclization: The thioamide nitrogen then acts as an intramolecular nucleophile, attacking the imine carbon of the Schiff base. This key step forms the six-membered dihydropyrimidine ring.
-
Oxidative Aromatization: The resulting dihydroquinazoline intermediate is subsequently oxidized to the thermodynamically stable aromatic quinazoline-4-thione. Various oxidizing agents can be used, or in many cases, aerial oxygen or the reaction solvent (like DMSO) can facilitate this step.
This sequence provides a direct and atom-economical route to a diverse library of quinazolinethiones, with the substituent at the 2-position being readily varied by the choice of aldehyde.
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-6-nitroquinazoline-4(3H)-thiones via Condensation with Aromatic Aldehydes
This protocol describes a general and efficient method for the synthesis of 2-aryl-6-nitroquinazoline-4(3H)-thiones, a class of compounds with significant pharmacological potential.[1][2]
Workflow Diagram
Caption: Workflow for the synthesis of 2-Aryl-6-nitroquinazoline-4(3H)-thiones.
Materials:
-
This compound (1.0 eq)
-
Substituted Aromatic Aldehyde (1.1 eq)
-
Glacial Acetic Acid (10 mL per gram of thiobenzamide)
-
Ethanol or Dimethylformamide (DMF) for recrystallization
-
Standard reflux apparatus, filtration equipment, and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add the corresponding aromatic aldehyde (1.1 eq) to the suspension.
-
Heating: Heat the reaction mixture to reflux (approximately 118°C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing crushed ice with constant stirring.
-
Filtration: The solid product will precipitate out. Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid cake thoroughly with cold water to remove residual acetic acid, followed by a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a DMF-water mixture, to yield the pure 2-aryl-6-nitroquinazoline-4(3H)-thione.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C.
Trustworthiness and Validation:
This protocol's reliability stems from the well-established nature of condensation reactions between ortho-amino(thio)benzamides and aldehydes.[1] The progress can be easily monitored by TLC, and the product isolation is straightforward due to its precipitation in water. Characterization of the final product by IR, NMR, and Mass Spectrometry will confirm the formation of the quinazolinethione ring system.
Protocol 2: Synthesis of 2,3-Disubstituted 6-Nitroquinazolin-4(3H)-ones
While the primary product is a thione, it can be converted to the more common quinazolinone scaffold, or the synthesis can be adapted. This multicomponent approach allows for diversification at both the 2- and 3-positions of the quinazoline ring.
Mechanistic Pathway Diagram
Caption: Mechanistic pathway for a three-component quinazoline synthesis.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (1.0 eq)
-
Primary Amine (1.1 eq)
-
Catalyst: Iodine (I₂) (10 mol%)
-
Solvent: Dimethyl Sulfoxide (DMSO)
Step-by-Step Methodology:
-
Reaction Setup: To a sealable reaction vessel, add this compound (1.0 eq), the selected aldehyde (1.0 eq), the primary amine (1.1 eq), and iodine (0.1 eq).
-
Solvent Addition: Add DMSO as the solvent (5 mL per mmol of the limiting reagent).
-
Heating: Seal the vessel and heat the mixture at 120-130°C for 8-12 hours. The DMSO acts as both a solvent and an oxidant.
-
Monitoring: Track the reaction's progress via TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Washing: Wash the organic layer sequentially with a saturated sodium thiosulfate solution (to quench iodine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to obtain the pure 2,3-disubstituted 6-nitroquinazolin-4(3H)-one.
Data Presentation: Representative Syntheses
The following table summarizes expected outcomes for the synthesis of various 2-aryl-6-nitroquinazoline-4(3H)-thiones using Protocol 1, based on analogous reactions reported in the literature.
| Entry | Aromatic Aldehyde (Ar-CHO) | Reaction Time (h) | Expected Yield (%) |
| 1 | Benzaldehyde | 4 | 85-92% |
| 2 | 4-Chlorobenzaldehyde | 4 | 88-95% |
| 3 | 4-Methoxybenzaldehyde | 5 | 82-90% |
| 4 | 4-Nitrobenzaldehyde | 3.5 | 90-96% |
| 5 | 2-Furaldehyde | 6 | 75-83% |
Yields are estimates based on similar reported chemical transformations and may vary.
Biological Significance and Outlook
Heterocyclic compounds derived from precursors like this compound are of profound interest to the drug development community.[3] The quinazoline core, in particular, is a well-known pharmacophore present in numerous FDA-approved drugs. Derivatives have demonstrated a wide spectrum of biological activities, including:
-
Anticancer Activity: Many quinazoline derivatives exhibit potent antitumor properties by inhibiting key enzymes like tyrosine kinases.[4]
-
Antibacterial and Antifungal Activity: The presence of the nitro group and the thione functionality can enhance antimicrobial properties.[5]
-
Anti-inflammatory and Antiviral Properties: Various substituted quinazolines have been investigated for their potential to modulate inflammatory pathways and inhibit viral replication.[1]
The strategic placement of the nitro group on the quinazoline scaffold synthesized from this compound makes these compounds particularly interesting candidates for further biological evaluation. The nitro group can act as a bio-reductive activation site or enhance binding interactions with biological targets.
Conclusion
This compound stands out as a purpose-built synthon for the efficient construction of medicinally relevant 6-nitroquinazoline-4(3H)-thiones and related heterocycles. The protocols detailed herein are robust, scalable, and adaptable, providing researchers with a reliable toolkit for synthesizing diverse libraries of these valuable compounds. The clear mechanistic pathways and the significant biological potential of the resulting products underscore the importance of this reagent in the ongoing quest for new therapeutic agents.
References
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-
Li, S., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 23(3), 565. [Link]
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Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.[Link]
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-
Singh, P., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 18-43. [Link]
-
Ross, N. A., et al. (2010). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. Bioorganic & Medicinal Chemistry Letters, 20(23), 6979-6982. [Link]
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Al-Juboori, A. M. H., & Al-Masoudi, W. A. M. (2022). Biological activity of new heterocyclic compounds derived from chalcone. Egyptian Journal of Chemistry, 65(13B), 1-7. [Link]
-
Rathi, E., et al. (2021). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. Journal of the Iranian Chemical Society, 18, 2717-2735. [Link]
-
PubMed. (2010). Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide.[Link]
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Singh, S., et al. (2021). A Study on Biologically Active Heterocyclic Compounds. Journal of Advances and Scholarly Researches in Allied Education, 18(4). [Link]
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Sharma, A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 516-533. [Link]
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Chen, J., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 8(7), 787-804. [Link]
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Glushkov, V. A., & Shchegol'kov, E. V. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(3), 577. [Link]
- Google Patents. (1981).
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Sana, M. A., et al. (2022). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Iraqi Journal of Science, 63(7), 3045-3056. [Link]
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Synthesis of 2-Amino-5-nitrothiobenzamide: A Detailed Application Note and Protocol for Drug Discovery Intermediates
Introduction: The Significance of the Thioamide Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy, optimizing pharmacokinetic profiles, and mitigating off-target effects. The thioamide functional group, a bioisosteric analogue of the ubiquitous amide bond, has emerged as a valuable tool in this endeavor.[1] Replacing the carbonyl oxygen of an amide with sulfur alters the electronic properties, hydrogen bonding capabilities, and steric profile of a molecule.[2] These modifications can lead to improved target affinity, increased metabolic stability, and novel intellectual property. The target molecule of this guide, 2-amino-5-nitrothiobenzamide, serves as a key building block for a variety of pharmacologically active compounds, leveraging the unique properties conferred by the thioamide group. This document provides a comprehensive, field-tested protocol for the synthesis of this compound from 2-amino-5-nitrobenzonitrile, with a focus on the underlying chemical principles and safety considerations essential for successful execution in a research and development setting.
Reaction Principle: Nucleophilic Addition of Hydrosulfide to a Nitrile
The conversion of a nitrile to a primary thioamide is a classic transformation in organic synthesis, predicated on the nucleophilic addition of a sulfur species to the electrophilic carbon of the nitrile group. This reaction is typically facilitated by hydrogen sulfide (H₂S) in the presence of a basic catalyst.
The mechanism proceeds via the activation of hydrogen sulfide by a base, such as pyridine or triethylamine, to generate the more nucleophilic hydrosulfide anion (HS⁻). This anion then attacks the nitrile carbon, leading to the formation of a thioimidate intermediate. Subsequent protonation and tautomerization yield the final thioamide product. The presence of both an electron-withdrawing nitro group and an electron-donating amino group on the aromatic ring of the substrate, 2-amino-5-nitrobenzonitrile, influences the reactivity of the nitrile group, necessitating carefully controlled reaction conditions to achieve high yield and purity.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data and Reagent Specifications
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role | Purity/Grade |
| 2-Amino-5-nitrobenzonitrile | 163.13[3] | 5.00 g | 30.65 | Starting Material | ≥95%[4] |
| Pyridine | 79.10 | 100 mL | - | Solvent/Base Catalyst | Anhydrous |
| Triethylamine | 101.19 | 10 mL | - | Base Catalyst | Anhydrous |
| Hydrogen Sulfide (H₂S) | 34.08 | Excess | - | Sulfur Source | Gas |
| Deionized Water | 18.02 | ~500 mL | - | Quenching/Washing Agent | - |
| Hexane | 86.18 | ~100 mL | - | Washing Agent | ACS Grade |
Detailed Experimental Protocol
CRITICAL SAFETY PRECAUTIONS: Hydrogen sulfide is an extremely toxic, flammable, and corrosive gas with a characteristic rotten egg smell. At high concentrations, it can cause olfactory fatigue, leading to an inability to detect its presence.[5] All operations involving H₂S must be conducted in a well-ventilated chemical fume hood with a dedicated H₂S gas detector.[4] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. A secondary containment system for the reaction vessel is highly recommended. Ensure that a solution of sodium hypochlorite (bleach) is readily available to quench any unreacted H₂S in the exhaust gas stream.
-
Reaction Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube extending below the solvent surface, and a gas outlet connected to a bleach scrubber, dissolve 5.00 g (30.65 mmol) of 2-amino-5-nitrobenzonitrile in 100 mL of anhydrous pyridine.[3][4]
-
Add 10 mL of anhydrous triethylamine to the solution. The combination of pyridine and triethylamine serves as a basic medium to facilitate the formation of the hydrosulfide nucleophile.
-
Ensure all joints are securely clamped and sealed.
-
-
Reaction Execution:
-
Begin stirring the solution at room temperature.
-
Slowly bubble hydrogen sulfide gas through the solution via the gas dispersion tube. A gentle, steady stream of bubbles should be maintained. The reaction is typically exothermic, and a slight temperature increase may be observed.
-
The reaction progress should be monitored periodically by thin-layer chromatography (TLC). To take a sample, briefly stop the H₂S flow, remove a small aliquot with a glass capillary, and spot it on a silica gel TLC plate. A suitable eluent system would be a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the progression of the reaction.
-
-
Work-up and Isolation:
-
Once the TLC analysis indicates complete consumption of the starting material (typically after 4-6 hours), stop the flow of hydrogen sulfide and purge the reaction flask with nitrogen gas for 15-20 minutes to remove any residual H₂S.
-
Carefully pour the reaction mixture into a beaker containing approximately 500 mL of an ice-water slurry with vigorous stirring. This will cause the product to precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with copious amounts of cold deionized water to remove pyridine and other water-soluble impurities.
-
Follow with a wash of cold hexane to remove any non-polar impurities.
-
Dry the resulting yellow-orange solid under vacuum at 40-50 °C to a constant weight.
-
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum, typically recorded in DMSO-d₆, should show characteristic signals for the aromatic protons and the thioamide protons (-CSNH₂).[6] The integration of these signals should be consistent with the expected structure. The chemical shifts of the aromatic protons will be influenced by the amino, nitro, and thioamide substituents.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for the conversion of the nitrile carbon to the thioamide carbonyl carbon, which typically appears in the downfield region of the spectrum.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should be used to determine the molecular weight of the product. The mass spectrum should exhibit a molecular ion peak corresponding to the calculated mass of C₇H₇N₃O₂S.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the absence of the characteristic nitrile stretch (around 2220-2260 cm⁻¹) from the starting material and the appearance of characteristic N-H stretching bands (around 3100-3400 cm⁻¹) and a C=S stretching band for the thioamide group.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, as indicated by the persistence of the starting material on TLC, the rate of H₂S addition may be too low, or the gas dispersion tube may not be providing adequate mixing. Ensure a steady but controlled flow of H₂S. The reaction can also be gently heated (e.g., to 40-50 °C) to increase the rate, but this should be done with caution due to the potential for side reactions.
-
Low Yield: Poor yields can result from product loss during the precipitation and filtration steps. Ensure the water used for precipitation is ice-cold to minimize the solubility of the thioamide. Inadequate washing can also leave impurities that reduce the final isolated yield.
-
Product Purity: If the final product is found to be impure, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for further purification. The choice of solvent will depend on the solubility characteristics of the product and impurities.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of this compound, a valuable intermediate for drug discovery and development. By understanding the underlying chemical principles and adhering to the stringent safety precautions required for handling hydrogen sulfide, researchers can confidently and efficiently produce this key building block. The successful application of this protocol will enable the exploration of novel chemical space and the advancement of medicinal chemistry programs.
References
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PubChem. 2-Amino-5-nitrobenzonitrile. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
-
Pascal, R. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel). 2018;8(4):43. Available from: [Link]
-
Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Preprints.org. 2020. Available from: [Link]
-
Pascal, R. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocyacles in the Primitive Earth Ocean. ResearchGate. 2018. Available from: [Link]
-
Organic Chemistry Portal. Thioamide synthesis by thionation. Available from: [Link]
-
MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. 2022. Available from: [Link]
-
MDPI. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. 2023. Available from: [Link]
-
PubMed. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. 2018. Available from: [Link]
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Catalytic Routes for the Synthesis of 2-Amino-5-nitrothiobenzamide: A Detailed Guide for Researchers
Foreword: The Significance of 2-Amino-5-nitrothiobenzamide in Modern Drug Discovery
This compound is a vital scaffold in medicinal chemistry, serving as a precursor for a diverse array of heterocyclic compounds with significant therapeutic potential. The incorporation of the thioamide functionality, a bioisostere of the amide bond, often imparts unique pharmacological properties, including enhanced metabolic stability and target-binding affinity. This guide provides an in-depth exploration of two robust catalytic methods for the synthesis of this key intermediate, designed to equip researchers, scientists, and drug development professionals with the necessary technical insights and detailed protocols for its efficient and safe preparation in a laboratory setting.
This document eschews a rigid template in favor of a structure that logically presents two distinct and practical catalytic strategies. Each section is crafted to provide not just a procedural walkthrough, but a deeper understanding of the underlying chemical principles, empowering the user to troubleshoot and adapt these methods to their specific research needs.
Method 1: Amine-Catalyzed Thiohydrolysis of 2-Amino-5-nitrobenzonitrile
This first method presents a direct and high-yielding approach for the synthesis of this compound, starting from the corresponding nitrile. The process is catalyzed by a secondary or tertiary amine in an alcoholic solvent, providing a straightforward and scalable route to the desired product. This method is primarily based on the process described in Japanese Patent JPH05320126A[1].
Causality of Experimental Choices: The Role of the Amine Catalyst
The conversion of a nitrile to a thioamide via the addition of hydrogen sulfide is a classic transformation. The uncatalyzed reaction, however, can be sluggish. The use of a basic amine catalyst, such as triethylamine or diethylamine, is crucial for activating the hydrogen sulfide. The amine deprotonates H₂S to form the more nucleophilic hydrosulfide anion (HS⁻), which then readily attacks the electrophilic carbon of the nitrile. This catalytic cycle significantly accelerates the rate of reaction, allowing for milder reaction conditions and higher yields. The choice of a lower alcohol as the solvent is advantageous due to its ability to dissolve the starting nitrile and the amine catalyst, as well as its relatively low boiling point, which simplifies product isolation and solvent recovery.
Reaction Mechanism
The amine-catalyzed addition of hydrogen sulfide to the nitrile proceeds through the following steps:
-
Catalyst Activation: The amine base deprotonates hydrogen sulfide to generate the hydrosulfide anion.
-
Nucleophilic Attack: The highly nucleophilic hydrosulfide anion attacks the electrophilic carbon of the nitrile group.
-
Protonation: The resulting intermediate is protonated by the protonated amine or another molecule of hydrogen sulfide to yield the thioimidic acid.
-
Tautomerization: The thioimidic acid tautomerizes to the more stable thioamide product.
}
Figure 1: Workflow for the amine-catalyzed synthesis of this compound.
Experimental Protocol
Materials:
-
2-Amino-5-nitrobenzonitrile
-
Hydrogen Sulfide (gas or a suitable source like NaSH)
-
Triethylamine (or another suitable secondary/tertiary amine)
-
Isopropyl Alcohol (IPA) or Methanol
-
Round-bottom flask
-
Condenser
-
Gas inlet tube
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
-
Drying oven
Safety Precautions:
-
Hydrogen sulfide is an extremely toxic and flammable gas. This experiment must be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Have a potassium permanganate or sodium hypochlorite solution available for quenching any residual hydrogen sulfide.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, condenser, and gas inlet tube, dissolve 2-amino-5-nitrobenzonitrile (1.0 eq) in isopropyl alcohol (approximately 4-5 mL per gram of nitrile).
-
Add triethylamine (0.1-0.2 eq) to the solution and stir.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly bubble hydrogen sulfide gas through the solution for 3-4 hours, maintaining the temperature between 0-10 °C. Alternatively, if using a solid sulfide source like sodium hydrosulfide (NaSH), it can be added portion-wise.
-
After the addition of hydrogen sulfide is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture in an ice bath to induce crystallization.
-
Collect the precipitated orange crystals of this compound by vacuum filtration.
-
Wash the crystals with a small amount of cold isopropyl alcohol.
-
Dry the product in a vacuum oven at 50-60 °C.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-nitrobenzonitrile | [1] |
| Reagents | Hydrogen Sulfide, Triethylamine | [1] |
| Solvent | Isopropyl Alcohol | [1] |
| Catalyst Loading | 10-20 wt% of the nitrile | [1] |
| Reaction Temperature | 0-10 °C | [1] |
| Reaction Time | 4-6 hours | [1] |
| Reported Yield | 80-95% | [1] |
Method 2: Catalytic Thionation of 2-Amino-5-nitrobenzamide using Lawesson's Reagent
Causality of Experimental Choices: The Mechanism of Lawesson's Reagent
Lawesson's reagent, a dithiophosphine ylide, is a highly effective sulfur-transfer agent.[2] Its efficacy stems from the thermodynamically favorable formation of a stable P=O bond in the byproduct, which drives the reaction forward. The reaction is typically carried out in an anhydrous, high-boiling solvent such as toluene or xylene to facilitate the reaction, which often requires elevated temperatures. The electron-withdrawing nitro group on the benzamide substrate may influence the reactivity of the carbonyl group, potentially requiring adjusted reaction times or temperatures for optimal conversion.
Reaction Mechanism
The thionation of an amide with Lawesson's reagent is believed to proceed through a four-membered ring intermediate:
-
Cycloaddition: The Lawesson's reagent adds to the carbonyl group of the amide to form a thiaoxaphosphetane intermediate.
-
Cycloreversion: This intermediate undergoes a cycloreversion, driven by the formation of a stable P=O bond, to yield the thioamide and a phosphorus-containing byproduct.
}
Figure 2: General workflow for the thionation of an amide using Lawesson's reagent.
Experimental Protocol
Materials:
-
2-Amino-5-nitrobenzamide
-
Lawesson's Reagent
-
Anhydrous Toluene (or Xylene)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon inert atmosphere setup
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Safety Precautions:
-
Lawesson's reagent has an unpleasant odor and should be handled in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Toluene and xylene are flammable and toxic; handle with care.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and condenser under an inert atmosphere, add 2-amino-5-nitrobenzamide (1.0 eq) and anhydrous toluene (10-15 mL per gram of amide).
-
Add Lawesson's reagent (0.5-0.6 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
| Parameter | Value (General) | Reference |
| Starting Material | 2-Amino-5-nitrobenzamide | [5] |
| Reagent | Lawesson's Reagent | [2][3] |
| Solvent | Anhydrous Toluene or Xylene | [4] |
| Reagent Stoichiometry | 0.5-0.6 equivalents | [4] |
| Reaction Temperature | Reflux (110-140 °C) | [4] |
| Reaction Time | 2-4 hours | [4] |
| Expected Yield | Moderate to high | [4] |
Characterization of this compound
| Property | Predicted Value/Characteristics |
| Appearance | Orange to yellow crystalline solid |
| Melting Point | Expected to be in the range of 150-200 °C |
| ¹H NMR (DMSO-d₆) | Aromatic protons expected in the δ 7.0-8.5 ppm range, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Broad singlets for the -NH₂ and -C(=S)NH₂ protons. |
| ¹³C NMR (DMSO-d₆) | The thiocarbonyl carbon (-C=S) is expected to have a characteristic downfield shift, typically in the range of δ 190-210 ppm. Aromatic carbons will appear in the δ 110-150 ppm region. |
| IR (KBr) | Characteristic peaks for N-H stretching (around 3400-3200 cm⁻¹), C=S stretching (around 1200-1000 cm⁻¹), and N-O stretching of the nitro group (around 1550 and 1350 cm⁻¹).[6][7] |
References
- Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629.
- JPH05320126A, Method for producing this compound, Google P
- Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 2018, 23(11), 2883.
- Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. Request PDF.
- Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent. Benchchem.
- Thioamides: Biosynthesis of Natural Compounds and Chemical Applic
- Lawesson's Reagent. Organic Chemistry Portal.
- (PDF)
- Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Taylor & Francis Online.
- A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journals.
- Thiobenzamide | C7H7NS | CID 683563. PubChem.
- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis.
- Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. Benchchem.
- Nucleophilic addition of nitriles with H2S to synthesize functionalized thioamides over a N–GC-6 catalyst.
- Synthesis of 2-Amino-5-nitrobenzoic Acid from 5-Nitroisatin: An Application Note and Detailed Protocol. Benchchem.
- 2-Amino-5-nitrobenzamide | C7H7N3O3 | CID 97665. PubChem.
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- 7. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2-Amino-5-nitrothiobenzamide in the Synthesis of Benzothiazole-Based Pharmaceutical Intermediates
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-amino-5-nitrothiobenzamide as a strategic starting material for the synthesis of valuable pharmaceutical intermediates. The inherent reactivity of its amino, nitro, and thioamide functional groups makes it a versatile precursor, particularly for the construction of the 2-amino-6-nitrobenzothiazole scaffold. This core structure is a gateway to a diverse range of derivatives with significant potential in medicinal chemistry, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4] This guide details the underlying chemical principles, provides field-tested, step-by-step protocols for key transformations, and outlines safety and handling procedures.
Chemical Profile: this compound
This compound is a specialized organic reagent valued for its pre-configured arrangement of functional groups, which is ideal for intramolecular cyclization reactions.
| Property | Value |
| CAS Number | 25026-97-5 |
| Molecular Formula | C₇H₇N₃O₂S |
| Molecular Weight | 197.22 g/mol |
| Appearance | Typically a yellow to orange powder |
| Key Functional Groups | Primary Aromatic Amine, Nitro Group, Thioamide |
The strategic placement of the ortho-amino group relative to the thioamide functionality is the cornerstone of its utility, enabling efficient synthesis of the benzothiazole heterocyclic system. The electron-withdrawing nitro group at the 5-position significantly influences the electronic properties of the aromatic ring and serves as a versatile handle for subsequent chemical modifications.
Part 1: Primary Synthesis of the 2-Amino-6-nitrobenzothiazole Scaffold
The most direct and powerful application of this compound is its conversion into 2-amino-6-nitrobenzothiazole. This transformation proceeds via an oxidative intramolecular cyclization, a robust and widely employed strategy for the formation of the benzothiazole ring system.[5][6]
Expertise & Rationale: The "Why" Behind the Method
The chosen method utilizes an iodine-mediated cyclization. This approach is favored for several reasons:
-
Mild Conditions: The reaction proceeds efficiently without the need for high temperatures or pressures, preserving sensitive functional groups.
-
High Atom Economy: The reaction is an intramolecular rearrangement, leading to minimal byproduct formation.
-
Mechanism: Iodine acts as a mild oxidant. It is proposed to activate the sulfur atom of the thioamide, forming a sulfenyl iodide intermediate. This electrophilic center is then readily attacked by the nucleophilic ortho-amino group, triggering cyclization and subsequent elimination to yield the aromatic benzothiazole core. This directed cyclization is highly efficient due to the proximity of the reacting groups.
Experimental Protocol: Iodine-Mediated Cyclization
This protocol details a reliable method for the synthesis of 2-amino-6-nitrobenzothiazole.
Materials:
-
This compound (1.0 eq.)
-
Iodine (I₂) (2.2 eq.)
-
Ethanol (or Isopropanol), reagent grade
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate, for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and ethanol (approx. 15-20 mL per gram of starting material). Stir the suspension at room temperature to ensure good mixing.
-
Addition of Oxidant: Add iodine (2.2 eq.) to the suspension in one portion.
-
Reaction: Heat the reaction mixture to reflux (approx. 78-82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the mixture to room temperature. The crude product may precipitate. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.
-
Work-up:
-
Redissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. The deep brown color of the organic layer will fade to yellow.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Wash the organic layer with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-amino-6-nitrobenzothiazole can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford a yellow to orange solid.
Data Presentation: Expected Outcome
| Parameter | Expected Value | Notes |
| Yield | 75-90% | Dependent on reaction scale and purity of starting material. |
| Purity (by HPLC) | >98% | After recrystallization. |
| Melting Point | Approx. 260-265 °C | Literature values may vary slightly. |
| ¹H NMR (DMSO-d₆) | δ ~8.6 (s, 1H), 8.1 (s, 2H), 8.0 (dd, 1H), 7.6 (d, 1H) | Approximate chemical shifts for aromatic and amine protons. |
| Appearance | Yellow/Orange Crystalline Solid |
Visualization: Reaction Scheme
Caption: Iodine-mediated oxidative cyclization of this compound.
Part 2: Downstream Derivatization of the Benzothiazole Core
The synthesized 2-amino-6-nitrobenzothiazole is not an endpoint but a versatile intermediate. The nitro and amino groups are handles for extensive functionalization, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies.
Visualization: Synthetic Pathways
Caption: Key downstream synthetic routes from 2-amino-6-nitrobenzothiazole.
Protocol: Reduction of the Nitro Group
This protocol reduces the 6-nitro group to a primary amine, a critical step for introducing new functionalities.
Principle: Tin(II) chloride in concentrated hydrochloric acid is a classic and effective method for the reduction of aromatic nitro groups, even in the presence of other reducible functionalities like the benzothiazole ring.
Materials:
-
2-Amino-6-nitrobenzothiazole (1.0 eq.)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH), 5M aqueous solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 2-amino-6-nitrobenzothiazole in ethanol or ethyl acetate.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate in concentrated HCl to the suspension. The addition may be exothermic; maintain the temperature below 50°C using an ice bath if necessary.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) for 2-4 hours, monitoring by TLC.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Carefully basify the mixture by the slow addition of 5M NaOH solution until the pH is ~8-9. A thick precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-diaminobenzothiazole.
Safety and Handling Precautions
All work with this compound and its derivatives should be conducted in a well-ventilated fume hood by trained personnel.
-
Hazard Profile: While specific data for this compound is limited, related nitroaromatic and thioamide compounds can be harmful if swallowed or absorbed through the skin. Some nitro compounds are suspected mutagens.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat must be worn.
-
-
Handling: Avoid creating dust. Use appropriate weighing procedures (e.g., weighing in a glove box or using a powder-safe enclosure).
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value starting material that provides an efficient entry point to the medicinally significant benzothiazole scaffold.[7][8] The protocols outlined herein demonstrate a robust pathway from this precursor to 2-amino-6-nitrobenzothiazole and its subsequent conversion into the versatile 2,6-diamino derivative. These intermediates are primed for further synthetic exploration, enabling the rapid development of novel molecular entities for drug discovery programs.
References
-
Synthesis of Benzothiazoles and Benzoxazoles from Thiobenzamides. (2007). Synfacts, 2007(12), 1246–1246. [Link]
-
Merroun, Y., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(16), 4783. [Link]
-
Benzo[d]thiazole-based compounds in the pharmaceutical industry. (n.d.). ResearchGate. [Link]
-
Devi, R., et al. (2021). Conversion of thiobenzamides to benzothiazoles at room temperature. ResearchGate. [Link]
-
This compound, 98% (CAS No. 25026-97-5) Suppliers. (n.d.). ChemicalRegister.com. [Link]
-
Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews. [Link]
-
Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2019). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Qadir, T., et al. (2023). Recent Advances in the Synthesis of Benzothiazole and its Derivatives. Current Organic Chemistry. [Link]
-
Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews. [Link]
-
The common synthetic routes for benzothiazoles. (n.d.). ResearchGate. [Link]
Sources
laboratory scale-up synthesis of 2-amino-5-nitrothiobenzamide
An Application Note and Protocol for the Laboratory Scale-Up Synthesis of 2-Amino-5-nitrothiobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the , a valuable chemical intermediate. The protocol detailed herein focuses on the direct thionation of 2-amino-5-nitrobenzonitrile using sodium hydrosulfide, a method selected for its efficiency and scalability. This guide emphasizes not only the procedural steps but also the underlying chemical principles, critical process parameters, and rigorous safety protocols required for successful and safe execution. By integrating field-proven insights with established chemical knowledge, this application note serves as a self-validating system for researchers aiming to produce this thioamide with high yield and purity.
Introduction and Strategic Overview
The thioamide functional group is a crucial bioisostere of the amide bond, often incorporated into molecules to enhance metabolic stability, improve binding affinity, or alter physicochemical properties.[1][2] this compound, specifically, serves as a trifunctional aromatic building block, presenting opportunities for diverse chemical transformations in the synthesis of pharmaceuticals and advanced materials.[3]
The primary synthetic challenge lies in the efficient and safe conversion of a nitrile or amide precursor to the corresponding thioamide on a scale relevant for further development (tens to hundreds of grams). While various methods exist for thioamide synthesis[4][5][6], the direct conversion of the corresponding nitrile is often the most atom-economical approach. This guide details a robust protocol based on the reaction of 2-amino-5-nitrobenzonitrile with sodium hydrosulfide (NaHS), a method adapted from established procedures for its practicality in a laboratory scale-up context.[7]
Reaction Scheme
The core transformation is the nucleophilic addition of a hydrosulfide anion to the electrophilic carbon of the nitrile group.
Caption: Synthesis of this compound from its nitrile precursor.
Materials and Equipment
Table 1: Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier Example |
| 2-Amino-5-nitrobenzonitrile | 17420-30-3 | 163.13 | >95% | Sigma-Aldrich[8] |
| Sodium Hydrosulfide, Flakes | 16721-80-5 | 56.06 | >70% | Carl ROTH[9] |
| Isopropyl Alcohol (IPA) | 67-63-0 | 60.10 | Anhydrous, >99.5% | Standard Supplier |
| Triethylamine (TEA) | 121-44-8 | 101.19 | >99% | Standard Supplier |
| Deionized Water | 7732-18-5 | 18.02 | N/A | In-house source |
| Celite® 545 | 61790-53-2 | N/A | N/A | Standard Supplier |
Equipment
-
2 L three-neck round-bottom flask
-
Overhead mechanical stirrer with a PTFE paddle
-
Digital thermometer/temperature probe
-
Reflux condenser with a gas outlet connected to a scrubber
-
Addition funnel (250 mL)
-
Heating mantle with a temperature controller
-
Nitrogen gas inlet
-
Büchner funnel and vacuum flask (2 L)
-
Vacuum oven
Experimental Protocol
This protocol is designed for a ~100 g scale synthesis. Adjust quantities proportionally for different scales.
PART A: Reactor Setup and Inerting
-
Assemble the 2 L three-neck flask with the overhead stirrer, condenser, and temperature probe. Ensure all joints are properly sealed.
-
Connect the nitrogen inlet to one neck and the outlet of the condenser to a scrubber containing a bleach or sodium hydroxide solution to trap any released hydrogen sulfide (H₂S) gas.
-
Purge the entire system with nitrogen for 15-20 minutes to ensure an inert atmosphere.
PART B: Synthesis Procedure
-
Charging the Reactor: Under a positive flow of nitrogen, add 2-amino-5-nitrobenzonitrile (100.0 g, 0.613 mol) and isopropyl alcohol (1.0 L) to the reaction flask.
-
Catalyst Addition: Add triethylamine (12.4 g, 17.0 mL, 0.123 mol) to the stirred suspension. The amine acts as a catalyst, facilitating the reaction.[7]
-
Sulfur Source Addition: Weigh sodium hydrosulfide (NaHS, ~70% purity, 59.0 g, approx. 0.736 mol) in a dry container inside a fume hood.
-
Begin stirring the reactor contents and heat the mixture to 40-45 °C.
-
Add the solid NaHS in small portions over 30-45 minutes. Caution: The addition is exothermic. Monitor the internal temperature closely and use a cooling bath (ice/water) if necessary to maintain the temperature below 55 °C.
-
Reaction Monitoring: After the full addition of NaHS, maintain the reaction temperature at 50-55 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 3-5 hours.[7]
PART C: Work-up and Product Isolation
-
Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
-
Slowly and carefully pour the reaction mixture into a separate beaker containing 2.0 L of deionized water while stirring. This will precipitate the product.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Isolate the crude orange-yellow solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 500 mL) until the filtrate is neutral.
-
Press the cake dry on the funnel, then transfer the crude solid to a drying dish. Dry in a vacuum oven at 50-60 °C overnight.
-
Expected crude yield: 110-115 g (Yields can exceed 100% due to residual moisture and salts).
-
PART D: Purification by Recrystallization
-
Transfer the crude, dry this compound to a 2 L Erlenmeyer flask.
-
Add isopropyl alcohol (~10-15 mL per gram of crude product). Heat the mixture to a gentle reflux with stirring until the solid dissolves completely.
-
If insoluble impurities are present, perform a hot filtration through a pad of Celite®.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals should begin to form.
-
Once at room temperature, place the flask in an ice bath for 1-2 hours to maximize crystallization.
-
Collect the purified orange crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold isopropyl alcohol (2 x 30 mL).
-
Dry the final product in a vacuum oven at 50-60 °C to a constant weight.
-
Expected final yield: 95-105 g (80-90% yield). Melting point: 170-174 °C.[7]
-
Safety and Hazard Management
This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
Sodium Hydrosulfide (NaHS):
-
Health Hazards: Highly corrosive and toxic if swallowed.[9] Causes severe skin burns and eye damage.[9]
-
Reactivity: Contact with acids, water, or high heat liberates extremely toxic and flammable hydrogen sulfide (H₂S) gas.[10][11] H₂S can cause olfactory fatigue, meaning the ability to smell its "rotten egg" odor is lost at dangerous concentrations.[11]
-
Handling: Always handle NaHS in a well-ventilated chemical fume hood.[10][12] Store in a cool, dry place away from acids and oxidizers.[13] Keep containers tightly sealed.[12][13]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or rubber), chemical splash goggles, a face shield, and a lab coat.[10][11][12]
-
-
Solvents: Isopropyl alcohol is flammable. Keep away from ignition sources.
-
Emergency Procedures: Ensure eyewash stations and safety showers are immediately accessible.[10] In case of skin contact with NaHS, wash the affected area with copious amounts of water for at least 15 minutes.[12] In case of inhalation of H₂S, move to fresh air immediately and seek medical attention.
Data and Workflow Visualization
Table 2: Typical Process Parameters and Expected Results
| Parameter | Value | Rationale / Comment |
| Scale (Starting Material) | 100.0 g | Laboratory scale-up for stock production. |
| Solvent | Isopropyl Alcohol (IPA) | Good solubility for starting material and product upon heating.[7] |
| Sulfuring Agent | Sodium Hydrosulfide (NaHS) | Solid reagent, easier to handle than H₂S gas for scale-up. |
| Catalyst | Triethylamine | Base catalyst to facilitate nucleophilic addition.[7] |
| Reaction Temperature | 50-55 °C | Provides sufficient energy for the reaction without excessive H₂S off-gassing. |
| Reaction Time | 3-5 hours | Typical duration for completion, should be confirmed by reaction monitoring. |
| Expected Yield (Purified) | 80-90% | Based on reported procedures and optimization.[7] |
| Expected Purity (HPLC) | >98% | Achievable with careful recrystallization. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification process.
Discussion and Expert Insights
-
Rationale for NaHS: While gaseous hydrogen sulfide is effective, its high toxicity and the need for specialized gas handling equipment make it less practical for scale-up in a standard laboratory. Solid NaHS, while still hazardous, is significantly easier to weigh and add in a controlled manner.
-
Importance of Temperature Control: The primary operational risk is the exothermic reaction upon NaHS addition, which can accelerate H₂S release. Controlled, portion-wise addition and readiness to apply external cooling are paramount to safety and reaction control.
-
Catalyst Role: The patent literature suggests the use of a secondary or tertiary amine as a catalyst.[7] Triethylamine likely acts as a base to deprotonate the intermediate adduct, facilitating the reaction kinetics.
-
Troubleshooting - Low Yield: If the yield is low, verify the purity of the NaHS, as it is hygroscopic and can degrade. Incomplete reaction is another possibility; ensure sufficient reaction time and confirm conversion by HPLC before work-up.
-
Troubleshooting - Purification: If the product "oils out" during recrystallization instead of forming crystals, this indicates that the solution is supersaturated at too high a temperature. Re-heat the mixture to redissolve the oil and add a small amount of additional hot solvent before attempting to cool again.[14]
Conclusion
This application note provides a detailed and reliable protocol for the . By following the outlined steps for synthesis, purification, and, most importantly, safety, researchers can confidently produce this key intermediate in high yield and purity. The successful implementation of this protocol relies on careful execution, vigilant temperature monitoring, and an unwavering commitment to safety in the handling of sodium hydrosulfide.
References
- Baijin. (2024, December 20). The Safety and Environmental Impact of Sodium Hydrosulfide (NaHS).
- Unknown Author. (2025, December 31). How to Use Sodium Hydrosulphide Safely and Effectively?
- Unknown Author. (2024, December 18). Best Practices for Storing and Transporting Sodium Hydrosulfide in Summer.
- Carl ROTH.
- U.S. Chemical Safety and Hazard Investigation Board. (2004, November). Sodium Hydrosulfide: Preventing Harm.
- Patt, W. C. et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update.
- Google Patents. Method for producing this compound. JPH05320126A.
- Organic Chemistry Portal.
- Organic Chemistry Portal.
- ResearchGate. Synthetic approaches to bioactive thioamides.
- MDPI. (2023, April 17).
- BenchChem. 2-Amino-5-nitrobenzamide | Research Chemical.
- BenchChem.
- Google Patents. Process for the preparation of 2-amino-5-nitrobenzonitrile. DE1957590B2.
- Sigma-Aldrich. 2-Amino-5-nitrobenzonitrile 95%.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-5-nitrobenzamide|Research Chemical [benchchem.com]
- 4. Thioamide synthesis by thioacylation [organic-chemistry.org]
- 5. Thioamide synthesis by thionation [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. JPH05320126A - Method for producing this compound - Google Patents [patents.google.com]
- 8. 2-Amino-5-nitrobenzonitrile 95 17420-30-3 [sigmaaldrich.com]
- 9. carlroth.com [carlroth.com]
- 10. The Safety and Environmental Impact of Sodium Hydrosulfide (NaHS) | Baijin [baijinchemical.com]
- 11. csb.gov [csb.gov]
- 12. How to Use Sodium Hydrosulphide Safely and Effectively? [pulisichem.com]
- 13. unitedchemicalcn.com [unitedchemicalcn.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Monitoring 2-amino-5-nitrothiobenzamide Formation
Abstract
This technical guide provides a comprehensive framework for the analytical monitoring of 2-amino-5-nitrothiobenzamide, a critical intermediate and potential impurity in the synthesis of the broad-spectrum antiparasitic and antiviral drug, Nitazoxanide.[1] The formation and residual levels of this compound are of paramount importance for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document details robust and validated analytical methodologies, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection, a technique widely recognized for its precision and reliability in pharmaceutical quality control.[2] Additionally, principles of UV-Visible Spectroscopy are discussed as a supplementary and supportive analytical tool. The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective implementation and adaptation.
Introduction: The Significance of Monitoring this compound
This compound is a key precursor in several synthetic routes leading to Nitazoxanide.[3][4] Its presence as an unreacted starting material or a process-related impurity in the final drug substance can have significant implications for the safety and efficacy profile of the therapeutic agent.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have stringent guidelines for the control of impurities in pharmaceutical products.[5] Therefore, the development and validation of sensitive and specific analytical methods for the quantification of this compound are not merely a matter of good science but a critical component of Good Manufacturing Practices (GMP) and regulatory compliance.[6]
The primary analytical challenge lies in the unequivocal assessment of this compound in the presence of the API, other intermediates, and potential degradation products.[5] This necessitates methods with high selectivity and sensitivity. This guide will focus on providing practical, field-proven protocols to address this challenge effectively.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O₂S | [7] |
| Molecular Weight | 197.22 g/mol | [7] |
| Appearance | Orange crystals | [7] |
| Solubility | Soluble in alcohols | [7] |
Note: Detailed solubility studies in various solvents are recommended as part of method development.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is the cornerstone for the quantitative analysis of this compound due to its high resolving power and sensitivity.[8] A reverse-phase HPLC method with UV detection is the most common approach.
Causality Behind Experimental Choices
-
Reverse-Phase Chromatography: This mode is selected due to the moderately polar nature of this compound and the API, Nitazoxanide. A C18 column is a standard choice, offering excellent hydrophobic retention and separation capabilities.
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used to achieve optimal separation. The buffer controls the pH, which can influence the ionization state and retention of the analytes. The organic modifier is adjusted to control the elution strength. The addition of a small amount of acid, like formic or phosphoric acid, can improve peak shape and resolution.[2][9]
-
UV Detection: The presence of the nitroaromatic chromophore in this compound allows for sensitive detection using a UV-Vis detector.[10][11] The selection of an appropriate wavelength is crucial for maximizing sensitivity and minimizing interference from other components in the sample matrix.
Experimental Protocol: HPLC-UV Method
This protocol provides a starting point for method development and validation. Optimization may be required based on the specific instrumentation and sample matrix.
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
Reference standard of this compound (purity ≥98%)
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (containing 0.1% Formic Acid) (70:30, v/v)[9] |
| Flow Rate | 1.0 mL/min[9] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 320 nm (or as determined by UV-Vis scan)[9] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions:
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 700 mL of acetonitrile with 300 mL of HPLC grade water and add 1 mL of formic acid. Degas the solution before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Accurately weigh the sample (e.g., in-process reaction mixture, API) and dissolve it in a suitable solvent (e.g., methanol or mobile phase). Dilute as necessary to bring the concentration of this compound within the calibration range. Filter all samples and standards through a 0.45 µm syringe filter before injection.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions.
-
The concentration of this compound in the samples is determined by interpolating their peak areas from the calibration curve.
Method Validation: A Self-Validating System
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[6][12] Key validation parameters according to ICH guidelines include:[5]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[5][12] This is demonstrated by the absence of interfering peaks at the retention time of this compound in a placebo or blank sample and by achieving baseline resolution from the API and other known impurities.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Caption: Workflow for the HPLC analysis of this compound.
UV-Visible Spectroscopy as a Complementary Technique
UV-Visible spectroscopy can be a valuable tool for preliminary analysis and for confirming the identity of this compound.[13] The presence of the nitro and amino groups on the aromatic ring results in characteristic UV absorption.[11]
Protocol: UV-Vis Spectral Analysis
Instrumentation and Materials:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
-
Methanol (spectroscopic grade)
-
Reference standard of this compound
Procedure:
-
Prepare a dilute solution of the this compound reference standard in methanol (e.g., 10 µg/mL).
-
Use methanol as the blank.
-
Scan the solution from 200 nm to 400 nm.
-
Determine the wavelength of maximum absorbance (λmax).
-
This λmax can then be used to set the detection wavelength for the HPLC method for optimal sensitivity. It can also be used for qualitative identification of the compound in samples by comparing the spectral profile.
Sources
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. AN IMPROVED PROCESS FOR THE PREPARATION OF NITAZOXANIDE AND INTERMEDIATES THEREOF | CSIR - National Institute For Interdisciplinary Science and Technology (NIIST) [niist.res.in]
- 4. CN105175352A - Preparation method of nitazoxanide - Google Patents [patents.google.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. particle.dk [particle.dk]
- 7. JPH05320126A - Method for producing this compound - Google Patents [patents.google.com]
- 8. wjarr.com [wjarr.com]
- 9. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. scielo.br [scielo.br]
- 13. spectrabase.com [spectrabase.com]
Application Notes and Protocols: Derivatization of 2-Amino-5-nitrothiobenzamide for the Synthesis of Novel Materials
For correspondence: [Scientist's Email Address]
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the derivatization of 2-amino-5-nitrothiobenzamide. This versatile building block holds significant potential for the development of new materials with diverse applications, including novel dyes, pharmaceuticals, and functional polymers.[1] This guide details synthetic protocols, explains the rationale behind experimental choices, and provides methods for the structural and functional characterization of the resulting derivatives. The protocols are designed to be self-validating, ensuring reproducibility and reliability in your research endeavors.
Introduction: The Potential of this compound
This compound is a unique chemical scaffold possessing three reactive functional groups: an aromatic amine, a nitro group, and a thioamide. This trifunctional nature makes it an exceptionally versatile precursor for a wide array of chemical modifications. The strategic manipulation of these groups allows for the synthesis of a diverse library of derivatives with tailored electronic, optical, and biological properties.
The presence of the thioamide group is of particular interest. The substitution of the carbonyl oxygen in an amide with sulfur alters the molecule's electronic properties, hydrogen bonding capabilities, and nucleophilicity.[2] This modification has been successfully employed to enhance the therapeutic efficacy and stability of biologically active compounds.[2] Furthermore, the thioamide moiety can act as a chelating agent for metal ions, opening avenues for the development of novel coordination polymers and sensors.[3]
The amino and nitro groups on the aromatic ring provide additional handles for derivatization. The amino group can be readily acylated, alkylated, or diazotized to introduce a variety of substituents. The nitro group can be reduced to an amine, which can then undergo further reactions, or it can be utilized for its electron-withdrawing properties to modulate the overall electronic structure of the molecule. This multi-faceted reactivity makes this compound a valuable starting material for the creation of new materials with applications in diverse fields such as dye chemistry, pharmaceuticals, and materials science.[1][4][5]
Rationale for Derivatization
The primary motivations for derivatizing this compound are:
-
Modulation of Physicochemical Properties: To alter solubility, melting point, and thermal stability.
-
Tuning of Optoelectronic Properties: To create novel dyes and fluorescent probes by modifying the electronic conjugation and charge transfer characteristics.
-
Enhancement of Biological Activity: To synthesize new therapeutic agents with improved efficacy and target specificity, building upon the known bioactivity of related nitroaromatic compounds.[5][6]
-
Creation of Polymeric Materials: To use the functional groups as anchor points for polymerization, leading to the development of novel polymers with unique properties.
Synthesis of this compound
A reliable and high-yield synthesis of the starting material is crucial for any derivatization study. An established method involves the reaction of 2-amino-5-nitrobenzonitrile with hydrogen sulfide in the presence of an amine catalyst.[7]
Synthetic Protocol
Materials:
-
2-Amino-5-nitrobenzonitrile
-
Hydrogen Sulfide (gas or a suitable source like NaHS)
-
Methanol or Isopropanol (reaction solvent)
-
Triethylamine or Diethylamine (catalyst)
-
Sodium Hydroxide solution (for trapping unreacted H₂S)
Procedure:
-
In a well-ventilated fume hood, dissolve 2-amino-5-nitrobenzonitrile in 4-5 times its weight of methanol or isopropanol in a pressure-rated reaction vessel.
-
Add 10-20% by weight of triethylamine or diethylamine to the solution.[7]
-
Seal the vessel and carefully introduce hydrogen sulfide gas, maintaining a pressure of 1 to 4 kg/cm ².
-
Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully vent the excess hydrogen sulfide into a trap containing aqueous sodium hydroxide solution.
-
Cool the reaction mixture to room temperature. The product, this compound, will precipitate as orange crystals.[7]
-
Filter the crystals, wash with a small amount of cold isopropanol, and dry under vacuum.
Expected Yield: >90% Purity (by HPLC): >98%
Causality of Experimental Choices
-
Solvent: Lower alcohols like methanol or isopropanol are chosen for their ability to dissolve the starting material and facilitate the reaction without producing significant aqueous waste.[7]
-
Catalyst: Secondary or tertiary amines, such as diethylamine or triethylamine, are essential to catalyze the addition of hydrogen sulfide to the nitrile group.[7] The amount of catalyst is optimized to ensure a reasonable reaction time without promoting side reactions.[7]
-
Pressure: Conducting the reaction under a slight pressure of hydrogen sulfide increases the concentration of the reactant in the solution, thereby accelerating the reaction rate.[7]
Self-Validating System
| Checkpoint | Method | Expected Outcome | Troubleshooting |
| Reaction Completion | TLC (e.g., 1:1 Hexane:Ethyl Acetate) | Disappearance of the starting material spot and appearance of a new, more polar product spot. | If the reaction is sluggish, consider increasing the H₂S pressure or adding more catalyst. |
| Product Purity | HPLC-UV | A single major peak corresponding to the product with >98% purity. | Impurities may be removed by recrystallization from a suitable solvent like ethanol. |
| Structural Confirmation | ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry | Spectra consistent with the structure of this compound. | Discrepancies may indicate incomplete reaction or the formation of side products. |
Derivatization Strategies and Protocols
The following sections outline key derivatization strategies targeting the amino and thioamide functionalities of this compound.
N-Acylation of the Amino Group
Acylation of the 2-amino group is a straightforward method to introduce a wide range of functional groups, thereby modifying the molecule's properties.
3.1.1. Protocol: Synthesis of N-(5-nitro-2-thiocarbamoylphenyl)acetamide
Materials:
-
This compound
-
Acetyl Chloride or Acetic Anhydride
-
Pyridine or Triethylamine (base)
-
Dichloromethane (solvent)
Procedure:
-
Suspend this compound in dichloromethane in a round-bottom flask.
-
Add an equimolar amount of pyridine or triethylamine to the suspension.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a slight excess (1.1 equivalents) of acetyl chloride or acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
dot
Caption: N-Acylation Experimental Workflow.
S-Alkylation of the Thioamide Group
Alkylation of the sulfur atom in the thioamide group can lead to the formation of thioimidates, which are valuable intermediates for further transformations.
3.2.1. Protocol: Synthesis of S-Methyl-2-amino-5-nitrobenzimidothioate
Materials:
-
This compound
-
Methyl Iodide
-
Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Tetrahydrofuran (THF) or Acetonitrile (solvent)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH or K₂CO₃ in the chosen solvent.
-
Add a solution of this compound in the same solvent dropwise at 0°C.
-
Stir the mixture for 30 minutes at 0°C.
-
Add a slight excess (1.1 equivalents) of methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Quench the reaction carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Cyclization Reactions for Heterocycle Synthesis
The bifunctional nature of this compound allows for its use as a precursor in the synthesis of various heterocyclic systems, such as benzothiazoles.
3.3.1. Protocol: Synthesis of 6-Nitro-1,3-benzothiazol-2-amine
Materials:
-
This compound
-
Oxidizing agent (e.g., hydrogen peroxide, ferric chloride)
-
Ethanol or Acetic Acid (solvent)
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the oxidizing agent portion-wise at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture for 1-3 hours. Monitor the formation of the product by TLC.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 6-nitro-1,3-benzothiazol-2-amine.
dot
Sources
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US2659719A - 2-amino-5-nitrothiazole azo dye compounds - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JPH05320126A - Method for producing this compound - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Cyclization of 2-Amino-5-nitrothiobenzamide for Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 2-Amino-5-nitrothiobenzamide
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. This compound has emerged as a highly valuable and versatile starting material for the construction of complex molecular architectures. Its structure, featuring a nucleophilic aromatic amine ortho to a reactive thioamide group, provides a strategic platform for a variety of cyclization reactions.
The primary products of these reactions are 6-nitrobenzothiazole derivatives. This scaffold is of particular interest to drug development professionals due to its prevalence in compounds exhibiting a wide array of biological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties.[1][2][3][4][5] The electron-withdrawing nitro group at the 6-position significantly influences the electronic properties of the benzothiazole ring, often enhancing biological efficacy and providing a handle for further synthetic modifications.
This guide provides an in-depth exploration of the key cyclization reactions involving this compound, focusing on the synthesis of 2-substituted-6-nitrobenzothiazoles. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-tested protocols, and offer expert insights to ensure reproducible and high-yield syntheses for researchers and scientists.
Synthesis of the Precursor: this compound
A reliable synthesis of the starting material is paramount. The most direct and high-yielding method for preparing this compound involves the reaction of 2-amino-5-nitrobenzonitrile with hydrogen sulfide in the presence of an amine catalyst.[6]
Protocol 2.1: Preparation of this compound
This protocol is adapted from established methods for the conversion of nitriles to thioamides.[6]
Objective: To synthesize this compound from 2-amino-5-nitrobenzonitrile.
Materials:
-
2-Amino-5-nitrobenzonitrile
-
Methanol or Isopropyl Alcohol (IPA)
-
A secondary or tertiary amine catalyst (e.g., triethylamine or diethylamine)
-
Hydrogen sulfide (H₂S) gas
-
Reaction vessel suitable for gas dispersion (e.g., a three-neck flask with a gas inlet tube)
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a well-ventilated fume hood, dissolve 2-amino-5-nitrobenzonitrile (1.0 eq) in methanol or IPA in the reaction vessel.
-
Add the amine catalyst (e.g., triethylamine, 0.1-0.2 eq) to the solution.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly bubble hydrogen sulfide gas through the stirred solution. The reaction is exothermic; maintain the temperature below 10 °C.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting nitrile is consumed.
-
Once the reaction is complete, cease the H₂S flow and purge the system with an inert gas (e.g., nitrogen) to remove excess H₂S.
-
The product, an orange crystalline solid, will precipitate from the solution. Cool the mixture further to maximize precipitation.
-
Collect the orange crystals by filtration, wash with a small amount of cold solvent (methanol or IPA), and dry under vacuum.
-
The resulting this compound should be of sufficient purity for subsequent cyclization reactions.
Expert Insight (Causality): The amine catalyst acts as a base to activate the hydrogen sulfide, forming a hydrosulfide anion (HS⁻) which is a more potent nucleophile. This anion readily attacks the electrophilic carbon of the nitrile group, initiating the conversion to the thioamide. Using an alcohol as the solvent ensures solubility of the starting material and facilitates the reaction without generating significant aqueous waste.[6]
Core Application: Synthesis of 2-Substituted-6-nitrobenzothiazoles
The most prominent application of this compound is its condensation with carbonyl compounds, particularly aldehydes, to form the 2-substituted-6-nitrobenzothiazole core. This reaction, a variation of the Jacobson benzothiazole synthesis, is robust and tolerates a wide range of functional groups on the aldehyde.
Mechanistic Pathway
The reaction proceeds via a two-stage mechanism:
-
Condensation: The aromatic amine of this compound attacks the electrophilic carbonyl carbon of the aldehyde. This is typically acid-catalyzed to activate the aldehyde.
-
Cyclization & Dehydration: Following the initial condensation, an intramolecular nucleophilic attack by the sulfur atom of the thioamide onto the intermediate imine carbon occurs. Subsequent dehydration and aromatization lead to the stable benzothiazole ring.
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// Edges start -> intermediate1 [label=" Condensation "]; catalyst -> start [label=" Catalyst ", style=dashed]; intermediate1 -> intermediate2 [label=" Intramolecular\nCyclization "]; intermediate2 -> product [label=" Dehydration/\nAromatization "]; intermediate2 -> water [style=dashed]; } .enddot Caption: Reaction mechanism for benzothiazole synthesis.
Protocol 3.1: Synthesis of N-benzylidene-6-nitro[d]thiazol-2-amine (A Model Reaction)
This protocol details the reaction with benzaldehyde as a representative example.[5]
Objective: To synthesize a 2-aryl-6-nitrobenzothiazole via acid-catalyzed condensation.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (or other substituted aldehyde, 1.1 eq)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount, ~5-10 drops)
-
Reflux apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (0.01 mol).
-
Add ethanol (40-50 mL) to dissolve the starting material. Gentle warming may be required.
-
Add the selected aldehyde (e.g., benzaldehyde, 0.011 mol).
-
Add 4-5 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 8-10 hours.
-
Monitor the reaction progress using TLC (e.g., Toluene:Ethyl acetate:Formic acid 5:4:1).[5] The product spot should be significantly less polar than the starting thioamide.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold ethanol to remove unreacted aldehyde and catalyst.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure 2-substituted-6-nitrobenzothiazole.
Data Summary: Reaction with Various Aldehydes
The following table summarizes expected outcomes for the cyclization reaction with a range of aromatic aldehydes, based on established literature for similar precursors.[5][7]
| Aldehyde Substituent (R) | Typical Reaction Time (h) | Expected Yield (%) | Notes |
| Phenyl | 8-10 | 60-75% | Model reaction, generally provides good yield.[5] |
| 4-Chlorophenyl | 8-12 | 65-80% | Electron-withdrawing groups can slightly increase reaction rate. |
| 4-Methoxyphenyl | 10-14 | 55-70% | Electron-donating groups may slightly decrease the electrophilicity of the aldehyde. |
| 4-Nitrophenyl | 6-8 | 70-85% | Strong electron-withdrawing groups significantly activate the aldehyde. |
| 2-Hydroxyphenyl | 10-12 | 50-65% | Potential for hydrogen bonding; may require longer reaction times. |
Experimental Workflow and Characterization
A systematic workflow is critical for successful synthesis and validation.
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Trustworthiness: A Self-Validating System
To ensure the integrity of the synthesis, the identity and purity of the final product must be confirmed through standard analytical techniques.
-
Melting Point (m.p.): A sharp melting point range is indicative of a pure compound. For example, N-benzylidene-6-nitro[d]thiazol-2-amine has a reported m.p. of 278-280 °C.[5]
-
Infrared (IR) Spectroscopy: Look for the disappearance of N-H and C=S stretching bands from the starting material and the appearance of characteristic C=N stretching (~1640 cm⁻¹) and aromatic C-H bands. The strong nitro group (NO₂) stretches will be prominent (~1530 and 1330 cm⁻¹).[5]
-
¹H NMR Spectroscopy: Expect to see aromatic protons in the 7.0-8.5 ppm region. A key signal is the singlet for the imine proton (N=CH) which typically appears downfield around 8.7 ppm.[5]
-
Mass Spectrometry (MS): The molecular ion peak (M+) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target benzothiazole.
Field Insights & Troubleshooting
-
Why Glacial Acetic Acid? It serves as a Brønsted acid catalyst, protonating the aldehyde's carbonyl oxygen. This enhances the carbon's electrophilicity, facilitating the nucleophilic attack by the amino group. It is also an effective solvent for many of the reactants.
-
Reaction Stalls/Low Yield: If TLC indicates a stalled reaction, first verify the purity of the aldehyde; commercial aldehydes can oxidize upon storage. A small amount of additional catalyst can be added. If the issue persists, switching to a higher-boiling solvent like toluene might be beneficial, though solvent-free conditions have also been reported for similar cyclizations.[4]
-
Purification Challenges: If the product is difficult to recrystallize, column chromatography (silica gel) using a hexane/ethyl acetate gradient is an effective alternative for purification.
-
Safety: this compound and its derivatives should be handled with appropriate personal protective equipment (gloves, safety glasses). All reactions should be conducted in a well-ventilated fume hood. The related compound 2-amino-5-nitrobenzamide is a known skin and eye irritant.[8]
References
-
Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Research Journal of Pharmacy and Technology. [Link]
-
Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. ResearchGate. [Link]
-
Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus niger. E-RESEARCHCO. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC - NIH. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]
- Method for producing this compound.
-
Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. Taylor & Francis Online. [Link]
-
Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. RJPBCS. [Link]
-
Convenient synthesis of benzothiazoles and benzimidazoles through Brønsted acid catalyzed cyclization of 2-amino thiophenols/anilines with β-diketones. PubMed. [Link]
-
Metal-free oxidative cyclization of 2-amino-benzamides, 2-aminobenzenesulfonamide or 2-(aminomethyl)anilines with primary alcohols for the synthesis of quinazolinones and their analogues. Semantic Scholar. [Link]
-
Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Sci-Hub. [Link]
-
Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. Journal of Materials Chemistry A (RSC Publishing). [Link]
-
Direct Synthesis of Polysubstituted 2-aminothiophenes by Cu(II)-catalyzed addition/oxidative Cyclization of Alkynoates With Thioamides. PubMed. [Link]
-
Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Chemistry Portal. [Link]
-
Oxidative Cyclization in Natural Product Biosynthesis. PMC - PubMed Central - NIH. [Link]
- Process for the preparation of 2-amino-6-nitrobenzothiazole.
-
Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. [Link]
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. [Link]
-
Electrooxidative Cyclization of Benzylidenaminothiophenols to the Corresponding 2-Arylbenzothiazoles. ResearchGate. [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]
-
Reactions of amino compounds with aldehydes and ketones. ResearchGate. [Link]
-
(PDF) Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. [Link]
- Process for the preparation of 2-amino-5-nitrothiazole.
-
Reaction of various aldehydes with 2-aminobenzamide. ResearchGate. [Link]
-
2-Amino-5-nitrobenzamide. PubChem - NIH. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. eresearchco.com [eresearchco.com]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjpbcs.com [rjpbcs.com]
- 6. JPH05320126A - Method for producing this compound - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-Amino-5-nitrobenzamide | C7H7N3O3 | CID 97665 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis and Purification of 2-amino-5-nitrothiobenzamide
Introduction: A Guide to High-Yield, High-Purity 2-amino-5-nitrothiobenzamide
Welcome to the technical support center for this compound. This molecule is a key building block in various research and development applications, particularly in the synthesis of heterocyclic compounds and potential therapeutic agents. Its unique trifunctional structure, featuring an aromatic amine, a nitro group, and a thioamide, offers a versatile platform for chemical modification. However, the interplay of these functional groups also presents specific challenges in achieving high yield and purity.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested insights and protocols to navigate the common pitfalls associated with the synthesis and purification of this compound. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Core Synthesis Pathway: From Nitrile to Thioamide
The most direct and efficient synthesis of this compound involves the reaction of 2-amino-5-nitrobenzonitrile with a sulfur source. A robust method is the base-catalyzed addition of hydrogen sulfide in an alcoholic solvent.[1] This approach is favored for its high conversion rates and the avoidance of harsh reagents.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound in a question-and-answer format.
Question 1: Why is my yield of this compound consistently low?
Answer: Low yields can stem from several factors related to the reaction conditions and workup procedure.
-
Inefficient Thionation: The conversion of the nitrile to the thioamide is the critical step.
-
Causality: The reaction of hydrogen sulfide with the nitrile is catalyzed by a base. The amine catalyst (e.g., diethylamine or triethylamine) deprotonates H₂S to form the hydrosulfide anion (HS⁻), which is a much more potent nucleophile for attacking the electrophilic carbon of the nitrile group. Without a suitable catalyst, the reaction is often slow and incomplete.[1]
-
Solution: Ensure the presence of an appropriate secondary or tertiary amine catalyst. The amount of catalyst is also crucial; typically, 10-20% by weight relative to the starting nitrile is effective.[1] Using less may prolong the reaction time, while using significantly more offers no additional benefit.[1]
-
-
Loss of Product During Workup:
-
Causality: this compound has some solubility in the alcoholic reaction solvent, especially at higher temperatures. If the product is filtered from a warm solution, a significant amount can be lost in the mother liquor.
-
Solution: After the reaction is complete, cool the mixture thoroughly (e.g., to 15°C or lower) before filtration to maximize the precipitation of the product.[1] Wash the collected crystals with a minimal amount of cold solvent to remove residual mother liquor without dissolving the product.
-
-
Side Reactions:
-
Causality: While the described synthesis is generally clean, prolonged reaction times or excessive temperatures can lead to degradation or side reactions. Thioamides can be susceptible to hydrolysis back to the corresponding amide, especially if water is present under basic or acidic conditions.[2]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times. Ensure all reagents and solvents are appropriately dried to minimize water content.
-
Question 2: My final product is an off-color or appears impure. What are the likely contaminants and how can I remove them?
Answer: The expected product is typically an orange crystalline solid.[1] Discoloration or a "gummy" texture suggests the presence of impurities.
-
Unreacted Starting Material (2-amino-5-nitrobenzonitrile):
-
Causality: Incomplete reaction is a common source of this impurity. The starting nitrile and the product thioamide have different polarities, which allows for separation.
-
Solution: Purification via recrystallization is often effective. A mixed solvent system can be particularly useful. For instance, dissolving the crude product in a "good" solvent like hot ethanol or acetone and then adding a "poor" solvent like water or hexane until the solution becomes turbid, followed by slow cooling, can yield pure crystals.[3] Alternatively, column chromatography using silica gel with a solvent system like ethyl acetate/hexane can be used for more challenging separations.
-
-
Oxidation Products:
-
Causality: The thioamide functional group can be susceptible to oxidation, which may lead to the formation of various sulfur-oxygen species or disulfide-linked dimers.[4] The amino group can also be prone to oxidation, leading to colored impurities.[5]
-
Solution: During workup and storage, avoid unnecessary exposure to air and light. If oxidation is suspected, consider performing the final steps of the purification under an inert atmosphere (e.g., nitrogen or argon).[3] Storing the final product in a cool, dark place is recommended.
-
-
Polymeric Byproducts:
-
Causality: Under certain conditions, especially with prolonged heating, thioamides can sometimes form polymeric materials.
-
Solution: Adhering to the recommended reaction temperature and time is crucial. If polymeric impurities are present, they are often insoluble. A hot filtration step after dissolving the crude product during recrystallization can help remove such insoluble matter.[3]
-
Question 3: The reaction seems to stall or proceed very slowly. What can I do to improve the reaction rate?
Answer: A sluggish reaction is typically due to suboptimal reaction parameters.
-
Insufficient H₂S Delivery:
-
Causality: Hydrogen sulfide is a gas, and its concentration in the reaction mixture is critical. If the delivery rate is too low or there is poor gas dispersion, the reaction will be slow.
-
Solution: Ensure a steady and consistent bubbling of H₂S gas through the reaction mixture. Vigorous stirring is essential to maintain a good gas-liquid interface and keep the starting material suspended. The reaction can be conducted under a slight positive pressure of H₂S to increase its concentration in the solvent.[1]
-
-
Choice of Solvent:
-
Causality: The reaction is typically performed in a lower alcohol like methanol or isopropanol (IPA).[1] These solvents are effective at dissolving H₂S and the amine catalyst while allowing the product to crystallize upon cooling.
-
Solution: Both methanol and IPA are reported to give good results, with yields potentially varying slightly.[1] Ensure the solvent is of adequate purity. The amount of solvent should be sufficient to create a manageable slurry, typically 4-5 times the weight of the starting nitrile.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A1: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. The presence of amino, nitro, and thioamide groups makes the molecule susceptible to degradation from light, heat, and moisture.[6][7]
Q2: What safety precautions should be taken when synthesizing this compound? A2: The synthesis involves hydrogen sulfide (H₂S), which is a highly toxic, flammable gas with a characteristic rotten egg smell. All manipulations involving H₂S must be conducted in a well-ventilated fume hood. An appropriate trap (e.g., a solution of sodium hypochlorite or sodium hydroxide) should be used to scrub the excess H₂S gas exiting the reaction vessel.[1] Standard personal protective equipment (lab coat, safety glasses, and gloves) should be worn at all times.
Q3: How can I confirm the identity and purity of my final product? A3: Several analytical techniques can be used:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.[3] Impurities typically cause a depression and broadening of the melting point range.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for assessing purity and quantifying any impurities.[3][8] A C18 reverse-phase column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid) is a good starting point.[3]
-
NMR Spectroscopy (¹H and ¹³C): NMR is the most definitive method for structural confirmation. The spectra will show characteristic signals for the aromatic protons, the amine protons, and the thioamide protons, as well as the carbon signals for the aromatic ring and the thioamide group.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the amino and thioamide groups, the asymmetric and symmetric stretches of the nitro group, and the C=S stretch of the thioamide.
Data Presentation: Impact of Reaction Solvent on Yield
The choice of solvent can influence the reaction outcome. The following table summarizes data adapted from patent literature, illustrating the effect of different alcohols on the reaction yield.[1]
| Starting Material | Solvent | Catalyst | Yield | Purity |
| 2-Amino-5-nitrobenzonitrile | Isopropanol | Diethylamine | 91.4% | 98.6% |
| 2-Amino-5-nitrobenzonitrile | Methanol | Diethylamine | 80.0% | 98.1% |
Note: These values are illustrative and can vary based on specific experimental conditions such as reaction scale, temperature, and time.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet connected to a scrubber (e.g., bleach solution), add 2-amino-5-nitrobenzonitrile.
-
Reagent Addition: Add the reaction solvent (e.g., isopropanol, approximately 4-5 times the weight of the nitrile) followed by the amine catalyst (e.g., diethylamine, 10-20% of the nitrile weight).[1]
-
Reaction: Begin vigorous stirring to create a slurry. Start bubbling hydrogen sulfide gas through the mixture at a steady rate. Maintain the internal temperature at a specified range (e.g., 45-50°C).
-
Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent). The reaction is typically complete within a few hours.
-
Crystallization and Isolation: Once the reaction is complete, stop the H₂S flow and cool the reaction mixture to 15°C.[1]
-
Filtration: Collect the precipitated orange crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to obtain the final product.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol or acetone) to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add a hot anti-solvent (e.g., water or hexane) to the hot solution until it just becomes cloudy. Add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution.[3]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent mixture, and dry under vacuum.[3]
References
- Method for producing this compound. JPH05320126A.
-
2-Amino-5-nitrobenzamide | C7H7N3O3. PubChem. [Link]
- A kind of method for synthesizing nitrothiazole benzamide compound. CN101007792B.
-
Oxidation and other reactions of thiobenzamide derivatives of relevance to their hepatotoxicity. The Journal of Organic Chemistry. [Link]
-
Synthesis and reactions of p-hydroxythiobenzamides. ARKIVOC. [Link]
- Process for the preparation of 2-amino-5-nitrobenzonitrile. DE1957590B2.
- Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof. US3215737A.
- Process for preparing 2-amino-5-nitrophenol derivatives. US4743595A.
-
Synthesis of 2-amino-5-nitrothiazole. PrepChem.com. [Link]
-
Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. [Link]
-
Benzamide, 2-amino-5-nitro-. SIELC Technologies. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
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- 8. Benzamide, 2-amino-5-nitro- | SIELC Technologies [sielc.com]
challenges in the synthesis of 2-amino-5-nitrothiobenzamide
An in-depth analysis of the synthesis of 2-amino-5-nitrothiobenzamide reveals a multi-step process, each with its own set of potential challenges. The most common pathway involves the thionation of the corresponding amide, 2-amino-5-nitrobenzamide, which itself is typically synthesized from precursors such as 2-amino-5-nitrobenzoic acid. This guide provides a comprehensive technical support center for researchers, scientists, and drug development professionals, addressing specific issues that may be encountered during these synthetic transformations.
Synthesis Overview: A Two-Stage Approach
The synthesis of this compound is generally approached in two main stages:
-
Formation of the Amide Precursor: The initial step is the synthesis of 2-amino-5-nitrobenzamide. A common laboratory method is the amidation of 2-amino-5-nitrobenzoic acid.
-
Thionation to the Thioamide: The key transformation is the conversion of the amide group of 2-amino-5-nitrobenzamide into a thioamide group. This is most frequently achieved using a thionating agent, with Lawesson's Reagent being a popular choice due to its efficiency under relatively mild conditions.[1][2]
An alternative, though less common, route involves the reaction of 2-amino-5-nitrobenzonitrile with hydrogen sulfide in the presence of an amine catalyst.[3]
Visualizing the Synthetic Pathway
Caption: General synthetic routes to this compound.
Troubleshooting Guide: Synthesis of this compound
This section is designed in a question-and-answer format to directly address potential issues during the synthesis.
Part A: Challenges in the Synthesis of the Precursor (2-Amino-5-nitrobenzamide)
Question 1: I am getting a very low yield during the conversion of 2-amino-5-nitrobenzoic acid to 2-amino-5-nitrobenzamide. What could be the issue?
Answer:
Low yields in this amidation step often stem from incomplete activation of the carboxylic acid, undesirable side reactions, or product loss during work-up and purification. Here are some troubleshooting steps:
-
Carboxylic Acid Activation: The conversion of a carboxylic acid to a primary amide requires activation. A common method involves converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia.[4] Incomplete conversion to the acyl chloride is a frequent cause of low yield.
-
Recommendation: Ensure your activating agent is fresh and used in a slight excess. The reaction should be carried out in an anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (N₂ or Ar) to prevent hydrolysis of the highly reactive acyl chloride intermediate.
-
-
Reaction with Ammonia: The introduction of ammonia should be done carefully.
-
Recommendation: Use a solution of ammonia in an organic solvent (e.g., ammonia in dioxane) or bubble ammonia gas through the reaction mixture at a controlled rate. The reaction is often exothermic, so cooling in an ice bath is recommended to prevent side reactions.
-
-
Work-up and Purification: The product, 2-amino-5-nitrobenzamide, has both an amino group (basic) and a nitro group, which can affect its solubility.
-
Recommendation: After the reaction, quenching with water will precipitate the product. Ensure the pH is neutral to slightly basic to maximize precipitation. Wash the crude product with cold water to remove any ammonium salts. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be used for further purification.
-
Part B: Thionation of 2-Amino-5-nitrobenzamide
The conversion of the amide to the thioamide is the most critical and often the most challenging step. Lawesson's reagent is a widely used, mild, and efficient thionating agent for this purpose.[1][5]
Question 2: My thionation reaction with Lawesson's Reagent is sluggish and gives incomplete conversion. How can I improve this?
Answer:
Incomplete conversion is a common issue and can usually be resolved by optimizing the reaction conditions.
-
Stoichiometry of Lawesson's Reagent (LR): For the thionation of a primary amide, at least 0.5 equivalents of LR are theoretically required. However, using a slight excess (0.6-0.7 equivalents) can often drive the reaction to completion.
-
Solvent Choice: The solvent must be anhydrous. The presence of water will consume the Lawesson's Reagent.
-
Recommendation: Use dry solvents like tetrahydrofuran (THF) or toluene. Toluene allows for higher reaction temperatures, which can be beneficial if the reaction is slow at lower temperatures.[6]
-
-
Temperature and Reaction Time: Thionation reactions with LR typically require heating.[7]
-
Recommendation: Start the reaction at a moderate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is slow, the temperature can be increased to the reflux temperature of the solvent. Reaction times can vary from a few hours to overnight.
-
Caption: Simplified mechanism of thionation using Lawesson's Reagent.
Question 3: The reaction mixture has turned into a dark, intractable tar, and I am unable to isolate any product. What went wrong?
Answer:
The formation of a tar-like substance suggests decomposition or polymerization. The presence of both an amino and a nitro group on the aromatic ring makes the starting material and product sensitive to high temperatures and potentially reactive towards the thionating agent.
-
Temperature Control: While heating is necessary, excessive temperatures can lead to decomposition. Lawesson's reagent itself can decompose at temperatures above 110 °C.[7][8]
-
Recommendation: Maintain the reaction temperature below 110 °C. Use an oil bath with a temperature controller for precise temperature management.
-
-
Purity of Starting Materials: Impurities in the 2-amino-5-nitrobenzamide can act as catalysts for decomposition.
-
Recommendation: Ensure your starting amide is pure before proceeding with the thionation step.
-
-
Atmosphere: The reaction should be conducted under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.
Question 4: I have successfully formed the thioamide, but I am struggling with purification. The product is contaminated with a foul-smelling, phosphorus-containing byproduct.
Answer:
Purification is a significant challenge in reactions involving Lawesson's Reagent. The main byproduct has a polarity that can be similar to the desired thioamide, making separation by column chromatography difficult.[8]
-
Work-up Procedure:
-
Recommendation: After the reaction is complete, cool the mixture and filter it through a plug of silica gel, eluting with your reaction solvent (e.g., toluene) to remove some of the baseline impurities. Then, concentrate the filtrate. The crude product can then be purified by column chromatography.
-
-
Column Chromatography:
-
Recommendation: A gradient elution system is often effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Careful monitoring of fractions by TLC is crucial.
-
-
Recrystallization: If the product is a solid, recrystallization is an excellent final purification step.
-
Recommendation: Experiment with different solvent systems. Ethanol, isopropanol, or mixtures with water are often good starting points.
-
Frequently Asked Questions (FAQs)
Q1: What are the main thionating agents used for converting amides to thioamides? The most common reagents are Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀).[2][6] Other alternatives include Davy's reagents and, in some specific cases, thiophosphoryl chloride.[9][10]
Q2: Why is Lawesson's Reagent (LR) often preferred over Phosphorus Pentasulfide (P₄S₁₀)? LR is generally favored because it is more soluble in organic solvents, requires milder reaction conditions (lower temperatures and shorter reaction times), and often provides higher yields compared to P₄S₁₀.[1][5][9]
| Feature | Lawesson's Reagent (LR) | Phosphorus Pentasulfide (P₄S₁₀) |
| Solubility | Generally more soluble in organic solvents.[2] | Poorly soluble. |
| Reaction Temp. | Typically 60-110 °C.[6] | Often requires higher temperatures (reflux in high-boiling solvents like xylene or pyridine).[6] |
| Yields | Often higher and cleaner reactions.[1] | Can be lower with more byproducts. |
| Handling | Commercially available, relatively easy to handle (with care).[9] | Can be more difficult to handle due to low solubility. |
Q3: What are the key safety precautions when working with Lawesson's Reagent? Lawesson's Reagent and the reaction byproducts have a strong, unpleasant odor and are toxic.
-
Handling: Always handle Lawesson's Reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Moisture Sensitivity: It is sensitive to moisture and should be stored in a desiccator.
-
Waste: Quench any residual reagent and contaminated glassware with a bleach solution in the fume hood to neutralize the odor and toxicity.
Q4: How can I confirm the successful synthesis of this compound? Standard spectroscopic techniques are used for characterization:
-
Infrared (IR) Spectroscopy: Look for the disappearance of the amide C=O stretch (typically around 1650-1680 cm⁻¹) and the appearance of the C=S stretch (typically in the range of 1020-1250 cm⁻¹).
-
¹H and ¹³C NMR Spectroscopy: The chemical shifts of the protons and carbons near the amide/thioamide group will change. The ¹³C signal for the C=S carbon will appear significantly downfield (typically >190 ppm) compared to the C=O carbon.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product, which will be higher than the starting amide due to the substitution of oxygen with sulfur.
Q5: Are there any viable alternative routes to this compound? Yes, a patented method describes the synthesis from 2-amino-5-nitrobenzonitrile.[3] This route involves reacting the nitrile with hydrogen sulfide in an alcohol solvent, using a secondary or tertiary amine as a catalyst. This method can produce the target compound in high yield without generating aqueous waste.[3]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-nitrobenzamide from 2-Amino-5-nitrobenzoic Acid
This protocol is a representative procedure and may require optimization.
-
Activation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-nitrobenzoic acid (1.0 eq) in anhydrous THF. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops).[4]
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until the evolution of gas ceases and a clear solution is formed.
-
Ammonolysis: Cool the reaction mixture in an ice bath. Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in dioxane (e.g., 2 M, 2.0 eq) dropwise. A precipitate will form.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Add cold water to the flask to precipitate the product fully.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum. The crude 2-amino-5-nitrobenzamide can be recrystallized from ethanol if necessary.
Protocol 2: Thionation using Lawesson's Reagent
This protocol is a representative procedure and may require optimization.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 2-amino-5-nitrobenzamide (1.0 eq) and Lawesson's Reagent (0.6 eq).
-
Solvent Addition: Add anhydrous toluene via a syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction may take 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a short pad of silica gel to remove some baseline impurities.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane. Combine the fractions containing the pure product and remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent like isopropanol.
References
- BenchChem. (2025). Application Notes: Protocol for the Conversion of Amides to Thioamides.
- BenchChem. (2025). A Comprehensive Technical Guide to Thioamide Synthesis.
-
El-Sayed, R., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 27(23), 8275. [Link]
- BenchChem. (n.d.). 2-Amino-5-nitrobenzamide | Research Chemical.
- BenchChem. (2025). A Comparative Guide to Thionating Reagents: Lawesson's Reagent vs.
-
El-Sayed, R., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. ResearchGate. [Link]
-
Bégué, D., et al. (2024). Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved January 21, 2026, from [Link]
-
Various Authors. (n.d.). Mild Method for the Conversion of Amides to Thioamides. ResearchGate. [Link]
-
Sharma, P., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6999. [Link]
-
Sharma, P., et al. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.
- Google Patents. (1993). JPH05320126A - Method for producing this compound.
- Google Patents. (1969).
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved January 21, 2026, from [Link]
-
Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
-
Walters, C. R., et al. (2020). Incorporating Thioamides into Proteins by Native Chemical Ligation. PubMed Central - NIH. [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzenesulfonic Acid.
- Google Patents. (2009). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
-
Wikipedia. (n.d.). Thiophosphoryl chloride. Retrieved January 21, 2026, from [Link]
- BenchChem. (2025). Navigating Scale-Up Challenges in 2-Amino-5-nitrobenzoic Acid Synthesis: A Technical Support Guide.
-
Kumar, B., et al. (2016). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 109-122. [Link]
-
Walters, C. R., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. Retrieved January 21, 2026, from [Link]
- Google Patents. (1965).
-
PrepChem.com. (n.d.). Synthesis of 28a) 2-Amino-5-methylbenzamide. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-5-nitrobenzamide. PubChem Compound Database. [Link]
-
Lockhart, D. J., et al. (2018). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. PMC - NIH. [Link]
Sources
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- 4. prepchem.com [prepchem.com]
- 5. Lawesson's Reagent [organic-chemistry.org]
- 6. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thiophosphoryl chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 2-Amino-5-nitrothiobenzamide
Welcome to the dedicated technical support guide for the purification of crude 2-amino-5-nitrothiobenzamide via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with obtaining high-purity this compound, a key intermediate in various synthetic pathways. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification process effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the recrystallization of this compound. Each issue is presented in a question-and-answer format, providing a diagnosis of the likely cause and a validated solution.
Question 1: Why is my yield of recovered crystals extremely low or zero?
Answer: This is the most frequent issue encountered in recrystallization and almost always points to one of two causes: improper solvent selection or the use of excessive solvent volume.[1][2]
-
Causality (Excess Solvent): The principle of recrystallization relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold. If you add too much solvent, even when cold, the solution will not become supersaturated, and the compound will remain dissolved in the mother liquor rather than crystallizing.[1][2] A patent describing the synthesis of this compound notes washing the crude orange crystals with only a "small amount" of isopropanol (IPA), underscoring the need for minimal solvent use to avoid yield loss.[3]
-
Step-by-Step Solution:
-
Reduce Solvent Volume: Place the flask containing your filtrate (mother liquor) back on a heat source (e.g., a steam bath or hot plate).
-
Boil Off Excess Solvent: Gently boil the solution to evaporate a portion of the solvent. This will increase the concentration of your target compound.[4] For a more controlled process, a rotary evaporator can be used.[2]
-
Monitor for Saturation: Periodically remove the flask from the heat and allow it to cool slightly. If you observe cloudiness (nascent crystallization) or the formation of crystals upon cooling, you have reached a suitable concentration.
-
Re-attempt Crystallization: Once you have concentrated the solution, allow it to cool slowly as per the standard protocol.
-
Question 2: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?
Answer: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to the solution being too highly concentrated or cooling too rapidly. The presence of significant impurities can also depress the melting point of the mixture, contributing to this issue.[2]
-
Causality (Saturation & Purity): The boiling point of your chosen solvent might be higher than the melting point of your impure compound. When the highly concentrated solution cools, it becomes supersaturated while still hot enough for the compound to separate as a liquid. Amides, in particular, can be challenging to recrystallize and are prone to such behavior.[5]
-
Step-by-Step Solution:
-
Re-dissolve the Oil: Reheat the mixture until the oil completely redissolves into the solution.
-
Add More Solvent: Add a small, measured amount of additional hot solvent (e.g., 5-10% of the initial volume) to slightly decrease the concentration.[2][4] This ensures the saturation point is reached at a lower temperature.
-
Ensure Slow Cooling: This is critical. Prevent rapid temperature drops. You can achieve this by leaving the flask on a hot plate with the heat turned off, or by insulating the flask with glass wool. Slow cooling provides the necessary time for the ordered lattice structure of a crystal to form.[2]
-
Consider a Different Solvent: If the problem persists, your chosen solvent may be unsuitable. Select a solvent with a lower boiling point.
-
Question 3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
Answer: The failure of crystals to form from a cooled solution, which appears clear, is typically due to supersaturation.[1] This is a metastable state where the concentration of the solute is higher than its normal saturation point, but the initial energy barrier for crystal formation (nucleation) has not been overcome.
-
Causality (Nucleation): Crystal growth requires a nucleation site—a starting point like a speck of dust, a scratch on the glass, or a tiny "seed" crystal—to initiate the process.[1][4] In a very clean flask with a highly purified compound, spontaneous nucleation may not occur.
-
Step-by-Step Solution (Inducing Crystallization):
-
Scratch Method: Use a glass stirring rod to gently scratch the inside surface of the flask just below the level of the solution. The microscopic imperfections in the glass created by the scratch provide ideal nucleation sites.[1][4]
-
Seed Crystal Method: If you saved a small amount of the crude this compound, add a single tiny crystal to the supersaturated solution. This "seed" will act as a template, triggering rapid crystal growth.[1]
-
Evaporation Method: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid on the rod. Re-introducing this rod into the solution can provide the necessary seed crystals.[4]
-
Flash Cooling: If other methods fail, try briefly cooling the flask in a dry ice/acetone bath. The rapid temperature drop can sometimes force nucleation, though it may result in smaller, less pure crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A patent detailing the synthesis of this compound utilizes lower alcohols (C1-C4), specifically methanol and isopropanol (IPA), as the reaction solvent and for washing the crystalline product.[3] This strongly suggests that these polar protic solvents are excellent candidates for recrystallization. Ethanol would also be a logical choice. The general rule of thumb is that solvents with functional groups similar to the solute are often good choices.[5] Given that this compound has amide, amino, and nitro groups, it possesses significant polarity, making polar solvents like short-chain alcohols ideal.
To confirm the best choice, a small-scale solvent screen is recommended.
Experimental Protocol: Solvent Screening
-
Place a small amount (approx. 20-30 mg) of your crude material into several different test tubes.
-
To each tube, add a different candidate solvent (e.g., methanol, ethanol, isopropanol, water) dropwise at room temperature, shaking after each drop. A good solvent will not dissolve the compound well at room temperature.
-
Heat the tubes that show poor room-temperature solubility in a water or sand bath. A suitable solvent will dissolve the compound completely at or near its boiling point.
-
Allow the clear, hot solutions to cool to room temperature, then place them in an ice bath. The best solvent will be one from which a large quantity of pure crystals precipitates upon cooling.
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Key Considerations |
| Methanol | 65 | High | Excellent solvent for polar compounds. Toxic and volatile. |
| Ethanol | 78 | High | Good general-purpose solvent, less toxic than methanol. |
| Isopropanol (IPA) | 82 | Medium-High | Used in the documented synthesis wash step.[3] Good balance of properties. |
| Water | 100 | Very High | May be a good choice if the compound is sufficiently polar, but many organics have low water solubility.[5] |
| Ethyl Acetate | 77 | Medium | A less polar option; could be useful in a mixed-solvent system. |
Q2: My final product is still colored. Does this mean it is impure?
Not necessarily. The synthesis of this compound is described as producing "orange crystals".[3] Therefore, the pure compound is expected to be colored. However, a significant darkening or change in color (e.g., to a dark brown or tar-like appearance) compared to literature descriptions may indicate the presence of oxidation products or other colored impurities.[6] If you suspect colored impurities that are difficult to remove by recrystallization alone, a charcoal treatment may be warranted.
Experimental Protocol: Decolorization with Activated Charcoal
-
Dissolve the crude compound in the minimum amount of hot recrystallization solvent.
-
Remove the solution from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Gently heat the mixture for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Allow the hot, decolorized filtrate to cool slowly to form purified crystals.
Q3: How can I assess the purity of my recrystallized this compound?
The two most common and accessible methods for assessing purity after recrystallization are melting point analysis and Thin-Layer Chromatography (TLC).
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities disrupt the crystal lattice, which typically causes both a depression and a broadening of the melting point range.[6] A patent reports a melting point of 169-172°C for a product with 98.1% purity.[3] Comparing your experimental melting point to a reliable literature value is a strong indicator of purity.
-
Thin-Layer Chromatography (TLC): TLC is an excellent technique for qualitatively checking for the presence of impurities. Spot your crude material, your recrystallized material, and a co-spot (both crude and recrystallized on the same spot) on a TLC plate. Develop the plate in an appropriate solvent system. Your purified product should ideally show a single, well-defined spot, while the crude material may show multiple spots corresponding to starting materials or byproducts.
Process Visualization
To aid in understanding the workflow and decision-making process, the following diagrams illustrate the standard recrystallization procedure and a troubleshooting flowchart.
Caption: Standard workflow for purification by recrystallization.
Caption: Troubleshooting common recrystallization problems.
References
- Method for producing this compound. (1993).
-
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Recrystallization. (n.d.). [Link]
-
Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. [Link]
-
Problems with Recrystallisations. University of York Department of Chemistry. [Link]
- A kind of method for synthesizing nitrothiazole benzamide compound. (2009).
Sources
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- 5. Tips & Tricks [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
preventing byproduct formation in 2-amino-5-nitrothiobenzamide synthesis
This guide serves as a specialized resource for researchers engaged in the synthesis of 2-amino-5-nitrothiobenzamide. Our focus is to provide in-depth, field-tested solutions to common challenges, particularly the formation of unwanted byproducts. By understanding the mechanistic underpinnings of these side reactions, you can optimize your experimental conditions to achieve higher yields and purity.
The primary and most effective route to this compound involves the direct thionation of the nitrile group of 2-amino-5-nitrobenzonitrile. This is typically achieved by reacting the nitrile with a sulfur source, such as hydrogen sulfide (H₂S) or its salts, in the presence of a basic catalyst.[1][2]
Sources
Technical Support Center: Optimizing Temperature and Pressure for 2-Amino-5-nitrothiobenzamide Synthesis
Welcome to the technical support center for the synthesis of 2-amino-5-nitrothiobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting protocols, and frequently asked questions (FAQs) for the successful synthesis of this important chemical intermediate. Our focus is on the optimization of critical reaction parameters—temperature and pressure—to ensure high yield and purity.
Foundational Principles of Synthesis
The primary industrial method for synthesizing this compound involves the direct thionation of 2-amino-5-nitrobenzonitrile using hydrogen sulfide (H₂S) in the presence of a base catalyst.[1][2] This process, while efficient, requires careful control of reaction conditions to maximize product yield and minimize the formation of impurities.
The Core Reaction and Mechanism
The conversion of a nitrile to a thioamide with hydrogen sulfide is a nucleophilic addition reaction. The reaction is typically base-catalyzed, which serves to deprotonate H₂S to the more nucleophilic hydrosulfide anion (HS⁻).[3]
Reaction Scheme:
The mechanism proceeds as follows:
-
Activation of Hydrogen Sulfide: A basic amine catalyst (typically a secondary or tertiary amine) deprotonates hydrogen sulfide to form the highly nucleophilic hydrosulfide anion (HS⁻).
-
Nucleophilic Attack: The hydrosulfide anion attacks the electrophilic carbon of the nitrile group in 2-amino-5-nitrobenzonitrile. The electron-withdrawing nature of the nitro group on the aromatic ring enhances the electrophilicity of the nitrile carbon, facilitating this attack.
-
Protonation: The resulting intermediate is protonated by the protonated amine catalyst or another proton source in the reaction mixture to yield the final product, this compound.
Optimizing Reaction Parameters: Temperature and Pressure
Based on established industrial protocols, the optimal conditions for this synthesis are well-defined.[1][2]
Temperature
The reaction temperature is a critical parameter that directly influences both the reaction rate and the formation of potential byproducts.
| Parameter | Recommended Range | Optimal | Rationale |
| Temperature | 30 - 80 °C | 50 - 60 °C | Balances reaction rate and selectivity. Lower temperatures lead to slow conversion, while higher temperatures can promote side reactions.[1] |
Pressure
The application of pressure is beneficial in this gas-liquid reaction.
| Parameter | Recommended Condition | Rationale |
| Pressure | Atmospheric or Pressurized | Increased pressure enhances the concentration of H₂S in the liquid phase, thereby increasing the reaction rate according to collision theory.[4][5][6][7] This can lead to shorter reaction times and improved efficiency. |
Experimental Protocol
The following is a generalized experimental procedure based on patented methods.[1][2]
Materials:
-
2-amino-5-nitrobenzonitrile
-
Lower alcohol (e.g., isopropanol, methanol)
-
Secondary or Tertiary Amine Catalyst (e.g., diethylamine, triethylamine)
-
Hydrogen Sulfide (gas)
Procedure:
-
Reaction Setup: In a suitable pressure reactor, dissolve 2-amino-5-nitrobenzonitrile in a lower alcohol (e.g., isopropanol).
-
Catalyst Addition: Add a catalytic amount of a secondary or tertiary amine (e.g., triethylamine).
-
Pressurization and Heating: Seal the reactor and introduce hydrogen sulfide gas to the desired pressure. Heat the reaction mixture to the optimal temperature range of 50-60 °C with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen sulfide into a suitable scrubber.
-
The product, this compound, will precipitate as orange crystals.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold alcohol.
-
Dry the product under vacuum.
-
-
Purification: If necessary, the crude product can be purified by recrystallization. A mixed solvent system of ethanol and water is often effective for aromatic compounds with both polar and non-polar characteristics.[8][9]
Product Characterization
Validation of the final product, this compound, should be performed using standard analytical techniques.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the amino (-NH₂) protons, and the thioamide (-CSNH₂) protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing nitro and thioamide groups. |
| ¹³C NMR | A signal for the thioamide carbon (C=S) is typically observed in the range of 190-210 ppm. Signals for the aromatic carbons will also be present. [10] |
| FTIR | Characteristic absorption bands for N-H stretching of the amino and thioamide groups, C=S stretching, and the asymmetric and symmetric stretching of the nitro group. The C=S stretching vibration often appears in the 1250-1020 cm⁻¹ region. [5][6] |
Safety Considerations
Hydrogen Sulfide (H₂S) is a highly toxic, flammable, and corrosive gas. All manipulations involving H₂S must be conducted in a well-ventilated fume hood with a dedicated H₂S sensor and alarm. Appropriate personal protective equipment (PPE), including respiratory protection, should be used.
References
-
The effect of pressure on rates of reaction. (n.d.). Chemguide. Retrieved January 21, 2026, from [Link]
-
What Is The Effect Of Pressure On Reaction Rate? (2025, August 23). Chemistry For Everyone. Retrieved January 21, 2026, from [Link]
-
Does pressure have an effect on the rate of a gas reaction? (2022, December 18). Quora. Retrieved January 21, 2026, from [Link]
-
Selective nitro reduction of poly nitro compounds. (2015, July 16). Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]
-
Revision Notes - Effect of gas pressure on reaction rate. (n.d.). Sparkl. Retrieved January 21, 2026, from [Link]
-
Factors Affecting Reaction Rate. (2025, March 14). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
13C-NMR spectra of Thio- and Dithiooxamide Derivatives. (2025, August 5). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 21, 2026, from [Link]
-
Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. (2017, July 25). RSC Publishing. Retrieved January 21, 2026, from [Link]
- Method for producing this compound. (1993). JPH05320126A. Google Patents.
Sources
- 1. US3417090A - Reduction of nitro compounds to amines - Google Patents [patents.google.com]
- 2. JPH05320126A - Method for producing this compound - Google Patents [patents.google.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Amino-5-nitrobenzamide|Research Chemical [benchchem.com]
troubleshooting guide for the thionation of 2-amino-5-nitrobenzonitrile
Introduction
Welcome to the comprehensive troubleshooting guide for the thionation of 2-amino-5-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific transformation. The conversion of the nitrile functionality in 2-amino-5-nitrobenzonitrile to a thioamide is a critical step in the synthesis of various heterocyclic compounds and pharmacologically active molecules. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you achieve successful and reproducible outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the thionation of 2-amino-5-nitrobenzonitrile?
The most frequently employed reagent for the thionation of nitriles, including 2-amino-5-nitrobenzonitrile, is Lawesson's reagent (LR).[1][2][3][4] Other reagents such as phosphorus pentasulfide (P₄S₁₀) can also be used, sometimes in combination with additives like sodium sulfide or pyridine to enhance reactivity and selectivity.[5][6][7][8][9] Hydrogen sulfide in the presence of an amine catalyst has also been reported for this specific transformation.[10]
Q2: What is the general reaction mechanism for thionation using Lawesson's reagent?
Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide intermediate. This intermediate reacts with the nitrile group. The reaction is driven by the formation of a stable phosphorus-oxygen bond in the byproducts.[3][11] While the primary application of Lawesson's reagent is the thionation of carbonyl compounds, its reaction with nitriles to form primary thioamides is also a well-established transformation.[1][4]
Q3: What are the typical reaction conditions for the thionation of 2-amino-5-nitrobenzonitrile with Lawesson's reagent?
Typically, the reaction is carried out in an anhydrous, non-polar aprotic solvent such as toluene or xylene at elevated temperatures (80-110 °C).[2] However, reactions in solvents like tetrahydrofuran (THF) at room temperature have also been reported to be effective, provided the Lawesson's reagent is fully dissolved.[12] The molar ratio of the substrate to Lawesson's reagent is a critical parameter to optimize.
Troubleshooting Guide
Problem 1: Low to No Conversion of the Starting Material
Q: I am observing very little or no consumption of my 2-amino-5-nitrobenzonitrile starting material. What could be the issue?
A: This is a common issue that can stem from several factors related to reagent quality, reaction setup, and reaction conditions.
Potential Causes & Solutions:
-
Poor Quality or Decomposed Lawesson's Reagent: Lawesson's reagent is sensitive to moisture and can decompose over time, leading to a significant loss of reactivity.[1]
-
Solution: Use freshly purchased Lawesson's reagent from a reputable supplier. If the reagent is old or has been improperly stored, its quality should be suspect. Consider recrystallizing the reagent from hot toluene or xylene if its purity is in doubt.[1]
-
-
Insufficient Reaction Temperature or Time: Thionation reactions, especially with less reactive substrates, often require elevated temperatures to proceed at a reasonable rate.
-
Solution: Ensure your reaction is reaching the target temperature. If using a solvent like toluene, a gentle reflux is often sufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time.
-
-
Inadequate Solvent Choice or Solubility Issues: For the reaction to occur, both the substrate and the thionating agent must be sufficiently soluble in the reaction solvent.
-
Solution: While toluene and xylene are common, THF can be an excellent alternative that may improve the solubility of Lawesson's reagent, sometimes allowing the reaction to proceed at room temperature.[12] Ensure your 2-amino-5-nitrobenzonitrile is also soluble in the chosen solvent at the reaction temperature.
-
-
Presence of Moisture: Water will rapidly react with and consume Lawesson's reagent, rendering it ineffective for the desired thionation.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent the ingress of atmospheric moisture.
-
Problem 2: Formation of Multiple Unidentified Byproducts
Q: My TLC plate shows a complex mixture of spots, and I'm having difficulty isolating the desired 2-amino-5-nitrothiobenzamide. What are the likely side reactions?
A: The formation of multiple byproducts is often indicative of side reactions involving the thionating agent or decomposition of the starting material or product under the reaction conditions.
Potential Causes & Solutions:
-
Side Reactions of Lawesson's Reagent: Lawesson's reagent can react with other functional groups. While the nitrile is the target, prolonged reaction times or excessive temperatures could lead to undesired reactions.
-
Solution: Optimize the reaction time and temperature by closely monitoring the reaction with TLC. Aim for the point of maximum product formation before significant byproduct accumulation occurs. Using a minimal excess of Lawesson's reagent (e.g., 0.5 to 0.6 equivalents) can also help minimize side reactions.
-
-
Decomposition of Starting Material or Product: The nitro and amino groups on the aromatic ring can be sensitive to high temperatures and the presence of sulfur-containing reagents.
-
Solution: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period. The use of THF at room temperature could be a milder alternative.[12]
-
-
Complexation and Purification Difficulties: The phosphorus-containing byproducts from Lawesson's reagent can sometimes complicate purification.
-
Solution: A thorough aqueous workup is crucial to remove the majority of these byproducts before column chromatography.[12] Washing the organic layer with a saturated sodium bicarbonate solution can help remove acidic impurities.
-
Problem 3: The Reaction Stalls and Does Not Go to Completion
Q: My reaction starts well, but then it seems to stop, leaving a significant amount of starting material. What can I do to drive the reaction to completion?
A: A stalled reaction suggests that a key reagent has been consumed or that the reaction has reached an unfavorable equilibrium under the current conditions.
Potential Causes & Solutions:
-
Insufficient Lawesson's Reagent: The stoichiometry of the reaction is critical. Theoretically, 0.5 equivalents of Lawesson's reagent are needed per equivalent of nitrile.
-
Solution: Ensure you are using at least 0.5 equivalents of high-quality Lawesson's reagent. In practice, a slight excess (e.g., 0.55-0.6 equivalents) may be necessary to ensure complete conversion.
-
-
Deactivation of the Reagent: As mentioned, moisture is a primary culprit for the deactivation of Lawesson's reagent.
-
Solution: Re-evaluate your experimental setup for any potential sources of moisture. Using freshly dried solvents and performing the reaction under an inert atmosphere are critical.
-
-
Use of Lewis Acid Additives: The addition of a Lewis acid can sometimes enhance the reactivity of the nitrile group towards thionation.
-
Solution: The use of boron trifluoride-diethyl etherate (BF₃·OEt₂) in conjunction with Lawesson's reagent has been reported to facilitate the thionation of nitriles. This approach should be used cautiously, as it can also promote other side reactions.
-
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Thionating Agent | Lawesson's Reagent | Generally effective and widely used for nitrile thionation.[4] |
| Stoichiometry | 0.5 - 0.6 eq. Lawesson's Reagent | A slight excess can help drive the reaction to completion. |
| Solvent | Toluene, Xylene, or THF (anhydrous) | Toluene/Xylene for higher temperatures, THF for milder, room temperature reactions.[2][12] |
| Temperature | 80-110 °C (Toluene/Xylene) or RT (THF) | Temperature should be optimized based on reaction progress. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture-induced decomposition of Lawesson's reagent. |
Experimental Protocol: Thionation of 2-Amino-5-nitrobenzonitrile with Lawesson's Reagent
Materials:
-
2-Amino-5-nitrobenzonitrile
-
Lawesson's Reagent
-
Anhydrous Toluene (or THF)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle (if using toluene)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-amino-5-nitrobenzonitrile (1.0 eq.).
-
Addition of Reagents: Under an inert atmosphere, add anhydrous toluene (or THF) to dissolve the starting material. Then, add Lawesson's reagent (0.55 eq.) in one portion.
-
Reaction:
-
If using Toluene: Heat the reaction mixture to a gentle reflux (approx. 110 °C).
-
If using THF: Stir the reaction mixture at room temperature.
-
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The product, this compound, should be more polar than the starting material.
-
Workup: Once the reaction is complete (typically after 2-4 hours, but may vary), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for the thionation of 2-amino-5-nitrobenzonitrile.
References
-
Wikipedia. Lawesson's reagent. [Link]
-
Organic Chemistry Portal. Lawesson's Reagent. [Link]
-
SigutLabs. Reagents of the month- April- Lawesson's and Woollins' reagents. [Link]
-
Semantic Scholar. Mechanism of the Reaction of Lawesson's Reagent with N‐Alkylhydroxamic Acids. [Link]
-
Taylor & Francis Online. A New Thionation Reagent: Preparation of Primary Thioamides from Nitriles. [Link]
-
ResearchGate. Advanced reagent for thionation: Rapid synthesis of primary thioamides from nitriles at room temperature | Request PDF. [Link]
-
Organic Chemistry Portal. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. [Link]
-
Taylor & Francis Online. Advanced reagent for thionation: Rapid synthesis of primary thioamides from nitriles at room temperature. [Link]
-
Audrey Yun Li. Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. [Link]
-
MDPI. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]
- Google Patents. JPH05320126A - Method for producing this compound.
-
ResearchGate. ChemInform Abstract: A Berzelius Reagent, Phosphorus Decasulfide (P4S10), in Organic Syntheses. [Link]
-
ResearchGate. Modification of organic compounds with Lawesson's reagent. [Link]
-
ResearchGate. Yields and Selectivity of Thionylations of Multifunctional Nitrile Substrates by the System Lawesson's Reagent-BF 3 ·OEt 2. [Link]
-
ResearchGate. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone | Request PDF. [Link]
-
PubMed. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. [Link]
Sources
- 1. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 2. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. JPH05320126A - Method for producing this compound - Google Patents [patents.google.com]
- 11. Lawesson's Reagent [organic-chemistry.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: 2-Amino-5-Nitrothiobenzamide & Related Compounds
Section 1: Critical Safety & Handling FAQs
This section provides direct answers to common questions regarding the safe handling and storage of 2-amino-5-nitrobenzamide, which should serve as a baseline for handling its thioamide analogue.
Q1: What are the primary hazards associated with 2-amino-5-nitrobenzamide?
Based on aggregated GHS data, 2-amino-5-nitrobenzamide is classified with the following hazards:
-
Serious Eye Irritation (Category 2A): The compound can cause significant irritation upon contact with the eyes.[1][2]
-
Skin Sensitization (Category 1B): May cause an allergic skin reaction upon repeated contact.[1][2]
While not universally listed, related nitro-aromatic compounds may also be harmful if swallowed or inhaled, and users should handle the substance with care to avoid creating dust.[3][4] The chemical, physical, and toxicological properties have not been thoroughly investigated for many compounds in this class.[5]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A multi-layered approach to PPE is essential to prevent skin, eye, and respiratory exposure. The required level of PPE can be adjusted based on the scale of the experiment and the potential for dust generation.
| Situation | Required PPE | Specifications & Rationale |
| Routine Weighing & Handling (Small Quantities) | Eye/Face Protection, Hand Protection, Lab Coat | Goggles: Chemical safety goggles meeting EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required to protect against dust particles.[6][7] Gloves: Chemically resistant nitrile gloves are standard. Always inspect gloves for tears or holes before use and dispose of them after handling.[5][6] Coat: A standard laboratory coat protects skin and personal clothing. |
| Procedures with High Risk of Dust/Aerosol Generation | All routine PPE + Respiratory Protection | Respirator: For procedures that may generate significant dust (e.g., scraping dried material, large transfers), work must be conducted in a certified chemical fume hood.[3][6] If a fume hood is not feasible, a NIOSH/MSHA-approved respirator is necessary.[5] |
| Large Spills | Full Body Protection | In the event of a large spill, more extensive protection including splash goggles, a full suit, dust respirator, and appropriate boots may be required.[6] |
Q3: What are the correct storage conditions for 2-amino-5-nitrobenzamide?
Proper storage is critical to maintain the compound's integrity and prevent hazardous situations.
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[1][4][7]
-
Environment: Store in a cool, dry, and well-ventilated area.[1][7] A recommended storage temperature for related compounds is 4°C.[3]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and acid chlorides.[4] Also, keep it separated from foodstuff containers.[1]
-
Light: Protect from direct sunlight, as nitroaromatic compounds can be light-sensitive.
Q4: How can I safely weigh and transfer this solid compound to minimize exposure?
The primary risk during handling is the inhalation of fine powder or its contact with skin and eyes.
-
Preparation: Before handling, ensure an eyewash station and safety shower are accessible.[6] Designate a specific area for handling, preferably within a chemical fume hood or a ventilated balance enclosure.
-
PPE: Don all required PPE as detailed in the table above.
-
Transfer: Use spatulas or powder funnels to transfer the solid. Avoid scooping or pouring in a way that creates airborne dust. If the material is static, an anti-static gun or weigh boat can be beneficial.
-
Cleaning: After weighing, carefully clean the spatula and the weighing area with a damp cloth or towel to collect any residual powder without generating dust. Dispose of the cleaning materials as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the work area.[6][7] Do not eat, drink, or smoke in the work area.[1]
Q5: What is the correct procedure for cleaning up a small spill?
For minor spills, a dry clean-up procedure is recommended to avoid generating dust.[1]
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Secure Area: Restrict access to the spill area.
-
PPE: Ensure you are wearing appropriate PPE, including a respirator if necessary.
-
Clean-up: Do NOT dry sweep. Gently cover the spill with an inert absorbent material. Carefully sweep up the material and place it into a suitable, sealed, and labeled container for disposal.[1][7]
-
Decontamination: Wipe the spill area with a wet cloth to remove any remaining residue. Dispose of all contaminated materials (gloves, wipes, etc.) as hazardous waste.
For major spills, evacuate the area and alert emergency services.[1]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 2-Amino-5-nitrobenzamide | C7H7N3O3 | CID 97665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Reactions with 2-Amino-5-nitrothiobenzamide
A Senior Application Scientist's Guide to the Impact of Solvent Choice on Reaction Rate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-amino-5-nitrothiobenzamide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvent selection in modulating reaction kinetics. As every experienced chemist knows, the solvent is not merely a medium but an active participant that can dictate the success or failure of a reaction. Here, we delve into the causality behind experimental choices to empower you to optimize your synthetic pathways.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties of this compound and the principles of solvent effects that govern its reactivity.
Q1: What are the key structural features of this compound that influence its reactivity and solubility?
A: The behavior of this compound in solution is governed by the interplay of its three functional groups on the benzene ring:
-
Amino Group (-NH₂): This is an electron-donating group and a hydrogen bond donor. It increases the nucleophilicity of the aromatic ring and can be protonated under acidic conditions.
-
Nitro Group (-NO₂): A powerful electron-withdrawing group, it deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Its high polarity significantly influences the molecule's overall dipole moment.[1]
-
Thioamide Group (-CSNH₂): This group is the primary site of many reactions. The sulfur atom is a soft nucleophile, readily participating in reactions like alkylation or acylation. The C=S bond also makes the adjacent carbon electrophilic. The N-H bonds are hydrogen bond donors.
The presence of both hydrogen bond donors (-NH₂) and acceptors (C=S, -NO₂) allows for complex intermolecular interactions, making solubility highly dependent on the solvent's ability to engage in hydrogen bonding.[1]
Q2: How do polar protic versus polar aprotic solvents generally affect reaction rates, particularly for nucleophilic reactions?
A: The distinction is critical and hinges on the solvent's ability to hydrogen bond.[2]
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds. They are excellent at solvating both cations and anions. However, they can significantly slow down reactions involving anionic nucleophiles by forming a "solvent cage" through hydrogen bonding.[3] This cage stabilizes the nucleophile, reducing its energy and making it less reactive.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) lack O-H or N-H bonds. While they have large dipole moments to dissolve polar compounds, they are poor at solvating anions.[4] They solvate the accompanying cation, leaving the nucleophile "naked" and highly reactive. This dramatically accelerates many nucleophilic reactions, sometimes by several orders of magnitude.[3]
Q3: My this compound won't dissolve. What are the likely causes and solutions?
A: Poor solubility is a common hurdle. The molecule's planar structure, combined with strong intermolecular hydrogen bonding and dipole-dipole interactions from the nitro and thioamide groups, leads to high crystal lattice energy.
Troubleshooting Steps:
-
Review Solvent Choice: Standard non-polar solvents like hexanes or toluene are unlikely to be effective. Start with polar aprotic solvents like DMF or DMSO, which are excellent at disrupting hydrogen bonds.
-
Gentle Heating: For many organic compounds, solubility increases with temperature.[5] Apply gentle heat while monitoring for any signs of degradation (color change).
-
Consider Co-solvents: If a single solvent is ineffective, a mixture might work. For example, adding a small amount of DMF to a solvent like dichloromethane can enhance solubility without drastically changing the reaction environment.[6]
-
pH Adjustment (for aqueous solutions): While primarily an organic-soluble compound, if used in a biphasic system, altering the pH is not recommended as it could ionize the amino group, complicating the reaction.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.
Troubleshooting Guide: Reaction Rate and Purity Issues
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: The reaction involving the thioamide sulfur is extremely slow.
A slow reaction rate is often directly attributable to the solvent choice, especially when the thioamide's sulfur atom is intended to act as a nucleophile.
Primary Cause: You are likely using a polar protic solvent (e.g., ethanol, methanol). As described in the FAQs, these solvents form a hydrogen-bonding cage around the nucleophilic sulfur, severely hindering its ability to attack an electrophile.[3] A patent for the synthesis of this compound itself uses an alcohol as a solvent, but this is for a reaction with H₂S, where the conditions are specific to that transformation.[7] For subsequent reactions where the thioamide is a nucleophile, this solvent class is often suboptimal.
Solutions:
-
Switch to a Polar Aprotic Solvent: This is the most effective solution. Solvents like DMF , DMSO , or acetonitrile will leave the thioamide sulfur unsolvated and highly reactive, leading to a significant rate increase.
-
Phase-Transfer Catalysis: If you must use a biphasic or protic system, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can shuttle the deprotonated (and more nucleophilic) thioamide into the organic phase, away from the protic solvent, thereby accelerating the reaction.
Data Summary: Expected Impact of Solvent on Nucleophilic Thioamide Reactions
| Solvent | Class | Dielectric Constant (ε) | Expected Reaction Rate (S-alkylation) | Rationale |
| Toluene | Non-Polar | 2.4 | Very Slow | Poor solubility of the polar thioamide and any ionic reagents. |
| Dichloromethane | Borderline Aprotic | 9.1 | Slow to Moderate | Moderate polarity may not be sufficient to dissolve all reactants.[2] |
| Tetrahydrofuran (THF) | Borderline Aprotic | 7.6 | Moderate | Good general-purpose solvent, but less polar than DMF or DMSO. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Fast | Effectively solvates cations, leaving the nucleophile highly reactive.[3] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Very Fast | Excellent solvating power for polar molecules; promotes high nucleophilicity. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very Fast | Highest polarity; exceptional at accelerating nucleophilic reactions. |
| Methanol (MeOH) | Polar Protic | 32.7 | Very Slow | Strong hydrogen bonding "cages" and deactivates the thioamide nucleophile.[8] |
| Ethanol (EtOH) | Polar Protic | 24.6 | Very Slow | Similar to methanol, it will suppress nucleophilicity through solvation.[8] |
Issue 2: I'm observing significant byproduct formation, and the reaction is messy.
Unexpected side reactions can often be traced back to the solvent's reactivity or its inability to control the reaction's energy profile.
Possible Causes & Solutions:
-
Solvent Reactivity: Some solvents can participate in the reaction. For example, under strongly basic conditions, DMF can decompose to dimethylamine, which is nucleophilic and can lead to byproducts.
-
Action: Ensure your solvent is stable under the reaction conditions. If using a strong base, consider a more inert solvent like THF or dioxane.
-
-
Presence of Water: Trace amounts of water in solvents like THF or DMF can hydrolyze starting materials or intermediates, especially if acyl halides or other water-sensitive electrophiles are used.
-
Action: Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent before use.
-
-
Thermal Runaway: Highly polar aprotic solvents can accelerate reactions so much that the resulting exotherm becomes difficult to control, leading to thermal degradation and byproduct formation.
-
Action: When switching to a more reactive solvent system, ensure adequate cooling. Add reagents slowly and monitor the internal reaction temperature.[9]
-
Workflow for Troubleshooting Slow Reaction Rates
The following diagram outlines a logical workflow for diagnosing and solving issues related to slow reaction kinetics.
Caption: A systematic workflow for troubleshooting and optimizing slow reactions.
Experimental Protocols
Protocol 1: Comparative Analysis of Solvent Effects on S-Alkylation
This protocol provides a method to screen different solvents to find the optimal conditions for an S-alkylation reaction, a common transformation for thioamides.
Objective: To determine the relative reaction rates of the S-alkylation of this compound in a polar protic vs. a polar aprotic solvent.
Materials:
-
This compound
-
Electrophile (e.g., Iodomethane or Benzyl Bromide, 1.05 eq)
-
Mild non-nucleophilic base (e.g., K₂CO₃, 2.0 eq)
-
Solvent 1: Anhydrous Ethanol
-
Solvent 2: Anhydrous DMF
-
TLC plates, reaction vials, stirring equipment
Procedure:
-
Setup: Place this compound (e.g., 50 mg, 1 eq) and K₂CO₃ (2.0 eq) into two separate reaction vials equipped with stir bars.
-
Solvent Addition: To Vial A, add anhydrous Ethanol (e.g., 2 mL). To Vial B, add anhydrous DMF (2 mL).
-
Initiation: Stir both mixtures at room temperature for 10 minutes. Add the electrophile (1.05 eq) to each vial simultaneously.
-
Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 15 minutes). Spot the starting material and the reaction mixture on the same plate.
-
Analysis: Compare the rate of consumption of the starting material and the formation of the product in both solvents. The reaction in DMF is expected to proceed significantly faster.
Expected Outcome: This experiment will provide direct, qualitative evidence of the powerful effect of solvent choice. The reaction in DMF should reach completion in a fraction of the time it takes in ethanol.
Visualizing the Solvent Caging Effect
The diagram below illustrates how polar protic solvents hinder nucleophiles.
Caption: "Caged" vs. "Naked" nucleophile in protic and aprotic solvents.
References
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from Chemistry Steps website. [Link]
- Google Patents. (1993). JPH05320126A - Method for producing this compound.
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
SpringerLink. (n.d.). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. [Link]
- Google Patents. (1988).
- Google Patents. (1965).
-
Angene. (n.d.). Exploring 2-Amino-5-Nitrothiazole: Properties, Applications, and Manufacturing. [Link]
-
Reddit. (2020). Nucleophilicity (Protic vs. Aprotic solvents). [Link]
-
YouTube. (2023). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. [Link]
Sources
- 1. 2-Amino-5-nitrobenzamide|Research Chemical [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]
- 7. JPH05320126A - Method for producing this compound - Google Patents [patents.google.com]
- 8. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to the Wastewater-Free Synthesis of 2-Amino-5-nitrothiobenzamide
Welcome to the technical support guide for the development of a sustainable, wastewater-free synthesis of 2-amino-5-nitrothiobenzamide. This document is designed for researchers, chemists, and process development professionals dedicated to incorporating green chemistry principles into their synthetic workflows. We move beyond simple protocols to explain the fundamental causality behind experimental choices, empowering you to troubleshoot effectively and innovate responsibly.
This guide is centered around a proven, high-yield method that eliminates aqueous waste streams through efficient solvent and catalyst recycling. We will also explore next-generation, solvent-minimized approaches to provide a comprehensive view of sustainable thioamidation.
Frequently Asked Questions (FAQs)
Q1: What is the core principle of the wastewater-free synthesis of this compound?
A1: The primary method involves the direct thionation of 2-amino-5-nitrobenzonitrile using hydrogen sulfide in an alcoholic solvent, catalyzed by a secondary or tertiary amine. The "wastewater-free" aspect is achieved by filtering the crystalline product directly from the reaction medium. The resulting mother liquor, containing the alcohol solvent and amine catalyst, can then be distilled and recycled for subsequent batches, drastically reducing waste.[1]
Q2: What are the primary safety concerns associated with this synthesis?
A2: The most significant hazard is the use of hydrogen sulfide (H₂S), a highly toxic, flammable, and corrosive gas. All reactions involving H₂S must be conducted in a well-ventilated fume hood with continuous H₂S gas monitoring. Additionally, the use of lower alcohols like methanol and isopropanol presents a flammability risk.[1] Appropriate grounding and avoidance of ignition sources are mandatory.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be developed to clearly separate the starting material (2-amino-5-nitrobenzonitrile) from the more polar product (this compound). The disappearance of the starting material spot indicates reaction completion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q4: Are there alternative "green" methods for this type of transformation?
A4: Yes, several innovative green chemistry approaches are applicable to thioamide synthesis. These include:
-
Mechanochemistry: This solvent-free or liquid-assisted grinding (LAG) technique uses mechanical force to drive the reaction, often with a thionating agent like Lawesson's reagent. It eliminates the need for bulk solvents, offering high yields and simple workups.[2][3][4]
-
Deep Eutectic Solvents (DES): These are biodegradable, low-cost solvents that can serve as an environmentally benign reaction medium for thioamide synthesis, often replacing volatile organic compounds.[5]
Core Protocol: Amine-Catalyzed Thionation in Recyclable Alcohol Solvent
This protocol is adapted from a patented industrial process designed for high yield and minimal waste generation.[1]
Reaction Mechanism Overview
The reaction proceeds via the base-catalyzed addition of hydrogen sulfide to the nitrile group of 2-amino-5-nitrobenzonitrile. The amine catalyst activates the hydrogen sulfide, increasing its nucleophilicity, and facilitates the tautomerization to the final thioamide product.
Caption: Simplified mechanism of amine-catalyzed nitrile thionation.
Step-by-Step Experimental Protocol
-
Reactor Setup: Charge a pressure-rated glass reactor equipped with a mechanical stirrer, gas inlet, thermometer, and condenser with 2-amino-5-nitrobenzonitrile (1.0 eq).
-
Solvent and Catalyst Addition: Add isopropanol (IPA) (approx. 4-5 times the weight of the starting material) and diethylamine (0.1-0.2 eq) to the reactor.[1]
-
Inerting: Purge the reactor with an inert gas, such as nitrogen, to remove air.
-
Heating: Heat the stirred slurry to the target reaction temperature, typically between 50-60°C.[1]
-
Hydrogen Sulfide Introduction: Slowly introduce hydrogen sulfide gas into the reaction mixture. The molar ratio of H₂S to the starting nitrile should be between 1.1 and 1.5.[1] The reaction can be run at atmospheric or slightly elevated pressure (1-4 kg/cm ²).
-
Reaction Monitoring: Maintain the temperature and continue stirring. Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Product Isolation: Cool the reaction mixture to room temperature or below (e.g., 15°C). The orange crystalline product will precipitate. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected crystals with a small amount of cold isopropanol to remove residual mother liquor. Dry the product under vacuum.
-
Solvent and Catalyst Recovery: Combine the filtrate and the washings. Recover the isopropanol and diethylamine by distillation. The recovered solvent/catalyst mixture can be fortified with fresh catalyst and reused in the next batch.[1]
Typical Reaction Parameters
| Parameter | Value | Rationale | Reference |
| Starting Material | 2-Amino-5-nitrobenzonitrile | Commercially available precursor. | [1] |
| Solvent | Isopropanol or Methanol | Allows for good slurry concentration and easy recovery via distillation. | [1] |
| Catalyst | Diethylamine or Triethylamine | Activates H₂S and is easily recovered with the solvent. | [1] |
| Temperature | 50 - 60 °C | Optimal balance between reaction rate and minimizing potential side reactions. | [1] |
| H₂S Molar Ratio | 1.1 - 1.5 | A slight excess ensures complete conversion of the nitrile. | [1] |
| Pressure | Atmospheric to 4 kg/cm ² | Increased pressure can improve H₂S solubility and reaction rate. | [1] |
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis.
Caption: Logic diagram for troubleshooting common synthesis issues.
Problem 1: Low yield of the final product.
-
Potential Cause: Incomplete reaction.
-
Solution: Verify that the starting material has been fully consumed via TLC or HPLC analysis. If not, see "Problem 2" below.
-
-
Potential Cause: Inefficient delivery of hydrogen sulfide.
-
Solution: Ensure the H₂S gas cylinder is not empty and that the delivery lines are not blocked. Check for leaks in the system. If operating at atmospheric pressure, consider increasing to a slight positive pressure to enhance H₂S solubility.[1]
-
-
Potential Cause: Product loss during isolation.
-
Solution: Ensure the reaction mixture is thoroughly cooled before filtration to maximize precipitation. Use a minimal amount of cold solvent to wash the filter cake, as the product may have some solubility in warmer solvent.
-
Problem 2: The reaction is incomplete; significant starting material remains.
-
Potential Cause: Insufficient reaction time or temperature.
-
Solution: Extend the reaction time, continuing to monitor by TLC. Ensure the internal reaction temperature is maintained within the optimal 50-60°C range.[1]
-
-
Potential Cause: Catalyst deactivation or insufficient amount.
-
Solution: Use a fresh bottle of the amine catalyst. Impurities in recycled solvent could potentially poison the catalyst; ensure the recovery distillation is efficient. Verify that the correct molar equivalent of the catalyst was added.
-
-
Potential Cause: Insufficient hydrogen sulfide.
-
Solution: Ensure a slight excess of H₂S is used (up to 1.5 molar equivalents). A slow flow rate may lead to H₂S escaping before it can react; ensure efficient stirring and gas dispersion.
-
Problem 3: The isolated product is discolored or shows multiple spots on TLC.
-
Potential Cause: Formation of side products.
-
Solution: A potential side reaction is the reduction of the nitro group by hydrogen sulfide, which can occur at higher temperatures. Maintain strict temperature control. The presence of impurities in the starting 2-amino-5-nitrobenzonitrile can also lead to byproducts.
-
-
Potential Cause: Residual catalyst or starting material.
-
Solution: Ensure the product is washed thoroughly with cold solvent on the filter. If impurities persist, recrystallization from a suitable solvent (such as ethanol) may be necessary. Treatment with activated charcoal during recrystallization can help remove colored impurities.[6]
-
References
- Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermedi
- Site-Specific Incorporation of Multiple Thioamide Substitutions into a Peptide Backbone via Solid Phase Peptide Synthesis.
- Amino Monothio Acids in Solid-Phase Synthesis of Peptide Thioamides. PubMed.
- Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs.
- Thioamide Protection and Use Against the Dragon of Solid-Phase Peptide Synthesis.
- Mechanochemical Synthesis of Thiolactams and Other Thioamides Using Lawesson's Reagent.
- Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
- Thioamides: Biosynthesis of Natural Compounds and Chemical Applic
- Mechanochemical Synthesis of Thiolactams and other Thioamides Using Lawesson's Reagent.
- Method for producing this compound.
- Synthesis of thiobenzamide using elemental sulfur (S8).
- Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). RSC Publishing.
- Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. Benchchem.
- The Reaction of Nitrous Acid with Thiobenzamides. Journal of the American Chemical Society.
- Environmentally green synthesis of thioformamide deriv
- Navigating Scale-Up Challenges in 2-Amino-5-nitrobenzoic Acid Synthesis: A Technical Support Guide. Benchchem.
- Energy efficient and greener synthesis of pharmacologically important thio-moieties. Oriental Journal of Chemistry.
- Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid. Benchchem.
Sources
- 1. JPH05320126A - Method for producing this compound - Google Patents [patents.google.com]
- 2. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES) - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Amino-5-nitrothiobenzamide for Researchers and Drug Development Professionals
Introduction: The Significance of 2-Amino-5-nitrothiobenzamide
This compound is a crucial scaffold in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motifs, featuring an aromatic amine, a nitro group, and a thioamide functional group, make it a versatile building block for developing novel therapeutic agents. The thioamide group, in particular, is a bioisostere of the amide bond and has been associated with enhanced biological activities in certain pharmaceuticals. Given its importance, the efficient and scalable synthesis of this compound is of significant interest to the research and drug development community. This guide provides an in-depth comparison of the prevalent synthesis methods, offering insights into the underlying chemistry, experimental protocols, and comparative performance to aid in the selection of the most suitable route for specific research and development needs.
Primary Synthetic Pathway: Thionation of 2-Amino-5-nitrobenzonitrile
The most direct and widely reported method for the synthesis of this compound involves the thionation of the corresponding nitrile precursor, 2-amino-5-nitrobenzonitrile. This transformation is pivotal and can be achieved through several methodologies, each with its own set of advantages and challenges.
Method 1: Direct Thionation with Hydrogen Sulfide
This classical approach involves the reaction of 2-amino-5-nitrobenzonitrile with hydrogen sulfide gas in the presence of a basic catalyst. A notable improvement on this method utilizes a secondary or tertiary amine as a catalyst in an alcoholic solvent, which has been shown to produce high yields of the desired product without the generation of significant aqueous waste[1].
Caption: Thionation of 2-amino-5-nitrobenzonitrile using hydrogen sulfide.
-
Setup: A four-necked flask is equipped with a mechanical stirrer, a thermometer, a gas inlet tube, and a condenser connected to a trap for unreacted hydrogen sulfide (e.g., containing aqueous sodium hydroxide).
-
Reaction Mixture: 2-Amino-5-nitrobenzonitrile is suspended in a suitable lower alcohol solvent (e.g., isopropanol or methanol)[1]. A catalytic amount of a secondary or tertiary amine, such as diethylamine or triethylamine, is added to the mixture[1].
-
Reaction: The mixture is heated to a specified temperature (e.g., 50-60°C), and hydrogen sulfide gas is bubbled through the suspension over several hours[1].
-
Work-up: After the reaction is complete (monitored by TLC or HPLC), the mixture is cooled, and the precipitated orange crystals of this compound are collected by filtration.
-
Purification: The collected solid is washed with a small amount of cold alcohol and dried to afford the pure product. The solvent from the filtrate can be recovered by distillation[1].
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-nitrobenzonitrile | [1] |
| Key Reagents | Hydrogen sulfide, Diethylamine | [1] |
| Solvent | Isopropanol | [1] |
| Reaction Time | ~4 hours | [1] |
| Yield | Up to 91.4% | [1] |
| Purity | 98.1% - 98.6% | [1] |
The use of an amine catalyst is crucial for activating the hydrogen sulfide and facilitating its nucleophilic addition to the nitrile group. The choice of a lower alcohol as a solvent aids in the solubility of the reactants and the precipitation of the product upon cooling, simplifying purification. This method is advantageous for its high yield and purity, as well as the potential for solvent and catalyst recycling, making it industrially viable[1]. However, the handling of highly toxic and flammable hydrogen sulfide gas requires specialized equipment and stringent safety protocols.
Method 2: Alternative Thionating Agents (A Safer Approach)
To circumvent the hazards associated with hydrogen sulfide gas, alternative thionating agents can be employed. These methods often involve the in-situ generation of the thionating species or the use of less hazardous sulfur sources.
A more convenient and safer alternative involves the use of solid sodium hydrogen sulfide (NaSH) in combination with an amine hydrochloride, such as diethylamine hydrochloride[2][3]. This mixture effectively mimics the conditions of using hydrogen sulfide and an amine catalyst without the need to handle the toxic gas directly.
Caption: Thionation using sodium hydrogen sulfide and diethylamine hydrochloride.
-
Reaction Mixture: To a solution of 2-amino-5-nitrobenzonitrile in a suitable solvent (e.g., DMF or a mixture of 1,4-dioxane and water), sodium hydrogen sulfide hydrate and diethylamine hydrochloride are added[2].
-
Reaction: The mixture is heated mildly (e.g., 50-70°C) and stirred until the reaction is complete.
-
Work-up: The reaction mixture is cooled and poured into water. The precipitated product is collected by filtration.
-
Purification: The crude product is washed with water and can be further purified by recrystallization.
The Willgerodt-Kindler reaction, which traditionally converts aryl alkyl ketones to thioamides, can be adapted for the thionation of nitriles. This involves heating the nitrile with elemental sulfur and a secondary amine (like morpholine or piperidine)[4][5][6][7][8].
Caption: Thionation via a modified Willgerodt-Kindler approach.
These alternative methods offer significant safety advantages over the use of hydrogen sulfide gas. The sodium hydrogen sulfide method is particularly attractive due to its use of solid, easily handled reagents and good yields for a variety of nitriles[2][3]. The Willgerodt-Kindler approach is a classic reaction in sulfur chemistry and provides a metal-free alternative, although it may require higher reaction temperatures[4]. For both methods, optimization of the reaction conditions (solvent, temperature, and stoichiometry) would be necessary for the specific substrate, 2-amino-5-nitrobenzonitrile.
Comparative Analysis of Thionation Methods
| Feature | Method 1: H2S Gas | Method 2A: NaSH/Amine Salt | Method 2B: Willgerodt-Kindler |
| Key Reagents | H₂S (gas), Amine catalyst | NaSH (solid), Amine hydrochloride | S₈ (solid), Secondary amine |
| Safety | High risk (toxic, flammable gas) | Moderate risk (handle solids) | Low to moderate risk |
| Yield | High (up to 91.4%)[1] | Generally good to excellent[2][3] | Variable, can be high |
| Reaction Conditions | Mild to moderate temperature | Mild heating | Often higher temperatures |
| Scalability | Requires specialized equipment | Readily scalable | Scalable |
| Waste | Minimal aqueous waste[1] | Standard aqueous work-up | Standard work-up |
Synthesis of the Precursor: 2-Amino-5-nitrobenzonitrile
The overall efficiency of synthesizing this compound is heavily dependent on the availability and synthesis of its precursor, 2-amino-5-nitrobenzonitrile. Several routes to this key intermediate have been reported.
Route A: From 2-Chloro-5-nitrobenzonitrile
A common industrial method involves the nucleophilic aromatic substitution of 2-chloro-5-nitrobenzonitrile with ammonia[9]. The electron-withdrawing nitro group activates the chlorine atom for displacement.
Caption: Synthesis of the precursor from 2-chloro-5-nitrobenzonitrile.
Route B: Dehydration of 5-Nitroanthranilamide
Another effective method is the dehydration of 5-nitroanthranilamide using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃)[10].
Caption: Synthesis of the precursor via dehydration of the corresponding amide.
Conclusion and Recommendations
The synthesis of this compound is most directly achieved through the thionation of 2-amino-5-nitrobenzonitrile. For laboratory-scale synthesis where safety is a primary concern, the use of sodium hydrogen sulfide with an amine salt is a highly recommended alternative to gaseous hydrogen sulfide. For larger-scale industrial production, the classical hydrogen sulfide method, when performed with appropriate engineering controls, offers high yields and process efficiency[1].
The choice of the synthetic route for the precursor, 2-amino-5-nitrobenzonitrile, will depend on the availability and cost of the starting materials. The amination of 2-chloro-5-nitrobenzonitrile is a straightforward and common industrial process[9].
Ultimately, the optimal synthesis strategy will be a balance of factors including yield, purity requirements, safety considerations, cost of reagents, and the scale of the reaction. Researchers and process chemists should carefully evaluate these parameters to select the most suitable method for their specific objectives.
References
- Method for producing this compound.
-
Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Semantic Scholar. [Link]
-
Technical Deep Dive: Synthesis and Properties of 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Process for the preparation of 2-amino-5-nitrobenzonitrile.
-
Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Taylor & Francis Online. [Link]
-
Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Taylor & Francis Online. [Link]
-
Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. National Institutes of Health. [Link]
-
Efficient Synthesis of Thiobenzanilides by Willgerodt-Kindler Reaction with Base Catalysts. Organic Chemistry Portal. [Link]
-
Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]
-
Willgerodt-Kindler Reaction. MSU chemistry. [Link]
-
Willgerodt-Kindler Reaction's Microwave-Enhanced Synthesis of Thiobenzamides Derivatives in Heterogeneous Acid Catalysis with. ResearchGate. [Link]
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- 1. JPH05320126A - Method for producing this compound - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Thiobenzanilides by Willgerodt-Kindler Reaction with Base Catalysts [organic-chemistry.org]
- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]
A Technical Guide for Drug Development Professionals: A Comparative Analysis of 2-Amino-5-nitrothiobenzamide and Functionally Diverse Thiobenzamide Scaffolds
This guide provides an in-depth comparison of 2-amino-5-nitrothiobenzamide, a molecule of significant synthetic interest, against the broader class of functionalized thiobenzamides. We will dissect the unique structural attributes of this compound, project its potential biological activities based on isosteric analogs, and contrast these with established thiobenzamide derivatives through a focused case study on Poly (ADP-ribose) Polymerase (PARP) inhibition. The content herein is synthesized from peer-reviewed literature and is intended to provide researchers, scientists, and drug development professionals with a robust framework for strategic compound design and evaluation.
The Thiobenzamide Core: A Privileged Scaffold in Medicinal Chemistry
The replacement of an amide's carbonyl oxygen with sulfur to form a thioamide imparts profound changes to a molecule's physicochemical properties, opening new avenues for drug design.[1][2] Thioamides, while geometrically similar to amides, exhibit distinct characteristics that medicinal chemists can leverage:
-
Enhanced Hydrogen Bond Donation: The C=S bond is longer and more polarizable than a C=O bond, making the thioamide N-H proton more acidic and a stronger hydrogen bond donor.[1]
-
Increased Lipophilicity: The larger, less electronegative sulfur atom generally increases a compound's lipophilicity, which can enhance membrane permeability and alter pharmacokinetic profiles.[2]
-
Metabolic Versatility: The thioamide moiety can undergo metabolic S-oxidation, potentially leading to unique activity profiles or serving as a bioactivatable prodrug.[3][4]
-
Metal Chelation: Sulfur's affinity for metals makes thioamides effective chelating agents, a property exploited in drugs like elesclomol, which transports copper to induce oxidative stress in cancer cells.[2]
The pharmacological landscape of thiobenzamides is vast, with derivatives showing activity as antiviral agents, H₂S donors for anti-inflammatory applications, and potent enzyme inhibitors.[5][6] The nature and position of substituents on the benzamide ring and the thioamide nitrogen are critical determinants of a compound's ultimate biological target and potency.[3][7]
Profile of this compound: A Study in Electronic Dichotomy
This compound presents a compelling chemical architecture defined by the interplay of potent, electronically opposing functional groups. While direct experimental data on this specific thioamide is scarce in public literature, we can infer its potential properties by analyzing its structure and its close oxygen and heterocyclic isosteres.
The molecule features:
-
An electron-donating amino (-NH₂) group at the C2 (ortho) position.
-
A strongly electron-withdrawing nitro (-NO₂) group at the C5 (meta) position relative to the thioamide.
-
The thioamide (-CSNH₂) group itself.
This arrangement creates a "push-pull" electronic system that can significantly influence the molecule's reactivity, binding affinity, and metabolic fate. Its close analog, 2-amino-5-nitrobenzamide, is recognized as a valuable heterofunctional ligand for creating coordination polymers and supramolecular structures.[8] This suggests that this compound could also exhibit strong metal-coordinating properties.
Furthermore, derivatives of the related 2-amino-5-nitrothiazole scaffold have demonstrated significant biological activity, including inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic bacteria and antiproliferative effects against breast cancer cell lines.[9][10] The shared 2-amino-5-nitro substitution pattern suggests that this compound may possess latent antimicrobial or anticancer properties worthy of investigation.
Comparative Case Study: Thiobenzamides as Poly (ADP-ribose) Polymerase (PARP) Inhibitors
To provide a tangible comparison, we will evaluate this compound within the context of PARP inhibition, a clinically validated anticancer strategy.
Mechanism of PARP Inhibition and Synthetic Lethality
PARP enzymes, particularly PARP1, are crucial for repairing single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs persist and, during DNA replication, degenerate into more lethal double-strand breaks (DSBs).[11] In healthy cells, these DSBs are efficiently repaired by the Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[12] However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. The accumulation of unrepaired DSBs in these cells triggers cell death, an elegant concept known as synthetic lethality.[13][14]
DOT script for PARP Inhibition Mechanism
Caption: Mechanism of synthetic lethality via PARP inhibition.
Comparative Analysis of PARP Inhibitors
The core of many PARP inhibitors is a benzamide moiety that mimics the nicotinamide portion of the NAD+ cofactor, binding to the enzyme's catalytic domain.[14] We can compare our molecule of interest with established and next-generation inhibitors.
| Feature | Olaparib (1st Gen Benzamide) | Thioparib (Next-Gen Thiobenzamide) | This compound (Projected) |
| Core Scaffold | Phthalazinone-benzamide | Thiophene-thiobenzamide | Nitroaniline-thiobenzamide |
| PARP Trapping | Moderate | Potent | Unknown, potentially high due to thioamide |
| PARP1 IC₅₀ | ~5 nM[14] | ~1-2 nM[15] | Unknown; requires experimental validation. |
| Key Interactions | The benzamide C=O group interacts with the active site.[14] | The thioamide C=S group enhances binding and trapping efficiency.[15] | The thioamide C=S would be the primary binding anchor. The ortho-amino group could form additional H-bonds, while the nitro group could influence solubility and electronic interactions. |
| Known Resistances | Resistance can arise from HR restoration or drug efflux pumps.[12] | Demonstrates activity against some olaparib-resistant models, potentially by inhibiting other PARP family members like PARP7 and activating an anti-tumor immune response.[15] | Unknown. Its unique structure may allow it to overcome certain resistance mechanisms but could be susceptible to others. |
Expert Insights: The transition from Olaparib's benzamide to Thioparib's thiobenzamide scaffold demonstrates the potential of thioisosteres to enhance potency, particularly in "trapping" the PARP enzyme on DNA, which is a key driver of cytotoxicity.[15] For this compound, the ortho-amino group is particularly interesting. It could serve as an additional hydrogen bond donor, potentially increasing affinity for the PARP active site. However, the bulky and polar nitro group may present challenges for cell permeability and could be a liability for metabolic reduction in hypoxic tumor environments. Experimental validation is essential.
Experimental Protocols for Evaluation
To move from theoretical analysis to empirical data, a logical experimental workflow is required. The following protocols provide a self-validating system for synthesizing and evaluating novel thiobenzamide derivatives.
Protocol 1: Synthesis of this compound
This protocol describes the thionation of the corresponding benzamide precursor, a standard and reliable method for thioamide synthesis.
Principle: Lawesson's reagent is a thionating agent that efficiently converts a carbonyl group (C=O) into a thiocarbonyl group (C=S). The reaction is typically performed in an anhydrous, high-boiling-point solvent.
Materials:
-
2-Amino-5-nitrobenzamide (precursor)
-
Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)
-
Anhydrous Toluene or Dioxane
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 2-amino-5-nitrobenzamide in anhydrous toluene.
-
Reagent Addition: Add 0.5 to 0.6 equivalents of Lawesson's reagent to the solution. Causality Note: Using a slight excess of the amide ensures complete consumption of the expensive Lawesson's reagent and simplifies purification.
-
Heating: Heat the reaction mixture to reflux (approx. 110°C for toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
DOT script for Synthesis Workflow
Caption: General workflow for the synthesis of a thiobenzamide.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: The MTT assay measures the metabolic activity of cells as an indicator of viability. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[16]
Procedure:
-
Cell Seeding: Seed BRCA-deficient (e.g., CAPAN-1) and BRCA-proficient (e.g., BxPC-3) cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the cell viability versus compound concentration. Calculate the IC₅₀ (the concentration that inhibits 50% of cell growth) for each cell line. A significantly lower IC₅₀ in the BRCA-deficient line indicates synthetic lethality.
Concluding Remarks & Future Perspectives
This compound stands as an under-explored yet synthetically accessible molecule with a compelling electronic profile. While this guide projects its potential based on structural analogs, the true value of this compound can only be unlocked through empirical investigation. Its thioamide core suggests potential for enhanced potency in established target classes like PARP, while its unique substitution pattern may yield novel biological activities or help overcome existing drug resistance mechanisms.
Future research should prioritize the synthesis and rigorous in vitro evaluation of this compound. A broad screening approach against various cancer cell lines and microbial strains, followed by target deconvolution for any observed hits, would be a logical path forward. The comparative framework presented here provides the strategic rationale and methodological foundation for undertaking such an investigation.
References
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Yu, K. L., Torri, A. F., Luo, G., et al. (2002). Structure-activity relationships for a series of thiobenzamide influenza fusion inhibitors derived from 1,3,3-trimethyl-5-hydroxy-cyclohexylmethylamine. Bioorganic & Medicinal Chemistry Letters, 12(23), 3379-82. [Link][5]
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Forlani, L., & Boga, C. (2002). Kinetics and mechanism of condensation reactions of thiobenzamides and N-substituted thioureas. Journal of the Chemical Society, Perkin Transactions 2, 768-772. [Link][7]
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Pu, X., Fu, Z., Wu, D., et al. (2024). One-Pot Synthesis of Dihydrobenzo[a]fluorenes via Cascade C–H Annulation of Thiobenzamide with Alkynes. The Journal of Organic Chemistry. [Link][17]
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Cashman, J. R., Traiger, G. J., & Hanzlik, R. P. (1982). Pneumotoxic effects of thiobenzamide derivatives. Toxicology, 23(1), 85–93. [Link][3]
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Platel, R. H., & Reineke, T. M. (2015). Long-term release of a thiobenzamide from a backbone functionalized poly(lactic acid). Polymer Chemistry, 6, 7188-7195. [Link][6]
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Platel, R. H., & Reineke, T. M. (2015). Long-term release of a thiobenzamide from a backbone functionalized poly(lactic acid). National Institutes of Health. [Link][18]
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Turcotte, S. B., et al. (2010). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. National Institutes of Health. [Link][9]
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Szafraniec, J., et al. (2022). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. Cellular Therapy and Transplantation, 11(2), 52-59. [Link][10]
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Goth, R., & Goth, A. (2024). Unlocking the potential of the thioamide group in drug design and development. National Institutes of Health. [Link][2]
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The Oncology Nurse. (2017). PARP Inhibitor Therapy Improves Outcomes for Ovarian Cancer Patients Who Have BRCA Wild-Type Tumors. The Oncology Nurse. [Link][13]
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Wang, W., et al. (2022). Thioparib inhibits homologous recombination repair, activates the type I IFN response, and overcomes olaparib resistance. EMBO Molecular Medicine. [Link][15]
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Issels, R. D., et al. (2010). 6-thioguanine selectively kills BRCA2-defective tumors and overcomes PARP inhibitor resistance. Cancer Research, 70(15), 6251-6258. [Link][12]
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Bhanushali, U., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. National Institutes of Health. [Link][19]
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Lee, J. M., & Lee, J. Y. (2021). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. MDPI. [Link][14]
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Massachusetts General Hospital. (2021). Researchers pinpoint how PARP inhibitors combat BRCA1 and BRCA2 tumor cells. Massachusetts General Hospital News. [Link][11]
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A Comparative Guide to the Structural Validation of 2-amino-5-nitrothiobenzamide using NMR and Mass Spectrometry
This guide provides an in-depth, technical walkthrough for the definitive structural validation of 2-amino-5-nitrothiobenzamide, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of data. It details the causality behind experimental choices and demonstrates how orthogonal analytical techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—are synergistically employed to build an irrefutable body of evidence for the molecular structure.
Our approach is grounded in the principle of self-validation, where each piece of data logically supports the others, culminating in a comprehensive and trustworthy structural assignment.
The Analytical Challenge: Confirming the Structure
The putative structure of this compound is presented below. Our objective is to confirm this exact arrangement of atoms, including the substitution pattern on the aromatic ring and the identity of the thioamide functional group. A simple misinterpretation, such as an isomeric variant, could have significant consequences in a synthetic pathway or drug discovery program.
Proposed Structure:
Figure 1. Proposed chemical structure of this compound.
Our analytical strategy relies on two core pillars:
-
Mass Spectrometry (MS): To determine the elemental composition and molecular weight, and to probe the structure through controlled fragmentation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the complete carbon-hydrogen framework and establish atom-to-atom connectivity.
The following diagram illustrates the logical workflow we will follow for this validation process.
Mass Spectrometry: Elemental Composition and Fragmentation
Mass spectrometry is the first step in our validation, as it provides the fundamental molecular formula. We employ High-Resolution Mass Spectrometry (HRMS) for this purpose.
Expertise in Action: We choose Electrospray Ionization (ESI) in positive ion mode. ESI is a "soft" ionization technique that is ideal for this molecule, as it is likely to generate the protonated molecular ion, [M+H]+, with minimal in-source fragmentation. This preserves the crucial molecular weight information. A Time-of-Flight (TOF) analyzer is chosen for its high mass accuracy, which is essential for determining the elemental formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters (Positive Mode):
-
Capillary Voltage: +3.5 to +4.5 kV
-
Nebulizing Gas (N₂): 1-2 Bar
-
Drying Gas (N₂): 6-8 L/min at 180-200 °C
-
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
Data Analysis and Interpretation
The expected molecular formula for this compound is C₇H₇N₃O₂S .
| Attribute | Theoretical Value | Expected Experimental Result | Justification |
| Monoisotopic Mass | 197.0262 Da | 197.0262 ± 0.001 Da | The uncharged, exact mass of the molecule using the most abundant isotopes. |
| [M+H]⁺ Ion | 198.0340 m/z | 198.0340 ± 0.001 m/z | The primary ion observed in positive mode ESI, confirming the molecular weight. |
| Isotopic Pattern | A+2 peak ~4.5% of A | A prominent [M+2+H]⁺ peak at ~199.03 m/z | The natural abundance of the ³⁴S isotope provides a characteristic signature, confirming the presence of a single sulfur atom. |
Tandem MS (MS/MS): Probing Connectivity
To further confirm the structure, we perform an MS/MS experiment. The [M+H]⁺ ion at m/z 198.03 is isolated and subjected to Collision-Induced Dissociation (CID). The resulting fragments provide clues about the molecule's assembly. Aromatic systems are generally stable, so fragmentation often involves the substituents.[1] The presence of the nitro group and the thioamide group provides predictable cleavage points.[2][3]
-
Loss of NH₃ (m/z 181.01): A common loss from the primary amine or thioamide group.
-
Loss of NO₂ (m/z 152.04): A characteristic fragmentation for nitroaromatic compounds.[2]
-
Loss of the Thioamide Radical (m/z 138.03): Cleavage of the C-C bond between the ring and the thioamide group.
The combination of an accurate mass measurement confirming the elemental formula C₇H₇N₃O₂S and a logical fragmentation pattern provides strong initial evidence for the proposed structure.
NMR Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the detailed atomic-level map of the molecule. Through a series of 1D and 2D experiments, we can identify every unique proton and carbon, and piece them together to build the final structure.
Expertise in Action: We choose deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Its key advantage is its ability to slow down the chemical exchange of protons on heteroatoms (N-H). This allows us to observe the protons of the amine (-NH₂) and thioamide (-C(S)NH₂) groups as distinct, albeit often broad, signals, which would be invisible in solvents like chloroform.[4]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of DMSO-d₆. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the aromatic signals. Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.
-
¹³C NMR: Acquire with proton decoupling. A sufficient number of scans (often several thousand) is required due to the low natural abundance of ¹³C. Reference the spectrum to the DMSO-d₆ peak at δ 39.52 ppm.
-
-
2D Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks (i.e., which protons are adjacent).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify all carbons that have protons directly attached to them.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is the key experiment for connecting molecular fragments.
-
Data Analysis and Interpretation
Based on established principles of substituent effects on aromatic rings, we can predict the approximate chemical shifts and coupling patterns.[4][5]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-A | 8.5 - 8.8 | br s | - | 1H | Thioamide N-H |
| H-B | 8.2 - 8.5 | br s | - | 1H | Thioamide N-H |
| H-C | 8.15 | d | J ≈ 2.5 Hz | 1H | H-6 |
| H-D | 7.95 | dd | J ≈ 9.0, 2.5 Hz | 1H | H-4 |
| H-E | 7.00 | d | J ≈ 9.0 Hz | 1H | H-3 |
| H-F | 6.5 - 7.0 | br s | - | 2H | Amino (-NH₂) |
-
Justification: The nitro group (-NO₂) is strongly electron-withdrawing, causing significant deshielding of the ortho proton (H-4) and meta proton (H-6). The amino group (-NH₂) is strongly electron-donating, shielding its ortho proton (H-3). This creates a distinct ABC spin system in the aromatic region. The thioamide N-H protons are expected to be downfield and broad due to quadrupole effects from the nitrogen and chemical exchange.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Label | Predicted δ (ppm) | Assignment |
| C-7 | ~198 | C=S (Thiocarbonyl) |
| C-2 | ~155 | C-NH₂ |
| C-5 | ~140 | C-NO₂ |
| C-4 | ~128 | C-4 |
| C-6 | ~125 | C-6 |
| C-1 | ~118 | C-1 |
| C-3 | ~115 | C-3 |
-
Justification: The most diagnostic signal is the thiocarbonyl carbon (C=S), which is expected to be significantly deshielded, appearing far downfield around 198 ppm.[6] This provides definitive evidence for the thioamide over a standard amide (which would appear around 165-170 ppm). The carbons attached to the electronegative nitrogen and oxygen atoms (C-2, C-5) are also shifted downfield.
Connecting the Pieces with 2D NMR
While 1D spectra suggest the structure, 2D NMR provides irrefutable proof of connectivity. The HMBC spectrum is the most powerful tool in this context.
Critical HMBC Correlations for Validation:
-
H-6 to C-7 (Thiocarbonyl Carbon): This is the most crucial correlation. Observing a 3-bond coupling from the proton at δ ~8.15 ppm to the carbon at δ ~198 ppm definitively links the thioamide group to the C-1 position of the ring, confirming it is a thiobenzamide.
-
H-3 to C-1 and C-5: These correlations confirm the position of H-3 relative to the thioamide-bearing carbon and the nitro-bearing carbon.
-
H-4 to C-2 and C-6: These correlations place H-4 between the amino-bearing carbon and H-6, locking in the substitution pattern.
Conclusion: A Synthesized, Unambiguous Validation
By integrating data from both high-resolution mass spectrometry and a full suite of NMR experiments, we construct an unassailable case for the structure of this compound.
| Finding | Supporting Evidence | Technique |
| Elemental Formula | C₇H₇N₃O₂S | HRMS (via accurate mass and isotopic pattern) |
| Molecular Connectivity | Correct Aromatic Substitution Pattern | ¹H NMR (coupling patterns), HMBC |
| Functional Group Identity | Thioamide Confirmed | ¹³C NMR (C=S at δ ~198 ppm) |
| Final Proof | Thioamide linked to C-1 of the ring | HMBC (correlation from H-6 to C=S) |
This multi-faceted, self-validating approach ensures the highest degree of confidence in the compound's identity, a non-negotiable requirement for progressing research, development, and manufacturing activities.
References
- JPH05320126A - Method for producing this compound.
-
2-Amino-5-nitrobenzamide. PubChem, National Institutes of Health. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Thioamide N–C(S) Activation. The Royal Society of Chemistry. [Link]
-
Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed, National Institutes of Health. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Mass Spectrometry: Fragmentation. University of California, Los Angeles. [Link]
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- 6. rsc.org [rsc.org]
A Comparative Guide to Catalysts for the Production of 2-Amino-5-nitrothiobenzamide
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Amino-5-nitrothiobenzamide is a valuable building block, and its synthesis from 2-amino-5-nitrobenzonitrile via thionation is a critical transformation. The choice of catalyst for this reaction significantly impacts yield, purity, reaction time, and overall process sustainability. This guide provides an in-depth comparative analysis of various catalytic systems for the production of this compound, supported by available experimental data and established chemical principles.
Introduction to the Synthesis
The primary route for the synthesis of this compound involves the addition of a sulfur source, typically hydrogen sulfide or its salts, to the nitrile group of 2-amino-5-nitrobenzonitrile. This reaction is generally sluggish and requires a catalyst to proceed at a practical rate. The overall transformation is depicted below:
The selection of an appropriate catalyst is crucial for activating the nitrile group towards nucleophilic attack by the hydrosulfide ion. This guide will explore and compare three major classes of catalysts for this transformation: homogeneous amine catalysts, heterogeneous anion-exchange resins, and phase-transfer catalysts.
Homogeneous Amine Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers the advantage of high activity and selectivity due to the molecular-level interaction between the catalyst and the substrate.[1][2] For the synthesis of this compound, secondary and tertiary amines have been shown to be effective catalysts.[3]
The proposed mechanism involves the activation of hydrogen sulfide by the amine catalyst, increasing its nucleophilicity. The amine acts as a base, deprotonating H₂S to form the more reactive hydrosulfide anion (HS⁻), which then attacks the electrophilic carbon of the nitrile group.
Mechanism of Amine-Catalyzed Thionation
Caption: Proposed mechanism for amine-catalyzed thionation of nitriles.
Comparative Performance of Amine Catalysts
A Japanese patent provides valuable insights into the use of secondary and tertiary amines for this specific synthesis, highlighting the potential for high yields.[3] While a detailed comparative study of various amines is not provided, the examples suggest that the choice of amine and reaction conditions can significantly influence the outcome.
| Catalyst Type | Example Catalyst | Solvent | Reported Yield | Reference |
| Secondary Amine | Diethylamine | Isopropyl Alcohol | 91.4% | [3] |
| Tertiary Amine | Triethylamine | Isopropyl Alcohol | 87.6% | [3] |
| Amine (unspecified) | - | Isopropyl Alcohol | 80% | [3] |
Causality Behind Experimental Choices: The use of an alcohol as a solvent is likely due to its ability to dissolve both the starting nitrile and the amine catalyst, while also having a suitable boiling point for the reaction. The choice between a secondary and tertiary amine may depend on factors such as basicity, steric hindrance, and cost. Diethylamine, being a stronger base than triethylamine, may lead to a higher concentration of the hydrosulfide nucleophile, potentially explaining the higher reported yield in this specific instance.
Experimental Protocol: Amine-Catalyzed Synthesis
The following protocol is based on the information provided in the patent literature.[3]
-
Reaction Setup: To a stirred solution of 2-amino-5-nitrobenzonitrile (1 equivalent) in isopropyl alcohol, add diethylamine (catalytic amount).
-
Introduction of H₂S: Bubble hydrogen sulfide gas through the solution at a controlled rate while maintaining the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC).
-
Work-up: Upon completion, cool the reaction mixture and filter the precipitated product.
-
Purification: Wash the crude product with a small amount of cold isopropyl alcohol and dry under vacuum to obtain this compound.
Heterogeneous Catalysis: Anion-Exchange Resins
Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst separation, recovery, and reuse, contributing to a more sustainable process.[4][5] Anion-exchange resins, particularly those in the hydrosulfide (SH⁻) form, can serve as effective catalysts for the thionation of nitriles.
The resin acts as a solid support for the hydrosulfide ions, which are the active catalytic species. The reaction occurs at the solid-liquid interface, and the catalyst can be easily removed by filtration at the end of the reaction.
Comparative Performance of Anion-Exchange Resin
While specific data for the synthesis of this compound using anion-exchange resins is not available, a study on the thionation of various nitriles using Dowex 1X8 (SH⁻ form) demonstrates the potential of this method, with reported yields ranging from 25% to 96%.
| Catalyst | Substrate Scope | Reaction Conditions | Yield Range | Reference |
| Dowex 1X8 (SH⁻ form) | Various aromatic and aliphatic nitriles | Room temperature, atmospheric pressure | 25-96% |
Trustworthiness of the Protocol: The use of a commercially available and well-characterized resin like Dowex 1X8 lends credibility to this approach. The mild reaction conditions (room temperature and atmospheric pressure) are a significant advantage over methods that may require elevated temperatures or pressures. The recyclability of the resin is a key feature for process economy and green chemistry.[4][6]
Experimental Protocol: Anion-Exchange Resin Catalyzed Synthesis
-
Resin Preparation: Convert Dowex 1X8 (chloride form) to the hydrosulfide form by washing with an aqueous solution of sodium hydrosulfide (NaSH), followed by washing with deionized water and the reaction solvent.
-
Reaction Setup: Suspend the prepared resin in a solution of 2-amino-5-nitrobenzonitrile in a suitable solvent (e.g., a mixture of methanol and water).
-
Introduction of H₂S: Bubble hydrogen sulfide gas through the suspension at room temperature.
-
Reaction Monitoring: Monitor the reaction by analyzing aliquots of the liquid phase.
-
Work-up and Catalyst Recovery: After the reaction is complete, filter off the resin. The resin can be washed and reused.
-
Product Isolation: Isolate the product from the filtrate by solvent evaporation or precipitation.
Workflow for Heterogeneous Catalyst Application
Caption: Workflow for the use and recycling of a heterogeneous anion-exchange resin catalyst.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[7] In the context of this compound synthesis, PTC can be employed to transfer the hydrosulfide anion from an aqueous or solid phase into an organic phase containing the 2-amino-5-nitrobenzonitrile substrate.
Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly used as phase-transfer catalysts.[8][9] The lipophilic cation of the catalyst pairs with the hydrosulfide anion, forming an ion pair that is soluble in the organic phase, thereby enabling the reaction to proceed.
Authoritative Grounding: The principles of PTC are well-established in organic synthesis for enhancing reaction rates and yields in multiphase systems.[7] This methodology is recognized for its operational simplicity and often milder reaction conditions compared to traditional homogeneous reactions in polar aprotic solvents.
Comparative Performance of Phase-Transfer Catalysis
| Catalyst Type | Example Catalyst | System | Anticipated Advantage |
| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | Solid-Liquid or Liquid-Liquid | Mild conditions, high efficiency, avoidance of H₂S gas |
Experimental Protocol: Phase-Transfer Catalyzed Synthesis
-
Reaction Setup: In a reaction vessel, combine 2-amino-5-nitrobenzonitrile, a suitable organic solvent (e.g., toluene or dichloromethane), and a catalytic amount of tetrabutylammonium bromide.
-
Addition of Sulfur Source: Add an aqueous solution of sodium hydrosulfide (NaSH) to the mixture.
-
Reaction: Stir the biphasic mixture vigorously at a controlled temperature.
-
Monitoring and Work-up: Monitor the reaction's progress. Upon completion, separate the organic and aqueous layers.
-
Product Isolation: Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.
-
Purification: Purify the product by recrystallization or column chromatography.
Comparative Analysis Summary
| Feature | Homogeneous Amine Catalysis | Heterogeneous Anion-Exchange Resin | Phase-Transfer Catalysis |
| Activity | High | Moderate to High | High |
| Selectivity | High | High | High |
| Catalyst Separation | Difficult (Distillation) | Easy (Filtration) | Moderate (Extraction) |
| Catalyst Reusability | Not straightforward | High | Possible, but may require purification |
| Reaction Conditions | Can require H₂S gas | Can use H₂S gas, milder conditions | Can use NaSH, avoiding H₂S gas |
| Green Chemistry Aspect | Use of volatile amines, difficult separation | Recyclable catalyst, milder conditions | Reduced use of polar aprotic solvents |
Conclusion
The synthesis of this compound can be effectively achieved using various catalytic systems.
-
Homogeneous amine catalysts , such as diethylamine, have been demonstrated to provide excellent yields and represent a well-established method. However, the separation of the catalyst from the product can be challenging.
-
Phase-transfer catalysis presents a versatile and efficient approach, particularly for large-scale synthesis, as it can avoid the direct handling of hydrogen sulfide gas by using its salts and allows for a broader range of solvents.
The optimal choice of catalyst will depend on the specific requirements of the synthesis, including scale, cost, desired purity, and environmental considerations. For laboratory-scale synthesis where high yield is the primary goal, homogeneous amine catalysis is a proven method. For industrial applications and processes where sustainability and catalyst recycling are critical, heterogeneous anion-exchange resins and phase-transfer catalysis warrant serious consideration and further investigation.
References
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Chad's Prep. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles [Video]. YouTube. [Link]
- Inamoto, K., Shiraishi, M., Hiroya, K., & Doi, T. (2010). Facile Conversion of Thioamides into the Corresponding Amides in the Presence of Tetrabutylammonium Bromide. Synthesis, 2010(18), 3087-3090.
- JPH05320126A. (1993). Method for producing this compound.
- Kaboudin, B., & Elhamifar, D. (2006). A New, Efficient and Simple Method for the Synthesis of Thioamides from Nitriles. Synthesis, 2006(2), 224-226.
- Liboska, R., Zyka, D., & Bobek, M. (2002). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. Synthesis, 2002(12), 1649-1651.
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MDPI. (2022, June 28). Green Chemistry Metrics, A Review. [Link]
- Nakamura, I., et al. (2010). Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation. Organic Letters, 12(22), 5322-5325.
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Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. [Link]
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ResearchGate. (2002). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. [Link]
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ResearchGate. (2011). Ion Exchange Resins: Catalyst Recovery and Recycle. [Link]
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RSC Publishing. (2019). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. [Link]
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Samyang Corp. (n.d.). Ion Exchange Resin for Catalyst (Overall Summary). [Link]
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Springer. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. [Link]
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The MJA Lab. (2020, November 23). Green Chemistry. [Link]
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Wikipedia. (n.d.). Tetrabutylammonium bromide. [Link]
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Yield comparison of triethylamine and ammonia methods for synthesis of deprotected galactosides (9a-d). (2019). ResearchGate. [Link]
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DOW. (n.d.). METHOD TO DISPOSE USED ION EXCHANGE RESINS. [Link]
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ChemRxiv. (2020). Contemporary Applications of Thioamides and Methods for their Synthesis. [Link]
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PubMed Central (PMC). (2015). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. [Link]
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RSC Publishing. (2023). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. [Link]
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A Senior Application Scientist's Guide to the Economic Synthesis of 2-Amino-5-nitrothiobenzamide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Amino-5-nitrothiobenzamide, a crucial building block in the synthesis of various pharmacologically active compounds, presents a case study in the strategic selection of synthetic routes to balance yield, cost, and safety. This guide provides an in-depth technical comparison of the two primary methodologies for its synthesis, offering field-proven insights and experimental data to inform your process development.
This guide will dissect two distinct synthetic pathways to this compound, evaluating their economic viability and practical applicability in a research and development setting.
At a Glance: Comparative Analysis of Synthesis Routes
| Parameter | Route 1: Thionation of a Nitrile | Route 2: Thionation of an Amide |
| Starting Material | 2-Amino-5-nitrobenzonitrile | 2-Amino-5-nitrobenzamide |
| Key Reagent | Hydrogen Sulfide (H₂S) | Lawesson's Reagent |
| Typical Yield | 80-91%[1] | Estimated 80-90% (based on similar transformations) |
| Starting Material Cost | ~$0.41/g (for 100g) | ~$1.50/g (for 10g) |
| Reagent Cost | ~$0.05 - $0.20/kg (industrial)[2][3][4][5] | ~$0.46/g (for 1kg)[6] |
| Key Advantages | High yields, potentially lower raw material cost, atom economy. | Avoids use of highly toxic and flammable gaseous H₂S. |
| Key Disadvantages | Use of highly toxic, flammable, and corrosive H₂S gas. | Higher cost of Lawesson's reagent, formation of phosphorus-containing byproducts. |
| Safety Concerns | High toxicity and flammability of H₂S. | Toxicity and stench of Lawesson's reagent and byproducts. |
| Waste Products | Unreacted H₂S, amine catalyst. | Phosphorus-containing byproducts. |
Route 1: Direct Thionation of 2-Amino-5-nitrobenzonitrile with Hydrogen Sulfide
This established route leverages the direct reaction of a nitrile with hydrogen sulfide to form the corresponding thioamide. The causality behind this choice lies in the high reactivity of the nitrile group towards nucleophilic addition of hydrosulfide ions, typically generated in situ.
Mechanistic Considerations
The reaction proceeds via the activation of hydrogen sulfide by a basic catalyst, typically a secondary or tertiary amine, to form the hydrosulfide anion (HS⁻). This potent nucleophile then attacks the electrophilic carbon of the nitrile group. The resulting intermediate undergoes protonation to yield the final thioamide product. The use of an alcohol as a solvent is advantageous as it facilitates the dissolution of the starting material and the gaseous hydrogen sulfide.
Caption: Mechanism of nitrile thionation.
Experimental Protocol
The following protocol is adapted from a patented procedure and represents a self-validating system for this transformation.[1]
Materials:
-
2-Amino-5-nitrobenzonitrile
-
Isopropyl alcohol (IPA)
-
Diethylamine
-
Hydrogen sulfide gas
-
Nitrogen gas
-
Sodium hydroxide solution (for trapping unreacted H₂S)
Procedure:
-
In a pressure-resistant reactor equipped with a stirrer, gas inlet, and a trap for H₂S, charge 2-amino-5-nitrobenzonitrile and isopropyl alcohol.
-
Add diethylamine as a catalyst.
-
Purge the reactor with nitrogen gas.
-
Heat the mixture to 50-60°C.
-
Introduce hydrogen sulfide gas into the reaction mixture under pressure (e.g., 1-4 kg/cm ²) over a period of several hours while maintaining the temperature.
-
After the addition is complete, continue stirring at the same temperature until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature, which should induce the crystallization of the product.
-
Vent the unreacted hydrogen sulfide gas through a sodium hydroxide trap.
-
Filter the orange crystals of this compound.
-
Wash the crystals with a small amount of cold isopropyl alcohol and dry under vacuum.
Economic and Safety Insights
This route's primary economic advantage lies in the potentially lower cost of the starting nitrile and the high reported yields. However, the significant operational costs and safety infrastructure required for handling hydrogen sulfide cannot be understated. H₂S is an extremely toxic, flammable, and corrosive gas, necessitating specialized equipment and stringent safety protocols.
Route 2: Thionation of 2-Amino-5-nitrobenzamide with Lawesson's Reagent
An alternative approach involves the thionation of the corresponding amide, 2-amino-5-nitrobenzamide, using a thionating agent such as Lawesson's reagent. This method is often preferred in laboratory settings to avoid the hazards associated with hydrogen sulfide.
Mechanistic Considerations
Lawesson's reagent, in solution, exists in equilibrium with its monomeric dithiophosphine ylide. This reactive species undergoes a [2+2] cycloaddition with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. This intermediate then fragments to yield the desired thioamide and a stable phosphorus-oxygen byproduct, which drives the reaction to completion.
Caption: Mechanism of amide thionation with Lawesson's reagent.
Experimental Protocol
While a specific protocol for the thionation of 2-amino-5-nitrobenzamide is not widely published, the following general procedure for the thionation of aromatic amides can be adapted and optimized.[7][8]
Materials:
-
2-Amino-5-nitrobenzamide
-
Lawesson's Reagent
-
Anhydrous toluene or dioxane
-
Nitrogen gas
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve 2-amino-5-nitrobenzamide in anhydrous toluene or dioxane.
-
Add Lawesson's reagent (0.5-0.6 molar equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to separate the thioamide from the phosphorus-containing byproducts. An initial aqueous work-up by diluting the residue with an organic solvent and washing with water and brine can aid in removing some of the polar byproducts before chromatography.[8]
Economic and Safety Insights
The primary advantage of this route is the avoidance of gaseous hydrogen sulfide, making it more amenable to standard laboratory setups. However, Lawesson's reagent is significantly more expensive than H₂S, which impacts the overall cost-effectiveness, particularly at a larger scale. The reagent and its byproducts also have an unpleasant odor and require careful handling and disposal. Purification can be challenging due to the similar polarities of the product and the phosphorus byproducts.
Conclusion: A Strategic Choice Based on Scale and Safety
The choice between these two synthetic routes for this compound is a strategic one, dictated by the scale of the synthesis and the available infrastructure.
-
For large-scale industrial production , Route 1, the direct thionation of the nitrile with hydrogen sulfide, is likely to be more economically viable due to the lower cost of raw materials and high yields. However, this necessitates significant investment in specialized equipment and stringent safety protocols to handle the hazardous nature of hydrogen sulfide.
-
For laboratory-scale research and development , Route 2, the thionation of the amide with Lawesson's reagent, offers a more practical and safer alternative, despite the higher reagent cost and potential purification challenges. The avoidance of highly toxic gas makes it a more accessible method for most research environments.
Ultimately, a thorough process hazard analysis and a detailed cost analysis, including waste disposal and infrastructure costs, are essential for making an informed decision that aligns with both the economic and safety objectives of the project.
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Hydrogen Sulfide - H2S Latest Price, Manufacturers & Suppliers. (n.d.). IndiaMART. Retrieved January 21, 2026, from [Link]
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Mild Method for the Conversion of Amides to Thioamides. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]
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Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
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Contemporary Applications of Thioamides and Methods for their Synthesis. (n.d.). ChemRxiv. Retrieved January 21, 2026, from [Link]
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Lawesson's Reagent. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
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Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Thioamide synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
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The synthesis of thioamides and amides. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Thionation Using Fluorous Lawesson's Reagent. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
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5-Amino-2-nitrobenzamide Price at Chemsrc. (n.d.). Chemsrc. Retrieved January 21, 2026, from [Link]
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Mechanism of the thionation reaction using Lawesson's reagent (1). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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8 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]
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A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021, November 17). Molecules. Retrieved January 21, 2026, from [Link]
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A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021, November 17). MDPI. Retrieved January 21, 2026, from [Link]
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2-Amino-5-nitrobenzamide | C7H7N3O3 | CID 97665. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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performance comparison of 2-amino-5-nitrothiobenzamide in dye applications
An In-Depth Performance Comparison of 2-Amino-5-nitrothiobenzamide in Dye Applications
This guide provides a comprehensive technical analysis of this compound as a precursor for high-performance dyes. Intended for researchers, chemists, and professionals in dye and materials development, this document synthesizes established chemical principles and data from analogous structures to project the performance characteristics of dyes derived from this unique intermediate. We will explore its potential in creating novel colorants, compare its projected performance against existing alternatives, and provide robust experimental protocols for synthesis and evaluation.
Introduction: The Chemical Potential of this compound
This compound is an aromatic compound featuring a trifunctional structure: a primary amine (-NH₂), a strong electron-withdrawing nitro group (-NO₂), and a thioamide group (-CSNH₂). This specific arrangement of functional groups offers a compelling platform for dye synthesis, suggesting a hybrid potential between two major classes of colorants: azo dyes and sulfur dyes.
-
Azo Dye Precursor: The primary aromatic amine group is readily convertible into a diazonium salt, a highly reactive electrophile essential for azo coupling reactions.[1] The presence of the nitro group is known to have a significant bathochromic effect (deepening the color) and can improve the lightfastness of the resulting azo dye.[2][3]
-
Sulfur/Heterocyclic Dye Intermediate: The thioamide group is a key feature. It can participate in thionation reactions to create complex sulfur-containing chromophores, characteristic of sulfur dyes known for their excellent fastness and economical application on cellulosic fibers.[4][5] Alternatively, it can serve as a building block for synthesizing heterocyclic dye systems, such as thiazoles, which are known for producing bright and strong colors.[6]
A patent for producing this compound from 2-amino-5-nitrobenzonitrile highlights its relevance as a target molecule in industrial synthesis.[7] This guide will focus on its application as a diazo component in azo dye synthesis, as this represents its most direct and predictable application pathway.
Comparative Performance Analysis
The true value of a dye intermediate is measured by the performance of the final colorant relative to established alternatives. We will compare the projected performance of an azo dye derived from this compound against dyes derived from p-nitroaniline (a standard benchmark) and 2-amino-5-nitrothiazole (a high-performance heterocyclic alternative).
| Performance Metric | Dye from this compound (Projected) | Dye from p-Nitroaniline (Benchmark) | Dye from 2-Amino-5-nitrothiazole | Rationale & Supporting Evidence |
| Shade Range | Violet to Reddish-Blue | Orange to Red | Reddish-Blue to Greenish-Blue | The presence of a heterocyclic sulfur atom (in the thioamide or a resulting thiazole) and a nitro group typically produces a strong bathochromic shift. Dyes from 2-amino-5-nitrothiazole are notably more bathochromic (bluer) than their benzene analogs (like p-nitroaniline).[3] |
| Tinctorial Strength | Good to Excellent | Good | Excellent | The inclusion of sulfur and heterocyclic moieties often enhances molar extinction coefficients, leading to greater color intensity. Sulfur dyes are noted for their high tinctorial value.[4] |
| Lightfastness | Moderate to Good | Moderate | Good | The azo chromophore generally has moderate lightfastness.[8] However, electron-withdrawing groups like -NO₂ tend to improve stability against photo-oxidation.[2] The overall fastness will be highly dependent on the final structure and substrate. |
| Wash Fastness | Good to Excellent | Moderate | Good | The thioamide group suggests a potential for larger, less soluble dye molecules, similar to sulfur dyes which are known for excellent wash fastness due to their insolubility in water.[9] This provides a potential advantage over simpler azo dyes. |
| Sublimation Fastness | Moderate to Good | Poor to Moderate | Good to Excellent | This is critical for disperse dyes on polyester. While dependent on molecular weight and polarity, dyes based on heterocyclic rings like 2-amino-5-nitrothiazole have been specifically engineered for excellent sublimation fastness.[10] |
Experimental Protocols: Synthesis and Evaluation
To provide a practical framework, we present a detailed, self-validating methodology for the synthesis and performance evaluation of a representative azo dye using this compound.
Synthesis of a Representative Azo Dye
This protocol details the synthesis of a violet azo dye via the diazotization of this compound and subsequent coupling with N,N-dimethylaniline.
Causality: The entire procedure is conducted at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures, reducing yield and purity.[1][11] The use of a strong acid is necessary to form nitrous acid in situ from sodium nitrite, which then reacts with the primary amine to form the diazonium salt.[12]
Diagram: Azo Dye Synthesis Workflow
Caption: Workflow for synthesizing an azo dye from this compound.
Step-by-Step Protocol:
-
Diazotization: a. In a 250 mL beaker, create a fine suspension by stirring 1.97 g (0.01 mol) of this compound in a mixture of 5 mL concentrated hydrochloric acid and 25 mL of water. b. Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. c. In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water. d. Add the sodium nitrite solution dropwise to the cold amine suspension over 20 minutes. Critically, ensure the temperature does not rise above 5 °C.[13] e. After the addition is complete, continue stirring the resulting diazonium salt solution in the ice bath for another 30 minutes. Use this solution immediately in the next step.
-
Azo Coupling: a. In a 400 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in a solution of 2 mL concentrated hydrochloric acid and 20 mL of water. b. Cool this solution to 0-5 °C in an ice bath. c. Slowly, and with vigorous stirring, add the cold diazonium salt solution (from step 1e) to the cooled N,N-dimethylaniline solution. d. A deep violet-colored precipitate should form immediately.[1] e. Continue stirring the reaction mixture in the ice bath for 60 minutes to ensure the coupling reaction is complete.
-
Isolation and Purification: a. Isolate the crude dye by vacuum filtration using a Büchner funnel. b. Wash the filter cake with several portions of cold water to remove unreacted salts and acid.[12] c. Purify the crude dye by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to achieve analytical purity. d. Dry the purified dye crystals in a vacuum oven at 50-60 °C.
Performance Evaluation Workflow
Once synthesized, the dye's performance must be rigorously tested. The following workflow outlines the key evaluation stages.
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A Comprehensive Guide to the Synthesis and Applications of 2-Amino-5-nitrothiobenzamide
Introduction
In the landscape of medicinal chemistry and materials science, nitroaromatic compounds serve as indispensable building blocks, prized for their versatile reactivity and diverse biological activities.[1][2] Among these, structures incorporating a thioamide moiety are gaining significant attention. The replacement of a carbonyl oxygen with sulfur in an amide bond creates a thioamide, a bioisosteric substitution that imparts unique physicochemical properties, including altered hydrogen bonding, increased metabolic stability, and enhanced biological potential.[3][4][5] 2-Amino-5-nitrothiobenzamide emerges as a molecule of interest, combining the potent reactivity of a nitroaromatic system with the unique properties of a thioamide. Furthermore, its ortho-amino-thioamide arrangement presents a classic scaffold for the synthesis of fused heterocyclic systems.
This guide provides a comprehensive literature review of the synthesis of this compound, offering a detailed, field-proven protocol. It further explores its potential applications by drawing comparisons with structurally related compounds and discussing the chemical logic behind its utility as a versatile intermediate for drug discovery and materials science professionals.
Part 1: Synthesis of this compound and its Precursor
The synthesis of this compound is efficiently achieved in a two-stage process, beginning with the preparation of its direct precursor, 2-amino-5-nitrobenzonitrile.
Stage 1: Synthesis of 2-Amino-5-nitrobenzonitrile (Precursor)
The most effective route to the nitrile precursor involves the dehydration of 5-nitroanthranilamide. This method avoids the use of copper cyanide, which can be difficult to remove from the final product, and provides high purity material suitable for subsequent steps.
Causality Behind Experimental Choices:
-
Dehydrating Agent: Phosphorus oxychloride (POCl₃) is a powerful and effective dehydrating agent for converting primary amides to nitriles. Its use in excess or in a high-boiling solvent ensures the reaction goes to completion.
-
Solvent: The reaction can be performed in various solvents like chlorobenzene or nitrobenzene, or even neat with excess POCl₃. The choice of solvent can influence reaction temperature and ease of workup. Using a solvent like N-methylpyrrolidone (NMP) with phosphorus pentoxide (P₄O₅) is another effective, albeit more vigorous, alternative.
-
Workup: The product precipitates from the reaction mixture upon cooling or quenching with water. Washing with a non-polar solvent like methylene chloride removes organic impurities, while a water wash removes residual phosphorus-based reagents.
Experimental Protocol: Synthesis of 2-Amino-5-nitrobenzonitrile
This protocol is adapted from the procedure described in patent DE1957590B2.
-
Reaction Setup: In a flask equipped with a stirrer and reflux condenser, add 5-nitroanthranilamide (30 parts by weight) to phosphorus oxychloride (100 parts by weight).
-
Heating: Heat the stirred mixture to 80-90 °C for approximately 15 minutes. The reaction is typically rapid.
-
Isolation: Cool the reaction mixture. The product will precipitate.
-
Purification: Filter the solid product. Wash the filter cake first with methylene chloride to remove organic impurities, followed by a thorough wash with water until the filtrate is neutral.
-
Drying: Dry the purified product to obtain 2-amino-5-nitrobenzonitrile as a solid.
Caption: Workflow for the synthesis of the precursor, 2-amino-5-nitrobenzonitrile.
Stage 2: Synthesis of this compound
The target compound is synthesized from 2-amino-5-nitrobenzonitrile via the addition of hydrogen sulfide across the nitrile group. This reaction is efficiently catalyzed by an amine base.
Causality Behind Experimental Choices:
-
Sulfur Source: Gaseous hydrogen sulfide (H₂S) is the direct reagent for converting the nitrile to a thioamide. The reaction must be conducted in a well-ventilated fume hood due to the high toxicity of H₂S.
-
Solvent: Lower alcohols, such as isopropanol (IPA) or methanol, are used as the reaction solvent. They are effective at dissolving the starting material and the amine catalyst, and they facilitate the reaction with gaseous H₂S.
-
Catalyst: A secondary or tertiary amine, such as diethylamine, is crucial. The amine acts as a base to activate H₂S, forming a hydrosulfide anion (HS⁻), which is a much more potent nucleophile than H₂S itself. This catalytic approach significantly increases the reaction rate and allows for high yields without generating significant aqueous waste.[6]
-
Temperature: The reaction is typically run at a slightly elevated temperature (e.g., 50°C) to ensure a reasonable reaction rate.[6]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the procedure described in patent JPH05320126A.[6]
-
Reaction Setup: In a pressure-rated flask equipped with a gas inlet, stirrer, and condenser, dissolve 2-amino-5-nitrobenzonitrile (50 g) and diethylamine (11 g) in isopropanol (250 g).
-
Heating: Heat the solution to 50°C with stirring.
-
Gas Introduction: Introduce hydrogen sulfide gas (approx. 15 g) into the reaction mixture over 3 hours while maintaining the temperature at 50°C. Vent any unreacted H₂S through a scrubber containing a sodium hydroxide solution.
-
Reaction Completion: After the H₂S introduction is complete, continue stirring at 50°C for an additional hour.
-
Isolation: Cool the reaction mixture to 15°C. The product will crystallize as orange crystals.
-
Purification: Filter the crystals, wash with a small amount of cold isopropanol, and dry to yield this compound.
Caption: Workflow for the synthesis of this compound.
Data Summary: Synthesis Yields
The following table summarizes the reported yields for the synthesis of the precursor and the final product under various conditions described in the patent literature.
| Stage | Product | Key Reagents | Solvent | Yield | Purity | Reference |
| 1 | 2-Amino-5-nitrobenzonitrile | 5-Nitroanthranilamide, P₄O₅ | N-Methylpyrrolidone | 91% | >98% | DE1957590B2 |
| 1 | 2-Amino-5-nitrobenzonitrile | 5-Nitroanthranilamide, POCl₃ | Chlorobenzene | 80% | >98% | DE1957590B2 |
| 2 | This compound | 2-Amino-5-nitrobenzonitrile, H₂S | Isopropanol | 91.4% | >98% | JPH05320126A[6] |
| 2 | This compound | 2-Amino-5-nitrobenzonitrile, H₂S | Methanol | 80% | 98.1% | JPH05320126A[6] |
Part 2: Applications and Comparative Analysis
While direct literature on the applications of this compound is sparse, its chemical structure provides a strong basis for inferring its utility as a versatile intermediate in several key areas.
Intermediate for Heterocyclic Synthesis (Primary Application)
The most compelling application for this compound is as a precursor for substituted benzothiazoles. The ortho-amino-thioamide functionality is primed for cyclization reactions.
-
Chemical Logic: Condensation of the amino group and the thioamide sulfur with a one-carbon synthon (e.g., an aldehyde, carboxylic acid, or acyl chloride) leads to the formation of a 2-substituted-6-nitrobenzothiazole ring system.[7][8][9][10][11] This is a standard and high-yielding method in heterocyclic chemistry.
-
Why It Matters: The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[12] The nitro group at the 6-position can be readily reduced to an amine, providing a handle for further functionalization to create libraries of potential drug candidates.
Scaffold in Medicinal Chemistry
The constituent parts of the molecule—the nitroaromatic ring and the thioamide group—are both associated with significant biological activity.
-
Nitroaromatic Moiety: Nitroaromatic compounds are well-established antimicrobial agents.[13][14] Their mechanism often involves enzymatic reduction of the nitro group within target pathogens to generate reactive nitroso and hydroxylamine intermediates, which are toxic to the microorganism.[2][15] This is the principle behind drugs like metronidazole and benznidazole.[2]
-
Thioamide Group: The thioamide group serves as a crucial bioisostere of the amide bond.[6] This single-atom substitution can lead to:
-
Improved Pharmacokinetics: Increased lipophilicity can enhance membrane permeability and bioavailability.[4]
-
Enhanced Target Binding: Thioamides are better hydrogen bond donors than amides and have different steric profiles, which can lead to stronger interactions with biological targets.[3]
-
Increased Stability: Thioamides can exhibit greater resistance to proteolytic degradation compared to their amide counterparts.[16]
-
Novel Biological Activity: In some natural products, the thioamide moiety is essential for their antibacterial activity.[6]
-
Comparison with Alternatives
| Compound | Structural Class | Key Features & Applications | Comparison to this compound |
| 2-Amino-5-nitrobenzamide | Amide | Ligand in coordination chemistry; precursor for heterocycles (e.g., quinazolinones).[17] | The thioamide analog is expected to be more lipophilic, a better hydrogen bond donor, and potentially more metabolically stable.[3] It is a direct precursor to benzothiazoles, whereas the amide would lead to quinazolinones. |
| 2-Amino-5-nitrothiazole | Thiazole | Key intermediate for the antiparasitic drug Nitazoxanide; veterinary antiprotozoal agent; diazo component for dyes. | While both contain the 2-amino-5-nitro pharmacophore, the fused benzene ring in the thiobenzamide provides a different, more rigid, and larger scaffold for drug design compared to the single thiazole ring. |
| 2-Amino-5-nitrobenzoic Acid | Carboxylic Acid | Intermediate for pharmaceuticals (e.g., Niclosamide analogs) and azo dyes.[13] | The thioamide group offers a distinct reaction pathway (cyclization to benzothiazoles) compared to the amidation or esterification reactions of the carboxylic acid. The thioamide itself has potential for intrinsic biological activity not present in the carboxylic acid. |
Conclusion
This compound is an accessible and highly valuable chemical intermediate. High-yield synthetic routes from readily available starting materials have been established, making it an attractive building block for further chemical exploration. While its direct applications are not yet widely documented, its molecular architecture strongly suggests significant potential in two primary areas: as a key precursor for the synthesis of 6-nitrobenzothiazoles, a privileged scaffold in drug discovery, and as a potential pharmacophore in its own right, leveraging the combined biological relevance of the nitroaromatic and thioamide functional groups. Researchers in drug development and materials science are encouraged to explore the rich reactivity of this compound to unlock its full potential in creating novel, high-value molecules.
References
A complete list of all sources cited in this guide, including clickable URLs for verification.
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A Comparative Guide to Confirming the Absence of Starting Material in Purified 2-Amino-5-nitrothiobenzamide
In the synthesis of Active Pharmaceutical Ingredients (APIs), ensuring the purity of the final compound is paramount to its safety and efficacy. For 2-amino-5-nitrothiobenzamide, a crucial intermediate in the synthesis of various therapeutic agents, the complete removal of its starting material, 2-amino-5-nitrobenzonitrile, is a critical quality control checkpoint. This guide provides a comprehensive comparison of analytical techniques to definitively confirm the absence of this starting material in the purified final product.
The primary synthetic route to this compound involves the reaction of 2-amino-5-nitrobenzonitrile with hydrogen sulfide in the presence of a catalyst.[1] While this method is efficient, the potential for unreacted starting material to persist in the final product necessitates robust analytical verification. The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of impurities present at levels of 0.10% or higher.[2]
This guide will delve into a multi-tiered analytical approach, leveraging the strengths of various techniques to provide orthogonal and conclusive evidence of purity. We will explore the utility of Thin-Layer Chromatography (TLC) for rapid in-process monitoring, High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, and Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive identification of trace impurities.
I. The First Line of Defense: Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is an indispensable, rapid, and cost-effective tool for monitoring the progress of a chemical reaction and making a preliminary assessment of purity.[3][4][5][6] Its simplicity allows for real-time checks to determine the consumption of the starting material.[3]
Principle of Separation: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent system).[6] The starting material, 2-amino-5-nitrobenzonitrile, and the product, this compound, will exhibit different affinities for the stationary and mobile phases, resulting in distinct retention factors (Rf values).
-
Plate Preparation: On a silica gel TLC plate, spot the starting material (2-amino-5-nitrobenzonitrile) in one lane, the reaction mixture in a second lane, and a "co-spot" containing both in a third lane.[7]
-
Development: Place the plate in a sealed chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane). Allow the solvent to ascend the plate via capillary action.[6]
-
Visualization: After development, visualize the separated spots under UV light, as both the starting material and product are UV-active.[4][5]
-
Analysis: The absence of a spot in the reaction mixture lane corresponding to the Rf of the starting material provides a strong indication that the reaction has gone to completion. The co-spot helps to confirm the relative positions.[7]
While TLC is an excellent qualitative tool, it has limitations in terms of sensitivity and is not suitable for precise quantification.[5] Therefore, more sophisticated chromatographic techniques are required for final purity confirmation.
II. The Gold Standard for Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of pharmaceutical analysis for purity assessment and impurity profiling due to its high resolution, sensitivity, and quantitative accuracy.[8][9][10] An HPLC method can be developed to separate this compound from its starting material and any other process-related impurities.
Principle of Separation: Similar to TLC, HPLC separates compounds based on their interactions with a stationary phase (packed in a column) and a mobile phase. By using high pressure to force the mobile phase through the column, HPLC achieves much higher separation efficiency than TLC.[9]
A reversed-phase HPLC method is generally suitable for separating moderately polar compounds like this compound and its starting material.
-
System Preparation:
-
Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).[11]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing 0.1% formic acid.[11] The formic acid helps to improve peak shape and is compatible with mass spectrometry if LC-MS analysis is also desired.[11][12]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV absorbance at a wavelength where both the starting material and product have significant absorbance (e.g., 320 nm).[11]
-
-
Sample Preparation:
-
Standard Solution: Prepare a solution of the 2-amino-5-nitrobenzonitrile reference standard at a known concentration (e.g., 1 µg/mL).
-
Sample Solution: Prepare a solution of the purified this compound at a higher concentration (e.g., 1 mg/mL).
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the starting material.
-
Inject the sample solution. The absence of a peak at the retention time of the starting material confirms its absence at the detection limit of the method.
-
To determine the limit of detection (LOD) and limit of quantitation (LOQ), inject a series of increasingly dilute standard solutions. The LOD is typically determined at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.[13]
-
III. Definitive Identification of Trace Impurities: Liquid Chromatography-Mass Spectrometry (LC-MS)
For unequivocal identification of any trace impurities, coupling HPLC with a mass spectrometer is the definitive technique.[14][15][16] LC-MS provides not only the retention time from the chromatography but also the mass-to-charge ratio (m/z) of the eluting compounds, which is a highly specific identifier.
Principle of Operation: The eluent from the HPLC column is introduced into the mass spectrometer's ion source, where the molecules are ionized. The mass analyzer then separates these ions based on their m/z ratio, providing a mass spectrum for each peak in the chromatogram.[15]
If a small peak is observed in the HPLC chromatogram of the purified this compound at or near the retention time of the starting material, LC-MS can be used to confirm its identity.
-
Analysis: The sample is analyzed using an LC-MS system with the same chromatographic conditions as the HPLC method.
-
Mass Spectra Comparison: The mass spectrum of the peak is compared to the mass spectrum of the 2-amino-5-nitrobenzonitrile reference standard. The molecular formula of 2-amino-5-nitrobenzonitrile is C7H5N3O2, with a molecular weight of 163.14 g/mol . The product, this compound, has a molecular formula of C7H7N3O2S and a molecular weight of 197.22 g/mol . A match in both retention time and mass spectrum would definitively identify the impurity as the starting material.
-
Tandem Mass Spectrometry (MS/MS): For even greater confidence, tandem mass spectrometry (MS/MS) can be employed.[8][14] In this technique, the ion corresponding to the suspected impurity is isolated and fragmented, and the resulting fragmentation pattern is compared to that of the reference standard. This provides a highly specific "fingerprint" for the compound.[17]
IV. Comparison of Analytical Techniques
The following table summarizes the key attributes of the discussed analytical techniques for confirming the absence of starting material in purified this compound.
| Technique | Primary Use | Strengths | Limitations |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check[3][4][5][6] | - Rapid and inexpensive[6]- Simple to perform[4] | - Qualitative, not quantitative[4]- Lower sensitivity and resolution[5] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment, impurity profiling[8][10] | - High resolution and sensitivity[9]- Accurate quantification[10]- Well-established and robust[10] | - Requires more expensive equipment and skilled operators |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Definitive identification of trace impurities[14][15] | - High specificity and sensitivity[15]- Provides molecular weight information[15]- Structural elucidation with MS/MS[14] | - Most expensive technique- Requires specialized expertise for data interpretation |
Conclusion
A multi-faceted analytical strategy is essential for rigorously confirming the absence of the starting material, 2-amino-5-nitrobenzonitrile, in purified this compound. This approach should begin with the use of TLC for efficient in-process monitoring to ensure the reaction has proceeded to completion. Subsequently, a validated, high-sensitivity HPLC method should be employed as the primary tool for quantitative purity assessment. Finally, in cases where trace impurities are detected, LC-MS provides the definitive identification necessary to ensure the final product meets the stringent purity requirements for pharmaceutical applications. By integrating these techniques, researchers and drug development professionals can confidently verify the quality and safety of their synthesized compounds.
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Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Retrieved from [Link]
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Fundamentals and Applications of Thin Layer Chromatography (TLC). (2024, June 9). Retrieved from [Link]
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IJRAR. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Retrieved from [Link]
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Dong, M., Liu, Y., & Li, Z. (2015). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Taylor & Francis. Retrieved from [Link]
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University of York. (n.d.). Thin Layer Chromatography. Chemistry Teaching Labs. Retrieved from [Link]
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Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]
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ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
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Meljon, A., Thompson, A., Chahrour, O., et al. (n.d.). LC-MS/MS Identification of Impurities Present in Synthetic Peptide Drugs. Queen's University Belfast Research Portal. Retrieved from [Link]
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Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link]
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Alfa Chemistry. (2025, April 29). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. YouTube. Retrieved from [Link]
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Kopečná, M., et al. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. NIH. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Amino-5-nitrobenzamide. Retrieved from [Link]
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SIELC Technologies. (n.d.). Benzamide, 2-amino-5-nitro. Retrieved from [Link]
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Mary, Y. S., et al. (2025, August 5). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. ScienceDirect. Retrieved from [Link]
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Kumar, R. S., et al. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research. Retrieved from [Link]
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Kim, H., et al. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC - NIH. Retrieved from [Link]
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Kopečná, M., et al. (2025, August 9). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. Retrieved from [Link]
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evaluating the green chemistry metrics of 2-amino-5-nitrothiobenzamide synthesis
Introduction: Beyond Yield—Embracing Green Chemistry in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) and their intermediates has traditionally been dominated by a focus on maximizing chemical yield. However, the growing urgency of environmental stewardship and the economic imperatives of sustainable manufacturing have shifted the paradigm. Today, the elegance of a synthetic route is measured not only by its output but also by its efficiency and environmental impact. This guide delves into a critical evaluation of synthetic pathways for 2-amino-5-nitrothiobenzamide, a key chemical intermediate, through the lens of green chemistry.
We will move beyond simplistic yield calculations to provide a holistic analysis using established green chemistry metrics: Atom Economy (AE) , Environmental Factor (E-Factor) , and Process Mass Intensity (PMI) .[1] These metrics offer a quantitative framework to assess the "greenness" of a process, accounting for everything from the theoretical efficiency of atom incorporation to the real-world generation of waste, including solvents and reagents.[2][3][4] This analysis is designed to empower researchers, scientists, and drug development professionals to make informed, data-driven decisions that align with the principles of sustainable chemical manufacturing.
Synthetic Pathways: A Head-to-Head Comparison
We will evaluate two distinct and plausible synthetic routes to this compound.
-
Route 1: Direct Thiohydrolysis of a Nitrile. This pathway involves the direct conversion of a nitrile precursor using hydrogen sulfide. It represents a potentially more atom-economical, single-step approach.
-
Route 2: Two-Step Amide Thionation. This is a more traditional, multi-step approach that involves the initial synthesis of a benzamide intermediate, followed by a thionation reaction using the well-known Lawesson's reagent.
Route 1: Direct Thiohydrolysis of 2-Amino-5-nitrobenzonitrile
This method, adapted from patent literature, leverages the direct addition of hydrogen sulfide across a nitrile group, catalyzed by a tertiary amine.[5]
Reaction Scheme
Caption: Route 1: Synthesis via Nitrile Thiohydrolysis.
Causality Behind Experimental Choices
The choice of a catalytic tertiary amine like triethylamine is crucial; it acts as a base to activate the hydrogen sulfide, increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the nitrile group. Isopropyl alcohol (IPA) is selected as the solvent for its ability to dissolve the starting material and for its relatively low boiling point, which simplifies removal during workup. The reaction temperature is kept moderate to ensure a controlled reaction rate and minimize potential side reactions.
Experimental Protocol: Route 1
-
A reaction vessel is charged with 2-amino-5-nitrobenzonitrile (50.0 g, 0.306 mol) and isopropyl alcohol (225 g, ~287 mL).
-
Triethylamine (7.5 g, 0.074 mol) is added to the stirred suspension.
-
The mixture is heated to 50-55°C.
-
Hydrogen sulfide gas (15.0 g, 0.441 mol) is bubbled through the reaction mixture over a period of 3 hours while maintaining the temperature. Unreacted H₂S is passed through a scrubber containing aqueous sodium hydroxide.
-
After the addition is complete, the mixture is stirred for an additional hour at 50-55°C to ensure the reaction goes to completion.
-
The reaction mixture is then cooled to 15°C.
-
The precipitated orange crystals of the product are isolated by filtration.
-
The crystals are washed with a small amount of cold isopropyl alcohol (25 g, ~32 mL) and dried.
-
Yield: 55.1 g (0.279 mol, 91.2% yield) of this compound.
Green Chemistry & Safety Analysis
-
Strengths: This single-step synthesis is highly efficient in terms of reaction steps and yield. The workup is straightforward, involving simple filtration, which minimizes the use of additional solvents for extraction or purification.
-
Weaknesses: The primary drawback is the use of hydrogen sulfide (H₂S). H₂S is an acutely toxic, flammable, and corrosive gas that requires specialized handling equipment and safety protocols.[6][7] Its characteristic rotten-egg odor is detectable at low concentrations, but it causes olfactory fatigue at higher, more dangerous levels, making it a significant inhalation hazard.[7]
Route 2: Two-Step Thionation of 2-Amino-5-nitrobenzamide
This route follows a more conventional logic for thioamide synthesis: the creation of an amide followed by the replacement of the carbonyl oxygen with sulfur.[3][8][9]
Reaction Scheme
Caption: Route 2: Two-Step Synthesis via Amide Thionation.
Causality Behind Experimental Choices
Step 2a (Amide Formation): The synthesis begins with the activation of the carboxylic acid. Using thionyl chloride (SOCl₂) is a classic and effective method to convert the carboxylic acid into a highly reactive acid chloride intermediate. This intermediate readily reacts with aqueous ammonia to form the stable primary amide. Dichloromethane (DCM) is a common solvent for this step due to its inertness and ability to dissolve the acid chloride.
Step 2b (Thionation): Lawesson's reagent is the thionating agent of choice for its reliability and effectiveness in converting a wide range of carbonyls to thiocarbonyls under relatively mild conditions.[10] The reaction mechanism involves the formation of a reactive dithiophosphine ylide which attacks the amide carbonyl.[3] Anhydrous tetrahydrofuran (THF) is used as the solvent because Lawesson's reagent is moisture-sensitive, and THF provides a good medium for the reaction to proceed at reflux temperature.
Experimental Protocol: Route 2
Step 2a: Synthesis of 2-Amino-5-nitrobenzamide
-
To a stirred solution of 2-amino-5-nitrobenzoic acid (50.0 g, 0.274 mol) in dichloromethane (500 mL), add thionyl chloride (39.2 g, 24.0 mL, 0.329 mol) dropwise at 0°C.
-
After addition, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction mixture and slowly pour it into a stirred solution of aqueous ammonia (28%, 300 mL) cooled in an ice bath.
-
Stir the resulting biphasic mixture vigorously for 30 minutes.
-
Separate the organic layer. Wash the organic layer with water (2 x 150 mL) and then with brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Yield: 44.5 g (0.245 mol, 89.4% yield) of 2-amino-5-nitrobenzamide is obtained after drying.
Step 2b: Thionation with Lawesson's Reagent
-
In a flask under a nitrogen atmosphere, dissolve 2-amino-5-nitrobenzamide (44.5 g, 0.245 mol) in anhydrous tetrahydrofuran (THF) (600 mL).
-
Add Lawesson's reagent (54.6 g, 0.135 mol, 0.55 eq) to the solution in one portion.
-
Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of dichloromethane and purify by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to separate the product from the phosphorus-containing byproducts.
-
Combine the product-containing fractions and evaporate the solvent to yield the final product.
-
Yield: 43.4 g (0.220 mol, 89.8% yield for this step) of this compound.
Green Chemistry & Safety Analysis
-
Strengths: This route utilizes well-established, high-yielding reactions and avoids the use of highly toxic compressed gases like H₂S.
-
Weaknesses: This is a two-step process, which inherently lowers the overall efficiency and generates more waste compared to a one-step route. The use of thionyl chloride and chlorinated solvents like DCM is environmentally problematic. The major drawback is the thionation step. Lawesson's reagent is hazardous, moisture-sensitive, and contact with water liberates toxic gas.[1][11][12] Furthermore, it generates a stoichiometric amount of a polar, phosphorus-containing byproduct that is often difficult to separate from the desired product, necessitating purification by column chromatography.[3] This purification step is a significant source of waste, consuming large volumes of solvents and silica gel, which dramatically increases the E-Factor and PMI.
Quantitative Metrics: The Data-Driven Verdict
To objectively compare these two routes, we calculated the key green chemistry metrics. The results are summarized below.
| Metric | Route 1 (Nitrile Thiohydrolysis) | Route 2 (Amide Thionation) | Ideal Value |
| Overall Yield | 91.2% | 80.3% | 100% |
| Atom Economy (AE) | 89.2% | Step 2a: 91.0% Step 2b: 79.7% | 100% |
| E-Factor | 6.7 | 52.3 | 0 |
| Process Mass Intensity (PMI) | 7.7 | 53.3 | 1 |
Visualization of Green Metrics
Caption: Comparative Table of E-Factor and PMI.
Discussion: Interpreting the Numbers
The quantitative analysis presents a stark contrast between the two synthetic strategies.
-
Atom Economy: Route 1, being an addition reaction, has a high Atom Economy of 89.2%. Route 2 involves a condensation (Step 2a) and a substitution (Step 2b), resulting in lower, though still respectable, AE values. The key takeaway is that Route 1 is theoretically more efficient at incorporating reactant atoms into the final product.
-
E-Factor & PMI: This is where the most significant difference lies. Route 1 has an E-Factor of 6.7 and a PMI of 7.7. This indicates that for every kilogram of product, 6.7 kilograms of waste are generated, and a total of 7.7 kilograms of material are used. In stark contrast, Route 2 has an E-Factor of 52.3 and a PMI of 53.3. This means it generates nearly eight times more waste per kilogram of product than Route 1.
The primary driver for this massive difference is not the reactions themselves, but the associated materials and processes, particularly the workup and purification. The two-step nature of Route 2, the use of a chlorinated solvent, and, most significantly, the need for column chromatography to remove the Lawesson's reagent byproduct, contribute to its enormous mass intensity. Route 1's simple filtration and washing protocol is vastly superior from a mass efficiency standpoint.
Conclusion and Recommendations
From a purely green chemistry metrics perspective, Route 1 (Direct Thiohydrolysis) is unequivocally the superior method for the synthesis of this compound. Its single-step, high-yield process with a simple workup results in a dramatically lower Process Mass Intensity and E-Factor compared to the traditional two-step amide thionation route.
However, this recommendation comes with a critical caveat: the extreme toxicity and handling requirements of hydrogen sulfide. For an industrial setting, the implementation of Route 1 would necessitate significant investment in specialized engineering controls, safety monitoring, and waste scrubbing systems to mitigate the risks associated with H₂S.
For laboratory-scale synthesis where such infrastructure may not be available, Route 2 may be considered the more practical, albeit far less "green," option. Researchers opting for Route 2 should focus on optimization strategies to reduce its environmental impact, such as:
-
Replacing dichloromethane with a greener solvent.
-
Investigating alternative, non-chromatographic purification methods like recrystallization to remove the phosphorus byproduct.
-
Exploring newer, more benign thionating agents as they become available.
Ultimately, this guide demonstrates that a comprehensive evaluation using green chemistry metrics provides a much richer and more meaningful assessment of a synthetic process than yield alone. It highlights the critical importance of considering the entire lifecycle of a reaction—from starting materials to final purification—to design truly sustainable and efficient chemical manufacturing processes.
References
-
ACS GCI Pharmaceutical Roundtable. Process Mass Intensity (PMI) Metric. [Link]
- Clark, J. H., & Macquarrie, D. J. (2002). Handbook of Green Chemistry and Technology. Blackwell Science.
- Hassan, S. T. S., et al. (2018).
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. [Link]
-
Royal Society of Chemistry. (2022). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Green Chemistry. [Link]
-
Sheldon, R. A. (n.d.). E-Factor. [Link]
- Singh, R. P., & Kumar, A. (2014). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 4(94), 52205-52216.
-
T. S. S. Rao, et al. (2018). Toxicological and Environmental Impacts of Hydrogen Sulfide. ResearchGate. [Link]
-
University of Scranton. (n.d.). Organic Chemistry Module: Atom Economy. [Link]
-
Virginia Department of Health. (2023). Hydrogen sulfide – Environmental Health. [Link]
- Yoshitomi Pharmaceutical Industries, Ltd. (1993). JPH05320126A - Method for producing this compound.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thioamide synthesis by thioacylation [organic-chemistry.org]
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Safety Operating Guide
Proper Disposal of 2-Amino-5-nitrothiobenzamide: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-Amino-5-nitrothiobenzamide, a compound often utilized in pharmaceutical research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
Understanding the Compound: Hazard Profile of this compound
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Description | Supporting Evidence from Analogous Compounds |
| Acute Oral Toxicity | Harmful if swallowed.[1] | 2-Amino-5-nitropyridine and 2-Amino-5-nitrobenzoic acid are classified as harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Analogous compounds like 2-Amino-5-nitrobenzoic acid are known to cause skin irritation.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | 2-Amino-5-nitrobenzoic acid is reported to cause serious eye irritation.[2] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[1] | Similar nitroaromatic compounds are known to be respiratory irritants.[1] |
| Carcinogenicity | Suspected of causing cancer.[3] | 2-Amino-5-nitrothiazole is suspected of causing cancer.[3] |
| Mutagenicity | Suspected of causing genetic defects. |
Given these potential hazards, all personnel must adhere to strict safety protocols when handling this compound.
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Spill Management
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate PPE and to be prepared for accidental spills.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in its pure form or in solutions:
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specifications | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from dust particles and splashes. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with particulate filters (N95 or better). | To prevent inhalation of airborne particles, especially when handling the solid compound. |
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Don Appropriate PPE: Before attempting to clean the spill, put on the required PPE as outlined in Table 2.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.
-
Collect and Containerize: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with the Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste.[4][5]
Waste Characterization
Based on its inferred hazard profile, this compound waste is likely to be classified as a toxic hazardous waste. Facilities should consult their environmental health and safety (EHS) department to determine the specific waste codes applicable under federal and state regulations.
Waste Segregation and Collection
Proper segregation of waste is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.
dot
Caption: Waste segregation for this compound.
Step 1: Solid Waste
-
Collect unadulterated this compound and grossly contaminated materials in a designated, robust, and sealable container labeled for hazardous solid waste.
-
Ensure the container is kept closed when not in use.
Step 2: Liquid Waste
-
Collect solutions containing this compound in a designated, leak-proof, and shatter-resistant container labeled for hazardous liquid waste.
-
Do not mix with incompatible waste streams.
Step 3: Contaminated Labware and PPE
-
Disposable items such as gloves, bench paper, and pipette tips that are contaminated with this compound should be placed in the designated hazardous solid waste container.
-
Contaminated reusable glassware should be decontaminated with a suitable solvent before washing. The solvent rinse should be collected as hazardous liquid waste.
Waste Container Management
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the date accumulation began.
-
Storage: Store waste containers in a designated satellite accumulation area or a central hazardous waste storage area that is secure, well-ventilated, and away from incompatible materials.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
Final Disposal
-
Licensed Disposal Facility: Arrange for the pickup and disposal of the hazardous waste through a licensed and reputable hazardous waste disposal company.
-
Documentation: Maintain all records of waste generation, storage, and disposal as required by the EPA and local authorities.
Regulatory Framework
The handling and disposal of hazardous chemicals in the workplace are governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA's Hazard Communication Standard (29 CFR 1910.1200): This standard mandates that employers inform and train employees about the chemical hazards in their workplace.[6][7]
-
EPA's Resource Conservation and Recovery Act (RCRA): RCRA provides the framework for the "cradle-to-grave" management of hazardous waste.[4][5]
It is the responsibility of the employer to ensure that all practices are in compliance with these and any other applicable federal, state, and local regulations.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to a systematic disposal protocol, researchers can minimize risks and ensure regulatory compliance. Always consult your institution's Environmental Health and Safety department for specific guidance and requirements.
References
-
"Thioamides: Biosynthesis of Natural Compounds and Chemical Applications" . National Center for Biotechnology Information. [Link]
-
"Chemical Hazards and Toxic Substances - Overview" . Occupational Safety and Health Administration. [Link]
-
"Resource Conservation and Recovery Act (RCRA) Regulations" . U.S. Environmental Protection Agency. [Link]
-
"How to Safely Handle Dangerous Substances in the Workplace" . OSHA.com. [Link]
-
"Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities" . Occupational Safety and Health Administration. [Link]
-
"Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes" . U.S. Environmental Protection Agency. [Link]
-
"4 Hazardous Waste Characteristics Under RCRA" . YouTube. [Link]
-
"2-Amino-5-nitrothiazole Safety Data Sheet" . European Directorate for the Quality of Medicines & HealthCare. [Link]
-
"Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES)" . Royal Society of Chemistry. [Link]
-
"Contemporary Applications of Thioamides and Methods for their Synthesis" . ChemRxiv. [Link]
-
"Resource Conservation and Recovery Act (RCRA) Overview" . U.S. Environmental Protection Agency. [Link]
-
"EPA HAZARDOUS WASTE CODES" . U.S. Environmental Protection Agency. [Link]
-
"Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent" . MDPI. [Link]
-
"OSHA Chemical Storage Requirements: How Employers Can Stay Compliant" . Vector Solutions. [Link]
-
"EPA Hazardous Waste Codes" . University of Maryland. [Link]
-
"Identification and Listing of Hazardous Waste" . Regulations.gov. [Link]
-
"1910.1200 - Hazard Communication." . Occupational Safety and Health Administration. [Link]
-
"What is a D003 Hazardous Waste? (RCRA Reactivity)" . YouTube. [Link]
-
"Thioacetamide Degradation Pathway" . Eawag. [Link]
-
"2-amino-N-isopropylbenzamide" . AERU. [Link]
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- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
